Squamocin G
Description
Structure
2D Structure
Properties
CAS No. |
123123-32-0 |
|---|---|
Molecular Formula |
C37H66O7 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33+,34?,35+,36+/m0/s1 |
InChI Key |
MBABCNBNDNGODA-BAVRERFOSA-N |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Isomeric SMILES |
CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CCC(O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bullatacin; LI 12105; LI-12105; LI12105 Rolliniastatin 2; Squamocin G; Annonareticin; ( )-Bullatacin; |
Origin of Product |
United States |
Foundational & Exploratory
Squamocin G: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squamocin G, a member of the annonaceous acetogenin family of polyketides, has emerged as a compound of significant interest in the field of oncology and drug discovery. Isolated from the seeds of Annona squamosa, this potent bioactive molecule exhibits remarkable cytotoxic activity against a range of cancer cell lines. Its mechanism of action, primarily centered around the induction of endoplasmic reticulum (ER) stress and the subsequent degradation of key oncoproteins, presents a novel avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols, and an in-depth look at its molecular signaling pathways.
Discovery and Chemical Properties
This compound was first identified as a new trihydroxy-bis-tetrahydrofuran fatty acid γ-lactone (acetogenin) isolated from the seeds of Annona squamosa[1][2]. Like other annonaceous acetogenins, it is a lipophilic polyketide characterized by a long aliphatic chain. These compounds are predominantly found in the seeds, leaves, and bark of plants belonging to the Annonaceae family[3].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₇H₆₆O₇ | PubChem |
| Molecular Weight | 622.9 g/mol | PubChem |
| IUPAC Name | (2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one | PubChem |
| CAS Number | 120298-30-8 | PubChem |
Isolation and Purification from Annona squamosa
The isolation of this compound from the seeds of Annona squamosa is a multi-step process involving solvent extraction followed by chromatographic purification. The yield and purity of the final product are highly dependent on the chosen solvents and chromatographic conditions. Dichloromethane extracts have been shown to yield a significantly higher content of this compound compared to methanol extracts[4].
Experimental Protocol: Isolation and Purification
This protocol represents a synthesized methodology based on established techniques for acetogenin isolation[3][5][6][7][8][9].
1. Seed Preparation:
- Collect mature seeds from Annona squamosa fruits.
- Air-dry the seeds at room temperature and then grind them into a fine powder.
2. Solvent Extraction:
- Perform Soxhlet extraction on the powdered seeds using methanol as the solvent. Alternatively, maceration with intermittent shaking can be employed.
- Concentrate the resulting methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Liquid-Liquid Partitioning:
- Suspend the crude methanolic extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. This compound, being lipophilic, will preferentially partition into the less polar organic phases.
4. Column Chromatography:
- Subject the dichloromethane fraction, which is enriched with this compound, to column chromatography over silica gel.
- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots using a suitable reagent, such as Kedde's reagent, which gives a pinkish-purple spot in the presence of acetogenins[3].
5. High-Performance Liquid Chromatography (HPLC):
- Pool the fractions containing this compound and subject them to further purification by preparative HPLC on a C18 reversed-phase column.
- Use a mobile phase consisting of a gradient of methanol and water to achieve high purity.
- Monitor the elution profile using a UV detector at approximately 220 nm.
6. Characterization:
- Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry[10].
Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Cytotoxic Activity and Quantitative Data
This compound exhibits potent cytotoxic effects against a variety of cancer cell lines. This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth[11][12].
Table 2: Cytotoxic Activity (IC50) of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SCC15 | Head and Neck Squamous Cell Carcinoma | Data not specified, but potent activity demonstrated | [13] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Data not specified, but potent activity demonstrated | [13] |
| MCF-7 | Breast Adenocarcinoma | Various acetogenins show high activity | [14] |
| HepG2 | Hepatocellular Carcinoma | Various acetogenins show high activity | [14] |
| A549 | Lung Carcinoma | Various acetogenins show high activity | [14] |
Note: While specific IC50 values for this compound are not always explicitly detailed in the reviewed literature, the potent cytotoxic nature of this compound class against these cell lines is well-established.
Table 3: Spectroscopic Data for this compound Characterization
| Technique | Key Observations | Reference |
| ¹H NMR | Signals corresponding to a trihydroxy-bis-tetrahydrofuran fatty acid γ-lactone structure. | [15][16][17][18][19] |
| ¹³C NMR | Resonances confirming the carbon skeleton, including signals for the α,β-unsaturated γ-lactone and hydroxylated carbons. A key differentiating signal from bullatacin appears at δ 24.4 ppm and 25.7 ppm. | [10] |
| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C₃₇H₆₆O₇. | [8] |
Mechanism of Action: Induction of ER Stress and Oncoprotein Degradation
Recent research has elucidated a detailed mechanism of action for Squamocin. It functions as a potent inducer of endoplasmic reticulum (ER) stress, ultimately leading to the degradation of key oncoproteins, EZH2 and MYC[20][21][22].
The proposed signaling cascade is as follows:
-
Mitochondrial Complex I Inhibition and HSP90α Binding: Squamocin disrupts the function of mitochondrial respiratory Complex I, leading to a decrease in ATP production. Concurrently, it has been identified to directly bind to Heat Shock Protein 90α (HSP90α)[21].
-
Induction of ER Stress and the Unfolded Protein Response (UPR): The inhibition of mitochondrial function and the impairment of HSP90α, a crucial chaperone protein, synergistically induce ER stress. This activates the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring homeostasis[20][23][24].
-
Activation of the Ubiquitin-Proteasome System: The sustained ER stress triggered by Squamocin enhances the ER-associated degradation (ERAD) pathway. This involves the activation of a specific ubiquitin cascade involving the E1 activase UBA6, the E2 conjugate UBE2Z, and the E3 ligase FBXW7[21].
-
Degradation of EZH2 and MYC: The activated ubiquitin-proteasome system targets the oncoproteins EZH2 (Enhancer of zeste homolog 2) and MYC for ubiquitylation and subsequent degradation. The degradation of EZH2 is of particular interest as it can occur independently of its methyltransferase activity[21][25][26][27][28].
-
Tumor Growth Suppression: The depletion of EZH2 and MYC, which are critical drivers of proliferation and survival in many cancers, leads to cell cycle arrest and apoptosis, ultimately suppressing tumor growth[13].
Signaling Pathway Diagram
Caption: Signaling pathway of this compound leading to tumor suppression.
Conclusion and Future Directions
This compound stands out as a promising natural product with significant potential for development as an anticancer agent. Its well-defined mechanism of action, involving the induction of ER stress and the targeted degradation of crucial oncoproteins, offers a compelling rationale for its therapeutic application. Further research should focus on optimizing the isolation and synthesis of this compound to ensure a scalable and cost-effective supply. Additionally, preclinical and clinical studies are warranted to fully evaluate its efficacy and safety profile in various cancer models. The unique mechanism of this compound may also present opportunities for combination therapies with other anticancer drugs to enhance therapeutic outcomes.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. dl.bhu.ac.in [dl.bhu.ac.in]
- 3. biochemjournal.com [biochemjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. agriculturaljournals.com [agriculturaljournals.com]
- 6. biochemjournal.com [biochemjournal.com]
- 7. Solvent Extraction and Gas Chromatography-Mass Spectrometry Analysis of Annona squamosa L. Seeds for Determination of Bioactives, Fatty Acid/Fatty Oil Composition, and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bbrc.in [bbrc.in]
- 9. ijcrt.org [ijcrt.org]
- 10. US20030050336A1 - Novel compound iso-squamocin obtained from seeds of annona squamosa and composition containing the same - Google Patents [patents.google.com]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress-Associated Degradation of EZH2/MYC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Induction of the Unfolded Protein Response at High Temperature in Saccharomyces cerevisiae [mdpi.com]
- 25. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. EZH2 depletion potentiates MYC degradation inhibiting neuroblastoma and small cell carcinoma tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. EZH2 depletion potentiates MYC degradation inhibiting neuroblastoma and small cell carcinoma tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Squamocin G structure elucidation and stereochemistry
An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of Squamocin G
Introduction
This compound is a member of the Annonaceous acetogenins, a large family of polyketide natural products isolated from plants of the Annonaceae family. Specifically, it is a C37 acetogenin characterized by an adjacent bis-tetrahydrofuran (THF) ring system, three hydroxyl groups, and an α,β-unsaturated γ-lactone moiety. Annonaceous acetogenins, including this compound, are renowned for their potent cytotoxic and pesticidal activities, which are primarily attributed to the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This potent biological activity has made them significant targets for phytochemical investigation, synthetic chemistry, and drug development.
This guide provides a detailed overview of the technical methodologies employed in the complete structure elucidation and stereochemical assignment of this compound, tailored for professionals in natural product chemistry, medicinal chemistry, and drug development.
Physicochemical and Spectroscopic Data
The definitive structure of a natural product is established through a combination of spectroscopic and physicochemical analyses. The data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₇H₆₆O₇ | --INVALID-LINK--[1] |
| Molecular Weight | 622.9 g/mol | --INVALID-LINK--[1] |
| Exact Mass | 622.48085444 Da | --INVALID-LINK--[1] |
| Appearance | White powder | --INVALID-LINK--[2] |
| CAS Number | 123123-32-0 | --INVALID-LINK--[1] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
(Spectra recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C)[2]
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, Multiplicity, J in Hz) |
| 1 | 174.33 | - |
| 2 | 131.18 | - |
| 3 | 33.2 | 2.40 (dd, 15.0, 8.2), 2.50 (br d, 15.0) |
| 4 | 69.99 | 3.85 (m) |
| 5 | 37.39 | - |
| 6 or 13 | 25.54/25.61 | - |
| 7-12, 27-31 | 29.10–29.67 | - |
| 14 | 33.32 | - |
| 15 | 74.04 | 3.39 (m) |
| 16 | 83.2 | 3.84–3.93 (m) |
| 17 | 28.34 | - |
| 18, 21 | 28.88–28.93 | - |
| 19 or 20 | 82.26/82.51 | 3.84–3.90 (m) |
| 22 | 24.49 | - |
| 23 | 82.77 | 3.84–3.93 (m) |
| 24 | 71.33 | 3.84–3.93 (m) |
| 25 | 32.42 | - |
| 26 | 26.03 | - |
| 32 | 31.89 | - |
| 33 | 22.67 | - |
| 34 | 14.10 | 0.87 (t, 6.9) |
| 35 | 151.77 | 7.18 (br s) |
| 36 | 77.97 | 5.06 (qq, 6.8, 1.4) |
| 37 | 19.10 | 1.44 (d, 6.7) |
Structure Elucidation
The planar structure of this compound was elucidated through a synergistic application of modern spectroscopic techniques.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is the primary method for determining the molecular formula of a natural product. For this compound, ESI-MS analysis provides the exact mass, from which the molecular formula C₃₇H₆₆O₇ is unequivocally established. Tandem MS (MS/MS) experiments can further provide structural information through characteristic fragmentation patterns, often revealing the loss of water from hydroxyl groups or cleavage at the ether linkages of the THF rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon skeleton and connectivity of complex organic molecules.
-
¹H NMR: The proton NMR spectrum (Table 2) reveals key features of this compound. The characteristic signals for the α,β-unsaturated γ-lactone ring are observed at δ 7.18 (H-35, olefinic proton), δ 5.06 (H-36, carbinol proton coupled to a methyl group), and δ 1.44 (H-37, methyl group). Protons attached to carbons bearing hydroxyl groups or ether linkages (H-4, H-15, H-16, H-19, H-20, H-23, H-24) resonate in the δ 3.4-3.9 ppm region. The terminal methyl group of the alkyl chain appears as a triplet around δ 0.87 (H-34)[2].
-
¹³C NMR: The carbon spectrum (Table 2) confirms the presence of 37 carbons. The carbonyl carbon (C-1) of the lactone is identified by its downfield shift at δ 174.33. Olefinic carbons of the lactone ring (C-2 and C-35) appear at δ 131.18 and δ 151.77, respectively. The numerous signals in the range of δ 70-84 ppm are characteristic of carbons involved in the bis-THF core and those bearing hydroxyl groups (C-4, C-15, C-16, C-19, C-20, C-23, C-24)[2].
-
2D NMR: While 1D spectra identify the types of protons and carbons, 2D NMR experiments (COSY, HSQC, HMBC) are essential to piece the structure together.
-
COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships, allowing for the tracing of the alkyl chains and spin systems within the THF rings.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the isolated spin systems, such as linking the alkyl chains to the bis-THF core and the lactone moiety.
-
Stereochemistry Determination
Determining the absolute configuration of the multiple stereocenters in this compound is a significant challenge requiring specialized chiroptical and chemical derivatization methods.
Mosher's Method
The absolute configurations of the secondary alcohol centers (e.g., C-4, C-15) are determined using the modified Mosher's method. This involves reacting the alcohol with the two enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the protons near the newly formed ester, the absolute configuration of the carbinol center can be assigned. This method was critical in assigning the stereochemistry of various carbinol centers in this compound and related acetogenins[3].
Relative Stereochemistry of the THF Core
The relative stereochemistry of the contiguous chiral centers in the bis-THF moiety (e.g., threo/erythro and trans/cis relationships) is often deduced by careful comparison of their ¹H and ¹³C NMR chemical shifts and coupling constants with those of a vast library of known, stereochemically defined acetogenins. Specific chemical shift patterns and proton coupling constants are diagnostic for particular relative stereochemical arrangements within the THF ring system.
Total Synthesis
The ultimate and most rigorous proof of a proposed structure and its stereochemistry is achieved through total synthesis. While a specific total synthesis for this compound is not prominently reported, the syntheses of closely related acetogenins like Squamocin A and D have been accomplished. These syntheses employ stereocontrolled reactions to build the chiral centers and the bis-THF core. By synthesizing a specific stereoisomer and demonstrating that its spectroscopic data (NMR, MS) and optical rotation are identical to those of the natural product, the proposed structure is unequivocally confirmed[4].
Experimental Protocols
Isolation and Purification of this compound
-
Extraction: Dried and powdered seeds of an Annona species (e.g., Annona atemoya) are extracted exhaustively with a solvent such as methanol or a mixture of dichloromethane and methanol.
-
Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between solvents of differing polarity (e.g., ethyl acetate and water) to separate compounds based on their solubility. The acetogenins, being lipophilic, typically concentrate in the organic phase.
-
Chromatography: The organic-soluble fraction is subjected to chromatographic separation. Initial separation is often performed using vacuum liquid chromatography (VLC) or column chromatography over silica gel.
-
Flash Chromatography: Further purification of fractions containing this compound is achieved using an automated flash chromatography system, often monitored by an evaporating light scattering detector (ELSD)[2].
-
Final Purification: Final purification to yield the pure compound is typically accomplished using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to the residual solvent signal (δH 7.26 and δC 77.0)[2].
-
Mass Spectrometry: High-resolution mass spectra are acquired on a mass spectrometer, commonly using heated electrospray ionization in positive ion mode (HESI+)[2].
Mosher's Esterification Protocol (General)
-
Reaction Setup: this compound (1-2 mg) is dissolved in a dry solvent (e.g., pyridine or CH₂Cl₂) in an NMR tube or a small vial under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: A slight excess of (R)-(-)-MTPA chloride is added to one sample, and (S)-(+)-MTPA chloride is added to a separate, identical sample. A catalyst such as 4-dimethylaminopyridine (DMAP) may be added.
-
Reaction: The reactions are allowed to proceed at room temperature until completion (monitored by TLC or ¹H NMR).
-
Analysis: The crude reaction mixtures are analyzed directly by ¹H NMR. The spectra of the (R)-MTPA ester and the (S)-MTPA ester are carefully assigned, and the chemical shift difference (Δδ = δS - δR) for protons on both sides of the carbinol center is calculated to determine the absolute configuration.
Biological Activity and Signaling Pathway
This compound, like other potent acetogenins, exerts its cytotoxic effects primarily by inhibiting mitochondrial Complex I, leading to ATP depletion and inducing apoptosis. Recent studies have elucidated that squamocin can trigger apoptosis through both the intrinsic and extrinsic pathways.
The apoptotic cascade involves the activation of initiator caspases, such as caspase-9 (intrinsic/mitochondrial pathway) and caspase-8 (extrinsic/death receptor pathway). Both of these converge to activate the executioner caspase, caspase-3. Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death[5]. Additionally, squamocin has been shown to induce G1 phase cell cycle arrest and trigger endoplasmic reticulum (ER) stress, which can also contribute to its pro-apoptotic effects[5][6].
References
- 1. This compound | C37H66O7 | CID 5459105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress on the total synthesis of acetogenins from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
Squamocin G: A Technical Guide to Its Natural Sources, Abundance, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squamocin G, a member of the annonaceous acetogenins, is a potent bioactive compound predominantly found in plants of the Annonaceae family.[1] These polyketide-derived fatty acid derivatives are renowned for their diverse biological activities, including cytotoxic, antitumor, and insecticidal properties.[2][3] This technical guide provides an in-depth overview of the natural sources and abundance of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Abundance of this compound
This compound has been isolated from several species within the Annona genus. The seeds of these plants are generally the most concentrated source of this acetogenin. Quantitative analyses have revealed significant variations in this compound content depending on the plant species, the part of the plant, and the solvent used for extraction. Dichloromethane extracts have been shown to yield a significantly higher concentration of this compound compared to methanolic extracts.[4]
Table 1: Abundance of this compound in Various Annona Species
| Plant Species | Plant Part | Extraction Solvent | Abundance (% of Extract) | Reference(s) |
| Annona glabra | Seeds | Dichloromethane | High | [4] |
| Annona muricata | Seeds | Dichloromethane | Moderate to High | [4][5][6] |
| Annona squamosa | Seeds | Dichloromethane | 16.29 - 39.65% | [4] |
| Annona squamosa | Seeds | Methanol | 0.76 - 3.91% | [4] |
| Annona atemoya | Leaves | Ethyl Acetate | Present | [7][8] |
| Annona atemoya | Seeds | Not Specified | Present | [7] |
Note: "High," "Moderate to High," and "Present" are used where specific percentage ranges were not provided in the cited literature.
Experimental Protocols
Isolation and Purification of this compound from Annona squamosa Seeds
This protocol outlines a general procedure for the isolation and purification of this compound, based on methodologies reported in the literature.[9][10]
a. Seed Preparation:
-
Air-dry the seeds of Annona squamosa at room temperature.
-
Grind the dried seeds into a coarse powder using a mechanical grinder.
b. Extraction:
-
Macerate the powdered seeds in dichloromethane (DCM) at a ratio of 1:5 (w/v) for 48-72 hours at room temperature, with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude DCM extract.
c. Chromatographic Purification:
-
Subject the crude DCM extract to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 or 8:2). Visualize the spots using a suitable staining reagent (e.g., 3,5-dinitrobenzoic acid in ethanol followed by KOH in ethanol, which produces a pinkish-purple spot in the presence of acetogenins).[9]
-
Pool the fractions containing this compound based on the TLC profile.
-
Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain pure this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound in plant extracts.[11][12]
a. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase: Methanol:Water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30°C.
b. Standard and Sample Preparation:
-
Prepare a stock solution of pure this compound (standard) of known concentration (e.g., 4 mg/mL) in methanol.
-
Create a series of standard solutions of different concentrations by diluting the stock solution with the mobile phase to generate a calibration curve.
-
Prepare the plant extract sample by dissolving a known weight of the extract in the mobile phase, filtering it through a 0.45 µm syringe filter, and diluting if necessary to fall within the linear range of the calibration curve.
c. Analysis:
-
Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and determine the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Cytotoxicity Assay
This protocol describes a general method to assess the cytotoxic effects of this compound on cancer cell lines using a colorimetric assay.[13][14][15]
a. Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., HL-60) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
b. Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound) and a no-cell background control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
c. Assessment of Cell Viability:
-
After the incubation period, add a viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent into a colored formazan product by viable cells.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Mechanism of Action
This compound exerts its potent biological effects through the modulation of several key cellular pathways, primarily leading to apoptosis in cancer cells.
Inhibition of Mitochondrial Complex I
A primary mechanism of action for annonaceous acetogenins, including this compound, is the potent inhibition of the mitochondrial respiratory chain at the level of Complex I (NADH:ubiquinone oxidoreductase).[16][17][18] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production, which is particularly detrimental to cancer cells with high energy demands. The disruption of mitochondrial function also contributes to the generation of reactive oxygen species (ROS), further inducing cellular stress and apoptosis.[19]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines.[20][21] The apoptotic cascade is initiated through both intrinsic and extrinsic pathways, converging on the activation of caspases.
-
MAPK Pathway: this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It leads to the activation of c-Jun N-terminal kinase (JNK) and the inhibition of extracellular signal-regulated kinase (ERK).[21] JNK activation is associated with pro-apoptotic signaling, while the inhibition of the pro-survival ERK pathway further promotes cell death.
-
Caspase Activation: The activation of the MAPK pathway and other cellular stress signals leads to the activation of initiator caspases (caspase-8 and caspase-9) and subsequently the executioner caspase, caspase-3.[20][21]
-
PARP Cleavage: Activated caspase-3 cleaves several cellular substrates, including poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[20] The cleavage and inactivation of PARP is a hallmark of apoptosis.
Biosynthesis of Annonaceous Acetogenins
Annonaceous acetogenins, including this compound, are synthesized via the polyketide pathway.[16][22][23] This pathway involves the sequential condensation of acetate units to form a long fatty acid chain. Subsequent modifications, such as epoxidation and cyclization, lead to the formation of the characteristic tetrahydrofuran (THF) rings. The final step is the formation of a γ-lactone ring at one end of the molecule.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. This guide has provided a comprehensive overview of its natural occurrence, methods for its isolation and quantification, and its molecular mechanisms of action. The detailed protocols and pathway diagrams are intended to facilitate further research and development of this compound and other related annonaceous acetogenins as potential drug candidates. A deeper understanding of the biosynthesis, pharmacology, and toxicology of this compound will be crucial for its successful translation from a laboratory curiosity to a clinically relevant therapeutic agent.
References
- 1. Squamocin | C37H66O7 | CID 441612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Traditional Uses, Phytochemistry and Pharmacological Activities of Annonacae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Annonaceous Acetogenins and Alkaloids from the Leaves, Pulp, and Seeds of Annona atemoya - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biochemjournal.com [biochemjournal.com]
- 10. US20030050336A1 - Novel compound iso-squamocin obtained from seeds of annona squamosa and composition containing the same - Google Patents [patents.google.com]
- 11. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Determination of annonaceous acetogenins in annonaceae plants by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. youtube.com [youtube.com]
- 15. dojindo.com [dojindo.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Heterocyclic analogues of squamocin as inhibitors of mitochondrial complex I. On the role of the terminal lactone of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acetogenins from Annonaceae, inhibitors of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Involvement of caspase-3 activation in squamocin-induced apoptosis in leukemia cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. mdpi.com [mdpi.com]
The Biosynthesis of Squamocin G: A Technical Whitepaper for Researchers
For Immediate Release
A Deep Dive into the Molecular Architecture of a Promising Annonaceous Acetogenin
This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Squamocin G, a potent bioactive acetogenin found in plants of the Annonaceae family. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry, biosynthesis, and potential therapeutic applications of Annonaceous acetogenins.
Introduction
Annonaceous acetogenins are a large family of polyketide-derived natural products exclusively found in the Annonaceae plant family. These compounds are characterized by a long aliphatic chain, typically C35 or C37, terminating in a γ-lactone ring and featuring one to three tetrahydrofuran (THF) rings. This compound, a prominent member of this family, has garnered significant interest due to its potent cytotoxic and antitumor activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. While the complete enzymatic pathway has not been fully elucidated experimentally, recent genomic studies in the closely related species Annona cherimola have identified a putative biosynthetic gene cluster (BGC) for acetogenins, providing a foundational roadmap for the synthesis of these complex molecules[1][2][3][4][5]. This guide synthesizes the current understanding and proposes a detailed hypothetical pathway for the biosynthesis of this compound.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from long-chain fatty acids and proceed through a series of enzymatic reactions orchestrated by a Type I Polyketide Synthase (PKS) and subsequent modifying enzymes, including cytochrome P450 monooxygenases (P450s), desaturases, and cyclases. The pathway can be conceptually divided into four main stages: initiation, elongation and modification by the PKS, post-PKS modifications to form the THF rings, and final lactonization.
Initiation and Polyketide Chain Assembly
The biosynthesis is initiated with a long-chain fatty acyl-CoA, likely derived from primary fatty acid metabolism. This starter unit is loaded onto the acyl carrier protein (ACP) domain of the PKS. The PKS then catalyzes the sequential addition of malonyl-CoA extender units, with specific domains within the PKS modules responsible for the reduction of keto groups to hydroxyls and subsequent dehydration to form double bonds at precise locations along the growing polyketide chain. The iterative nature of this process, and the specific combination of reducing and dehydrating domains, dictates the initial carbon skeleton and the position of oxygen functionalities and unsaturations that are precursors to the THF rings.
Formation of Tetrahydrofuran Rings
Following the synthesis of the polyketene chain, a series of regio- and stereospecific epoxidations of the double bonds are catalyzed by cytochrome P450 monooxygenases. These epoxides are then subjected to intramolecular cyclization, likely facilitated by epoxide hydrolases or specific cyclase enzymes, to form the characteristic adjacent bis-tetrahydrofuran rings of this compound. The stereochemistry of the THF rings is a critical determinant of the biological activity of acetogenins and is strictly controlled during this enzymatic cascade.
Final Tailoring and Lactonization
The final steps in the biosynthesis of this compound involve further hydroxylation events along the aliphatic chain, also likely catalyzed by P450s, to install the remaining hydroxyl groups. The pathway culminates with the lactonization of the terminal carboxylic acid with a hydroxyl group near the beginning of the chain to form the characteristic α,β-unsaturated γ-lactone ring, a reaction that may occur spontaneously or be enzyme-catalyzed.
Hypothetical Quantitative Data
While specific experimental data for the biosynthesis of this compound is not yet available, the following table presents hypothetical quantitative parameters for the key enzymatic steps based on typical values for similar plant polyketide biosynthetic pathways. This data serves as a reference for future experimental design and modeling.
| Enzyme Class | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Optimal pH | Optimal Temperature (°C) |
| Polyketide Synthase (PKS) | Malonyl-CoA | 50 - 150 | 0.1 - 1.0 | 7.5 | 25 - 30 |
| Long-chain acyl-CoA | 10 - 50 | - | 7.5 | 25 - 30 | |
| Cytochrome P450 Epoxidase | Polyketide Intermediate | 5 - 20 | 0.5 - 5.0 | 7.0 - 8.0 | 25 - 30 |
| Epoxide Hydrolase/Cyclase | Epoxidized Intermediate | 20 - 100 | 1.0 - 10.0 | 7.0 | 25 - 30 |
| Cytochrome P450 Hydroxylase | THF-containing Intermediate | 10 - 50 | 0.2 - 2.0 | 7.0 - 8.0 | 25 - 30 |
Experimental Protocols
The following section provides detailed methodologies for key experiments that would be crucial for the elucidation and characterization of the this compound biosynthetic pathway. These protocols are adapted from established methods for similar enzyme classes in plants.
Protocol for Heterologous Expression and Functional Characterization of the Putative Annonaceae Polyketide Synthase (PKS)
Objective: To express the candidate PKS gene from Annonaceae in a heterologous host and determine its function in producing the polyketide backbone of this compound.
Methodology:
-
Gene Synthesis and Cloning: The putative PKS gene, identified from the Annona cherimola genome, will be codon-optimized for expression in Saccharomyces cerevisiae or Nicotiana benthamiana. The synthesized gene will be cloned into an appropriate expression vector under the control of a strong inducible promoter.
-
Heterologous Expression: The expression vector will be transformed into the chosen host. For S. cerevisiae, transformants will be grown in selective media and protein expression induced by the addition of galactose. For N. benthamiana, agroinfiltration will be used for transient expression.
-
Microsome Isolation: Plant tissues or yeast cells will be harvested and homogenized in an extraction buffer. The homogenate will be centrifuged to pellet cell debris, and the supernatant will be subjected to ultracentrifugation to pellet the microsomal fraction containing the expressed PKS.
-
Enzyme Assay: The microsomal fraction will be resuspended in an assay buffer containing the necessary substrates (e.g., a long-chain acyl-CoA starter unit and radiolabeled [14C]-malonyl-CoA) and cofactors (NADPH). The reaction will be incubated at 25-30°C.
-
Product Analysis: The reaction will be quenched, and the products will be extracted with an organic solvent. The extracted products will be analyzed by thin-layer chromatography (TLC) followed by autoradiography to detect the radiolabeled polyketide product. Further characterization will be performed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the structure of the product.
Protocol for In Vitro Assay of Putative Cytochrome P450 Monooxygenases (P450s)
Objective: To determine the epoxidase and hydroxylase activity of candidate P450 enzymes from the acetogenin biosynthetic gene cluster.
Methodology:
-
Heterologous Expression: Candidate P450 genes will be co-expressed with a cytochrome P450 reductase (CPR) in a suitable system like yeast or insect cells.
-
Microsome Preparation: Microsomes containing the expressed P450 and CPR will be isolated as described in Protocol 4.1.
-
Enzyme Assay: The assay will be conducted in a reaction mixture containing the microsomal preparation, the polyketide substrate (produced from the PKS assay), NADPH, and a buffer.
-
Product Detection: The reaction products will be extracted and analyzed by LC-MS to identify the epoxidized and/or hydroxylated derivatives of the substrate. The specific positions of modification can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy of larger-scale reaction products.
Visualizations
The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow.
Figure 1. Proposed biosynthetic pathway of this compound.
Figure 2. Experimental workflow for enzyme characterization.
Conclusion and Future Directions
The recent identification of a putative acetogenin biosynthetic gene cluster in Annona cherimola has opened new avenues for understanding the biosynthesis of this compound and other related compounds. The proposed pathway in this guide provides a framework for future research aimed at the functional characterization of the involved enzymes. The heterologous expression and in vitro reconstitution of the entire pathway will be the ultimate proof of the proposed mechanism and will pave the way for the biotechnological production of these valuable natural products. Further research should focus on the detailed biochemical characterization of each enzyme, the elucidation of the regulatory mechanisms governing the pathway, and the exploration of the enzymatic machinery for the production of novel acetogenin analogs with improved therapeutic properties.
References
- 1. The American Cherimoya Genome Reveals Insights into the Intra-Specific Divergence, the Evolution of Magnoliales, and a Putative Gene Cluster for Acetogenin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The American Cherimoya Genome Reveals Insights into the Intra-Specific Divergence, the Evolution of Magnoliales, and a Putative Gene Cluster for Acetogenin Biosynthesis [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
physical and chemical properties of Squamocin G
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squamocin G, a member of the annonaceous acetogenins, is a bioactive compound isolated from various species of the Annonaceae family. It has garnered significant attention in the scientific community for its potent cytotoxic and antitumor activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action, including relevant signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.
Physical and Chemical Properties
This compound is a C37 fatty acid derivative characterized by a bis-tetrahydrofuran (THF) ring system and a terminal γ-lactone. Its complex structure contributes to its biological activity and also presents challenges in its synthesis and characterization. The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₆₆O₇ | [1] |
| Molecular Weight | 622.9 g/mol | [1] |
| IUPAC Name | (2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one | [1] |
| CAS Number | 123123-32-0 | [1] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO and methanol.[2][3] Poorly soluble in water.[4][5] | |
| Storage Condition | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [2] |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) and Raman Spectroscopy
The FT-IR and FT-Raman spectra of squamocin (a closely related acetogenin) have been experimentally determined and analyzed using DFT calculations.[6][7] Key vibrational bands are indicative of its functional groups, such as the hydroxyl (-OH), carbonyl (C=O) of the lactone ring, and the C-O-C stretching of the THF rings.
UV-Visible Spectroscopy
The UV-visible spectrum of squamocin in methanol shows weak absorption, which is characteristic of the lactone moiety.[6][8]
Experimental Protocols
Isolation and Purification of this compound
This compound is naturally found in the seeds of Annonaceae species like Annona glabra.[9][10] The following is a general protocol for its isolation and purification, based on published methods.[8][10]
Methodology:
-
Extraction: Powdered seeds of Annona glabra are macerated with dichloromethane (DCM) at room temperature. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the crude DCM extract.[9]
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).[8]
-
Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column using a methanol-water mixture as the mobile phase to yield pure this compound.[8][9]
Spectroscopic Characterization
Methodology:
-
FT-IR and FT-Raman: Spectra are recorded in the solid state.[6]
-
UV-Visible: The spectrum is recorded in methanol using a quartz cuvette.[6]
-
NMR: ¹H and ¹³C NMR spectra are typically recorded in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its cytotoxic and antitumor properties being the most extensively studied.[4][9]
Cytotoxicity
This compound displays potent cytotoxicity against various cancer cell lines.[4] Its mechanism of action is multifaceted, involving the induction of apoptosis and cell cycle arrest.[4]
Signaling Pathways
Recent studies have begun to unravel the specific molecular targets and signaling pathways modulated by squamocin. One key mechanism involves the induction of endoplasmic reticulum (ER) stress.[11]
References
- 1. This compound | C37H66O7 | CID 5459105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental isolation and spectroscopic characterization of squamocin acetogenin combining FT-IR, FT-Raman and UV–Vis spectra with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biochemjournal.com [biochemjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
Squamocin G: A Potent Mitochondrial Complex I Inhibitor and its Therapeutic Implications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Annonaceous acetogenins are a large family of polyketide natural products isolated from plants of the Annonaceae family.[1] These compounds are characterized by a long aliphatic chain containing tetrahydrofuran (THF) rings and a terminal α,β-unsaturated γ-lactone ring.[1] Within this class, Squamocin (also known as Annonin I) has been identified as a potent bioactive compound with significant cytotoxic activity against a range of cancer cells.[2][3] A primary mechanism for this cytotoxicity is its role as a powerful inhibitor of the mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I, a critical enzyme in the electron transport chain.[3][4][5] This guide provides a detailed technical overview of Squamocin G's function as a Complex I inhibitor, its downstream cellular effects, and the experimental methodologies used to characterize its activity.
Mechanism of Action: Inhibition of Mitochondrial Complex I
This compound exerts its potent bioactivity by directly targeting and inhibiting mitochondrial Complex I.[3][5] This enzyme is the first and largest complex in the respiratory chain, responsible for oxidizing NADH and transferring electrons to ubiquinone. This process is coupled to the pumping of protons across the inner mitochondrial membrane, establishing the proton gradient necessary for ATP synthesis.
This compound is categorized as a high-affinity inhibitor, with an inhibitory constant lower than that of the classic Complex I inhibitor, piericidin.[5][6] Its mechanism involves acting as an antagonist to the ubiquinone substrate, effectively blocking the electron transfer process.[7] Competition experiments suggest that this compound binds at or near the ubiquinone-binding pocket, though its interaction appears distinct from that of rotenone, another well-known Complex I inhibitor.[5][7] The terminal lactone moiety, a common feature of acetogenins, is crucial for its binding and inhibitory function.[7][8]
The inhibition of Complex I by this compound has two immediate and critical consequences for cellular homeostasis:
-
ATP Depletion: By halting the electron transport chain at its entry point, this compound severely impairs mitochondrial oxidative phosphorylation, leading to a significant reduction in intracellular ATP production.[2]
-
Increased Reactive Oxygen Species (ROS): The blockage of electron flow at Complex I leads to the accumulation of electrons, which can then be prematurely transferred to molecular oxygen, generating superoxide anions and other reactive oxygen species.[2][9]
Quantitative Data on this compound Activity
The inhibitory effects of this compound have been quantified in various cancer cell lines. The data highlights its potent cytotoxicity, which is a direct consequence of its primary mechanism of action.
| Cell Line | Parameter | Value | Assay Method | Reference |
| Head and Neck Squamous Cell Carcinoma (SCC15) | IC₅₀ | 11.65 µg/mL | CCK8 Assay | [2] |
| Head and Neck Squamous Cell Carcinoma (SCC25) | IC₅₀ | 10.85 µg/mL | CCK8 Assay | [2] |
| T24 Bladder Cancer | Effect | Selective cytotoxicity in S-phase | Not specified | [10] |
| Various Tumor Cell Lines | Potency | More powerful than piericidin | Not specified | [5][6] |
Cellular Consequences and Signaling Pathways
The primary effects of ATP depletion and ROS elevation trigger a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[11][12] Inhibition of Complex I leads to increased ROS levels, which in turn promotes the expression of pro-apoptotic proteins like Bax and Bad.[9][10] This leads to the activation of initiator caspase-9 (intrinsic) and caspase-8 (extrinsic), which both converge to activate the executioner caspase-3.[11] Activated caspase-3 then cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[2][10]
Cell Cycle Arrest
Treatment with this compound leads to cell cycle arrest, primarily at the G1 and S phases, preventing cancer cell proliferation.[2][10][12] Studies in head and neck cancer cells showed that this compound treatment resulted in arrest at the S and G2/M phases.[2] This is accompanied by the downregulation of key cell cycle proteins such as Cyclin A2 and CDK2.[2]
Endoplasmic Reticulum (ER) Stress and Protein Degradation
A novel mechanism of this compound involves the induction of Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR).[2] The inhibition of Complex I and subsequent ATP depletion impairs the function of chaperone proteins like HSP90α.[2] This disruption, combined with high ROS levels, triggers ER stress.[2] This state of heightened ER stress activates the ER-associated degradation (ERAD) pathway.[2] Specifically, this compound upregulates the UBA6-UBE2Z-FBXW7 ubiquitin cascade, which targets the oncoproteins EZH2 and MYC for degradation, ultimately suppressing tumor growth.[2]
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the effects of this compound.
Protocol 1: Mitochondrial Complex I Activity Assay
This protocol assesses the direct inhibitory effect of this compound on Complex I.
-
Isolate mitochondria from cultured cells or tissue homogenates via differential centrifugation.
-
Alternatively, for cultured cells, permeabilize cells with a suitable agent (e.g., digitonin) to allow substrate access to the mitochondria.[13]
-
Use an extracellular flux analyzer (e.g., Seahorse XFe96) to measure the oxygen consumption rate (OCR).[13]
-
Provide substrates specific for Complex I (e.g., pyruvate, glutamate) and an inhibitor of Complex III (e.g., antimycin A) to isolate Complex I-dependent respiration.[13]
-
Treat the permeabilized cells or isolated mitochondria with varying concentrations of this compound.
-
Measure the reduction in OCR to determine the dose-dependent inhibition of Complex I activity and calculate the IC₅₀ value.[13]
Protocol 2: Cell Viability / Cytotoxicity Assay
This protocol measures the effect of this compound on cancer cell proliferation and survival.
-
Seed cells (e.g., SCC15, SCC25) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for various time points (e.g., 12, 24, 48 hours).[2]
-
Add a metabolic indicator dye such as CCK8 (Cell Counting Kit-8) or MTT to each well and incubate according to the manufacturer's instructions.[2]
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate cell viability as a percentage relative to vehicle-treated control cells and determine the IC₅₀ value.[2]
Protocol 3: Apoptosis Analysis by Flow Cytometry
This protocol quantifies the percentage of cells undergoing apoptosis after treatment.
-
Treat cells with this compound at the desired concentration (e.g., 10 µg/mL) for 24 hours.[2]
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-stage apoptotic.
References
- 1. mdpi.com [mdpi.com]
- 2. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetogenins from Annonaceae, inhibitors of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural substances (acetogenins) from the family Annonaceae are powerful inhibitors of mitochondrial NADH dehydrogenase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic analogues of squamocin as inhibitors of mitochondrial complex I. On the role of the terminal lactone of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. Selective cytotoxicity of squamocin on T24 bladder cancer cells at the S-phase via a Bax-, Bad-, and caspase-3-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of Squamocin G
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the methodologies and findings related to the in vitro cytotoxicity of Squamocin G, an Annonaceous acetogenin. It consolidates data on its effects on various cancer cell lines, details the experimental protocols for assessment, and visualizes the underlying molecular mechanisms.
Introduction
Annonaceous acetogenins are a class of polyketide natural products isolated from plants of the Annonaceae family.[1] These compounds have garnered significant attention for their potent biological activities, including cytotoxic, antitumor, and pesticidal effects.[1][2] Squamocin, a prominent member of this family, is characterized by a long aliphatic chain with adjacent bis-tetrahydrofuran (THF) rings and a terminal α,β-unsaturated γ-lactone.[1][3] It has demonstrated potent antiproliferative and pro-apoptotic effects across a spectrum of cancer cell lines, primarily through the inhibition of the mitochondrial complex I, leading to ATP depletion and cell death.[4][5] This guide focuses on the preliminary in vitro cytotoxic screening of this compound and related acetogenins, outlining the experimental data, protocols, and mechanisms of action.
Quantitative Data Summary: Cytotoxicity of Squamocin
The cytotoxic and antiproliferative effects of squamocin have been quantified against various human cancer cell lines. The data highlights its potent activity, often at micromolar or even lower concentrations.
| Cell Line | Cancer Type | Parameter | Value/Concentration | Duration (h) | Citation |
| HL-60 | Promyelocytic Leukemia | IC50 | 0.17 µg/mL | Not Specified | [6] |
| GBM8401 | Glioblastoma | Proliferation Inhibition | 15, 30, 60 µM | 24 | [7] |
| Huh-7 | Hepatocellular Carcinoma | Proliferation Inhibition | 15, 30, 60 µM | 24 | [7] |
| SW620 | Colorectal Adenocarcinoma | Proliferation Inhibition | 15, 30, 60 µM | 24 | [7] |
| SCC15 | Head and Neck Squamous Cell Carcinoma | Proliferation Inhibition | Various | 12, 24, 48 | [8] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Proliferation Inhibition | Various | 12, 24, 48 | [8] |
| K562 | Chronic Myeloid Leukemia | Proliferation Inhibition | Not Specified | Not Specified | [3] |
Experimental Protocols
The following sections detail the standard methodologies employed for evaluating the in vitro cytotoxicity of this compound.
Cell Culture and Treatment
Human cancer cell lines such as GBM8401 (glioblastoma), Huh-7 (hepatocellular carcinoma), SW620 (colon cancer), and HL-60 (leukemia) are commonly used.[6][7] Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[9] For experiments, cells are seeded in plates and, after a period of attachment, treated with this compound at various concentrations (e.g., 15, 30, 60 µM) for specific durations, typically 24 hours.[4][7]
Cell Viability Assay
The antiproliferative effect of this compound is primarily assessed using colorimetric assays like the MTT or CCK8 assay.[7][8]
-
Principle: These assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).
-
After the incubation period (e.g., 24 h), add the MTT reagent to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Cell Cycle Analysis
Flow cytometry is used to determine the effect of this compound on cell cycle distribution.[7]
-
Principle: This technique measures the DNA content of individual cells within a population. Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates into the DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol to permeabilize the membrane.
-
Wash the cells and resuspend in PBS containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Analyze the stained cells using a flow cytometer. The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Analysis
Apoptosis induction is a key mechanism of this compound's cytotoxicity and is evaluated through multiple assays.
-
Annexin V/PI Staining by Flow Cytometry:
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can detect these early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic or necrotic cells with compromised membranes.
-
Methodology: Treat, harvest, and wash cells as described previously. Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Analyze by flow cytometry.[2][8]
-
-
Western Blotting for Apoptotic Markers:
-
Principle: This technique detects changes in the expression and activation of key proteins in the apoptotic cascade.
-
Methodology:
-
Prepare total protein lysates from treated and untreated cells.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against specific apoptotic proteins, such as Caspase-3, Caspase-8, Caspase-9, and Poly (ADP-ribose) polymerase (PARP).[4]
-
Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence. The cleavage of caspases and PARP are hallmark indicators of apoptosis.[4][6]
-
-
Visualized Mechanisms of Action
Experimental Workflow
The general workflow for screening the in vitro cytotoxicity of a compound like this compound involves a multi-step process from initial cell treatment to the analysis of specific cellular events like cell cycle arrest and apoptosis.
Caption: Experimental workflow for in vitro cytotoxicity screening of this compound.
This compound-Induced G1 Cell Cycle Arrest
This compound has been shown to arrest the cell cycle at the G1 phase in several cancer cell lines.[7] This arrest prevents cells from entering the S phase, thereby inhibiting DNA replication and proliferation. The mechanism involves the modulation of key regulatory proteins. Although the precise upstream regulators affected by this compound are still under full investigation, it is known to affect histone phosphorylation, which plays a role in transcriptional regulation of cell cycle genes.[7]
Caption: this compound induces G1 arrest via modulation of histone H3 phosphorylation.[7]
This compound-Induced Apoptosis Pathways
This compound induces apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][7] This dual activation converges on the executioner caspase, Caspase-3, leading to the cleavage of critical cellular substrates like PARP and ultimately, programmed cell death.
Caption: this compound activates intrinsic and extrinsic apoptosis pathways.[4][6][7]
Conclusion
The preliminary in vitro screening of this compound and related acetogenins consistently demonstrates potent cytotoxic activity against a variety of cancer cell lines. The primary mechanisms of action involve the induction of G1 phase cell cycle arrest and the activation of apoptosis through both mitochondrial and death-receptor pathways.[7] Furthermore, its ability to modulate epigenetic factors like histone H3 phosphorylation reveals a novel aspect of its antitumor mechanism.[7] The comprehensive data and established protocols outlined in this guide provide a solid foundation for further research and development of this compound as a potential anticancer therapeutic agent. Future studies should focus on elucidating more detailed upstream signaling events and transitioning to in vivo models to validate these promising in vitro findings.
References
- 1. In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of caspase-3 activation in squamocin-induced apoptosis in leukemia cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Squamocin modulates histone H3 phosphorylation levels and induces G1 phase arrest and apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of <i>Annona squamosa</i> leaves against breast cancer cells via apoptotic signaling proteins - Journal of King Saud University - Science [jksus.org]
Squamocin G: A Technical Guide to its Insecticidal and Pesticidal Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the insecticidal and pesticidal activities of Squamocin G, an annonaceous acetogenin. The document consolidates key research findings, presenting quantitative efficacy data, detailed experimental protocols, and visual representations of its mode of action to support further investigation and potential development of this potent natural compound as a biorational insecticide.
Executive Summary
This compound, a secondary metabolite derived from plants of the Annonaceae family, has demonstrated significant insecticidal and pesticidal properties against a range of economically and medically important insect pests.[1][2][3] Its primary mode of action involves cytotoxic effects on the midgut epithelium of susceptible insects, leading to cellular damage and mortality.[1][4][5] Notably, research has elucidated a multi-faceted mechanism of action, including the induction of autophagy and the disruption of key cellular transport processes, which may reduce the likelihood of resistance development.[4][6][7][8] This guide synthesizes the available quantitative data, experimental methodologies, and mechanistic insights to serve as a valuable resource for the scientific community.
Quantitative Efficacy Data
The insecticidal potency of this compound has been quantified against various insect species. The following tables summarize the key efficacy data from published studies.
Table 1: Larvicidal Activity of this compound against Aedes aegypti
| Concentration | Time to Mortality | Mortality Rate (%) | LC50 | Reference |
| 10 ppm | 600 min | Not specified | 6.4 ppm (at 190 min) | [1][5] |
| 20 ppm | 190 min | 100% | 6.4 ppm (at 190 min) | [1][5] |
| 50 ppm | 360 min | 100% | 6.4 ppm (at 190 min) | [1][5] |
| 80 ppm | 360 min | 100% | 6.4 ppm (at 190 min) | [1][5] |
| 100 ppm | 360 min | 100% | 6.4 ppm (at 190 min) | [1][5] |
Table 2: Insecticidal Activity of this compound against Spodoptera frugiperda
| Concentration (µg/mL) | Application | Time After Treatment (h) | Mortality Rate (%) | Reference |
| 50 | Field Application | 72 | 93 | [9][10][11] |
| 100 | Field Application | 72 | 100 | [9][10][11] |
Mechanism of Action: A Multi-Pronged Attack
This compound exhibits a complex mode of action primarily targeting the midgut cells of insects. The cytotoxic effects are characterized by significant morphological changes and alterations in gene expression.
Cytotoxic Effects on Midgut Epithelium
Exposure to this compound induces pronounced cellular damage in the midgut of Aedes aegypti larvae.[1][4] At concentrations of 50 ppm and 100 ppm, the digestive cells become vacuolated, with the cytoplasm appearing lighter and containing small vacuoles.[1] At higher concentrations, the cytoplasm becomes highly vacuolated, the apical surface is damaged, and cells protrude into the gut lumen.[1] These changes are indicative of a cytotoxic process leading to cell death.
Induction of Autophagy
A key aspect of this compound's mechanism is the induction of autophagy, a cellular self-degradation process. Studies have shown an increase in the expression of autophagy-related genes, Atg1 and Atg8, in the midgut of Aedes aegypti larvae upon exposure to sublethal concentrations (LC20 and LC50) of this compound.[4][6] The upregulation of these genes suggests that the insect cells initiate an autophagic response to the stress induced by the compound, which ultimately contributes to cell death.[4]
Disruption of Cellular Transport
This compound also interferes with essential cellular transport mechanisms. Research has demonstrated a decrease in the expression of the gene encoding V-ATPase, a proton pump crucial for maintaining cellular pH and energizing transport processes.[4][6] Furthermore, the expression of the water channel gene, Aqp4, is decreased at the LC20 and inhibited at the LC50, indicating a disruption of water homeostasis within the midgut cells.[4][6]
Caption: Signaling pathway of this compound in insect midgut cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, enabling replication and further investigation.
Larvicidal Bioassay against Aedes aegypti
This protocol is adapted from studies evaluating the larvicidal efficacy of this compound.[1][5]
-
Preparation of this compound Solution:
-
Dissolve this compound in 2% Tween 20 to create a stock solution.
-
Prepare serial dilutions of the stock solution to achieve the desired final concentrations (e.g., 10, 20, 50, 80, and 100 ppm).
-
-
Bioassay Procedure:
-
Use third-instar Aedes aegypti larvae for the assay.
-
In a completely randomized design, place 20 larvae in a beaker containing the test solution. Use four replications for each concentration.
-
Include a control group with 2% Tween 20 in water.
-
Maintain the larvae under controlled conditions (e.g., 25 ± 2°C, 12h photoperiod).
-
Record larval mortality at regular intervals (e.g., hourly) until 100% mortality is observed in the highest concentration.
-
-
Data Analysis:
-
Analyze the mortality data using Probit analysis to determine the LC50 value.
-
Caption: Workflow for the Aedes aegypti larvicidal bioassay.
Cytotoxicity and Morphological Analysis
This protocol outlines the steps for evaluating the cytotoxic effects of this compound on the midgut of Aedes aegypti larvae.[1][5]
-
Exposure of Larvae:
-
Expose third-instar larvae to this compound at cytotoxic concentrations (e.g., 50 and 100 ppm).
-
At regular time intervals (e.g., every 30 minutes for up to 240 minutes), remove a subset of larvae for analysis.
-
-
Tissue Fixation and Processing:
-
Fix the larvae in a suitable fixative (e.g., 4% paraformaldehyde in 0.1 M sodium phosphate buffer, pH 7.2) for 24 hours.
-
Dehydrate the samples through a graded ethanol series.
-
Embed the dehydrated larvae in resin (e.g., JB4).
-
-
Sectioning and Staining:
-
Cut thin sections (e.g., 4 µm) of the embedded tissue.
-
Stain the sections with hematoxylin and eosin (H&E).
-
-
Microscopic Analysis:
-
Examine the stained sections under a light microscope to observe morphological changes in the midgut epithelium.
-
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol is based on the methodology used to assess changes in gene expression in Aedes aegypti midgut following this compound exposure.[4]
-
RNA Extraction and cDNA Synthesis:
-
Expose third-instar larvae to sublethal concentrations (LC20 and LC50) of this compound for various time points.
-
Dissect the midguts from the larvae.
-
Extract total RNA from the midgut tissue using a suitable RNA extraction kit.
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
-
RT-qPCR:
-
Design or obtain primers for the target genes (Atg1, Atg8, V-ATPase, Aqp4) and a reference gene (e.g., rp7S).
-
Perform RT-qPCR using a suitable master mix and thermal cycler.
-
Include a no-template control and a no-reverse-transcriptase control.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Statistically analyze the gene expression data to determine significant differences between treated and control groups.
-
Caption: Workflow for gene expression analysis using RT-qPCR.
Conclusion and Future Directions
This compound presents a promising profile as a natural insecticide. Its potent activity against key insect pests, coupled with a multifaceted mechanism of action that could potentially mitigate resistance, warrants further investigation. Future research should focus on:
-
Spectrum of Activity: Evaluating the efficacy of this compound against a broader range of agricultural and public health pests.
-
Formulation Development: Optimizing formulations to enhance stability, delivery, and efficacy in field conditions.
-
Toxicological Studies: Conducting comprehensive toxicological assessments to ensure safety for non-target organisms and the environment.
-
Synergistic Interactions: Investigating potential synergistic effects when combined with other natural or synthetic insecticides.
The detailed information provided in this technical guide serves as a foundational resource for scientists and researchers to advance the study and potential application of this compound as a valuable tool in integrated pest management strategies.
References
- 1. Larvicidal and Cytotoxic Potential of Squamocin on the Midgut of Aedes aegypti (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Multiple Modes of Action of the Squamocin in the Midgut Cells of Aedes aegypti Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multiple Modes of Action of the Squamocin in the Midgut Cells of Aedes aegypti Larvae | PLOS One [journals.plos.org]
- 7. Multiple Modes of Action of the Squamocin in the Midgut Cells of Aedes aegypti Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insecticidal Effects of the Annonaceous Acetogenin Squamocin and the Acetogenin Fraction of Seeds of Rollinia occidentalis on Soybean and Corn Pests [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Initial Investigations into the Neurotoxicity of Squamocin G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squamocin G, a member of the annonaceous acetogenin family of polyketides, has demonstrated potent cytotoxic properties, drawing significant interest for its potential therapeutic applications. However, emerging evidence suggests a neurotoxic liability associated with this class of compounds, necessitating a thorough investigation of their effects on neuronal cells. This technical guide provides a comprehensive overview of the initial investigations into the neurotoxicity of this compound. It summarizes the current understanding of its mechanism of action, presents available quantitative data on its neurotoxic effects, details relevant experimental protocols for its assessment, and outlines the putative signaling pathways involved in its neurotoxic cascade. Given the limited direct quantitative data for this compound in neuronal cells, this guide incorporates data from the closely related and well-studied acetogenin, annonacin, as a surrogate to provide a foundational understanding of the potential neurotoxic profile of this compound.
Introduction
Annonaceous acetogenins are a large family of naturally occurring polyketides isolated from plants of the Annonaceae family.[1] They are characterized by a long aliphatic chain containing tetrahydrofuran (THF) and/or tetrahydropyran (THP) rings, and a terminal α,β-unsaturated γ-lactone.[1] These compounds are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain, a mechanism central to their cytotoxic effects.[1] While this property makes them promising candidates for anticancer drug development, concerns regarding their neurotoxicity have been raised, partly due to epidemiological studies linking the consumption of Annonaceae fruits to atypical parkinsonism.[2]
This compound, an adjacent bis-THF acetogenin, shares the core structural features and the primary mechanism of action with other neurotoxic acetogenins. Understanding its specific neurotoxic potential is crucial for any future therapeutic development. This document aims to consolidate the initial findings and provide a technical framework for researchers investigating the neurotoxicity of this compound and related compounds.
Quantitative Data on Acetogenin Neurotoxicity
Direct quantitative neurotoxicity data for this compound is currently limited in the public domain. Therefore, data from annonacin, a structurally similar and extensively studied acetogenin, is presented here to provide a benchmark for the potential neurotoxic potency of this compound.
| Compound | Cell Type | Assay | Endpoint | Value | Citation |
| Annonacin | Dopaminergic Neurons | Not Specified | LC50 | 0.018 µM | [2] |
| Annonacin | Primary Rat Cortical Neurons | MTT Assay (48h) | IC50 | 30.07 µg/mL (~50.4 µM)¹ | [3][4] |
| Annonacin | Primary Rat Cortical Neurons | MTT Assay (48h) | IC50 | 47.96 µg/mL (Crude Ethyl Acetate Extract) | [3][4] |
¹Molar concentration calculated based on the molecular weight of annonacin (596.89 g/mol ).
Core Mechanism of Neurotoxicity
The primary mechanism of neurotoxicity for this compound, like other acetogenins, is the inhibition of mitochondrial Complex I .[1] This inhibition disrupts the electron transport chain, leading to a cascade of downstream events culminating in neuronal cell death.
Experimental Workflow for Assessing Neurotoxicity
The following diagram illustrates a typical experimental workflow for investigating the neurotoxicity of a compound like this compound.
Experimental workflow for neurotoxicity assessment.
Putative Signaling Pathways in this compound-Induced Neurotoxicity
Based on studies of squamocin in other cell types and the known mechanisms of neurodegeneration, the following signaling pathways are likely involved in its neurotoxic effects.[5]
Putative signaling pathways of this compound neurotoxicity.
Pathway Description:
-
Mitochondrial Dysfunction: this compound inhibits Complex I of the electron transport chain, leading to a decrease in mitochondrial membrane potential and ATP production. This also results in an increase in the production of reactive oxygen species (ROS).[1]
-
Apoptosis Induction: The mitochondrial damage triggers the intrinsic apoptotic pathway through the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3.[5] Evidence from cancer cell lines also suggests a potential activation of the extrinsic pathway via caspase-8.[5]
-
MAPK Signaling: Studies in cancer cells have shown that squamocin can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[5] Specifically, it leads to an increase in the phosphorylation (activation) of JNK, a pro-apoptotic kinase, and a decrease in the phosphorylation (inactivation) of ERK, a pro-survival kinase.[5] This shift in the JNK/ERK balance further promotes apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the neurotoxicity of this compound.
Cell Culture and Differentiation
Neuronal Cell Lines:
-
LUHMES (Lund Human Mesencephalic) Cells: A conditionally immortalized human dopaminergic neuronal cell line.
-
SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype.
Differentiation Protocols:
-
LUHMES Cells: Differentiation is induced by the addition of tetracycline, GDNF (Glial cell-derived neurotrophic factor), and dibutyryl-cAMP to the culture medium.
-
SH-SY5Y Cells: Differentiation is commonly induced by treatment with retinoic acid (RA) for several days, followed by a period of serum starvation or treatment with brain-derived neurotrophic factor (BDNF).
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate differentiated neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
DCFH-DA Staining: After treatment, wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Express ROS levels as a fold change relative to the vehicle-treated control.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Following treatment, lyse the cells using a specific lysis buffer provided in commercial kits.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Caspase-3 Activity Measurement: Incubate the cell lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the vehicle-treated control.
Conclusion
The initial investigations into the neurotoxicity of this compound, supported by data from the related acetogenin annonacin, strongly suggest a potential for neuronal damage primarily through the inhibition of mitochondrial Complex I. This leads to a cascade of events including increased oxidative stress and the activation of apoptotic pathways, likely involving the modulation of MAPK signaling. The provided experimental protocols offer a robust framework for further detailed investigation into the neurotoxic profile of this compound. A comprehensive understanding of its effects on neuronal cells is paramount for guiding the safe development of this and other acetogenins for therapeutic purposes. Future research should focus on obtaining direct quantitative neurotoxicity data for this compound in relevant neuronal models and further elucidating the specific signaling cascades involved in its neurotoxic effects.
References
Squamocin G: A Comprehensive Technical Guide on its Potential as a Lead Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squamocin G, a member of the annonaceous acetogenin family of natural products, has emerged as a compound of significant interest in the field of oncology drug discovery. Isolated from species of the Annonaceae family, such as Annona squamosa, this complex lipid demonstrates potent cytotoxic and antitumor activities across a range of cancer cell lines. Its primary mechanism of action involves the potent inhibition of the mitochondrial respiratory chain's Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme for cellular energy production. This inhibition leads to a cascade of downstream effects, including ATP depletion, induction of apoptosis, and cell cycle arrest, highlighting a multi-pronged attack on cancer cell proliferation and survival. However, challenges such as poor water solubility and potential toxicity necessitate further investigation and structural modification to fully realize its therapeutic potential. This technical guide provides an in-depth overview of this compound, summarizing its chemical properties, biological activities, and underlying molecular mechanisms. It details key experimental protocols and presents quantitative data to serve as a resource for researchers aiming to explore this compound and its analogues as next-generation anticancer agents.
Chemical and Physical Properties
This compound is a trihydroxy-bis-tetrahydrofuran fatty acid γ-lactone. Its complex structure features a long aliphatic chain with adjacent bis-tetrahydrofuran rings, which are crucial for its biological activity.
| Property | Value | Source |
| Molecular Formula | C37H66O7 | |
| Molecular Weight | 622.9 g/mol | |
| CAS Number | 123123-32-0 | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO. Poorly soluble in water. A solid dispersion with PEG4000 significantly increased the aqueous solubility of a related acetogenin, squamocin, to 1084.73 µg/mL. |
Biological Activities and Mechanisms of Action
This compound exerts its potent anticancer effects through several interconnected mechanisms, primarily initiated by the disruption of mitochondrial function.
Inhibition of Mitochondrial Complex I
The primary molecular target of Squamocin and other annonaceous acetogenins is Complex I (NADH-ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts oxidative phosphorylation, leading to a significant decrease in ATP production within cancer cells. This energy depletion is a critical blow to rapidly dividing cancer cells, which have high energy demands. The inhibition of Complex I by acetogenins is considered a key factor in their potent cytotoxic activity.
Induction of Apoptosis
Squamocin is a potent inducer of apoptosis, or programmed cell death, in various cancer cells. It achieves this by activating both the intrinsic and extrinsic apoptotic pathways.
-
Intrinsic Pathway: This pathway is triggered by mitochondrial stress. Squamocin's inhibition of Complex I leads to the release of pro-apoptotic factors from the mitochondria. This results in the activation of caspase-9, which in turn activates the executioner caspase-3.
-
Extrinsic Pathway: Squamocin has also been shown to increase the activity of caspase-8, a key initiator of the extrinsic pathway, which is typically triggered by external death signals.
-
Common Pathway: Both pathways converge on the activation of caspase-3. Activated caspase-3 then cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and nuclear condensation.
Methodological & Application
Application Notes & Protocols: Squamocin G Extraction from Annona squamosa Seeds
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the extraction, isolation, and purification of Squamocin G and other related annonaceous acetogenins from the seeds of Annona squamosa (custard apple). These protocols are designed to be reproducible and scalable for research and potential industrial applications.
Introduction
Annona squamosa L., commonly known as custard apple or sugar apple, is a tropical fruit-bearing tree belonging to the Annonaceae family.[1] While the fruit pulp is widely consumed, the seeds are typically discarded. However, these seeds are a rich source of bioactive compounds, most notably the annonaceous acetogenins (ACGs).[1][2] ACGs are a class of polyketides known for their potent biological activities, including cytotoxic, antitumor, insecticidal, and antiparasitic properties.[2][3]
This compound is a specific acetogenin isolated from A. squamosa seeds.[4][5] Like other ACGs, its bioactivity is primarily attributed to the potent inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][3] This action disrupts ATP synthesis, leading to apoptosis, particularly in rapidly dividing cells like cancer cells.[1][3]
This document outlines detailed protocols for the extraction and purification of this compound, presents comparative data on different methodologies, and provides visual workflows to guide the experimental process.
Mechanism of Action: Acetogenin-Induced Mitochondrial Inhibition
Annonaceous acetogenins exert their cytotoxic effects by targeting cellular energy production. They are powerful inhibitors of the mitochondrial Complex I, a critical enzyme in the electron transport chain responsible for ATP synthesis.[1][5] This inhibition leads to a cascade of events culminating in apoptotic cell death.
Caption: Mitochondrial Complex I inhibition by this compound.
Experimental Protocols
Raw Material Preparation
-
Seed Collection and Cleaning: Collect seeds from ripe Annona squamosa fruits. Wash the seeds thoroughly with water to remove any remaining pulp and debris.
-
Drying: Air-dry the seeds at room temperature or in a low-temperature oven (40-50°C) until a constant weight is achieved. Proper drying is crucial to prevent fungal growth and facilitate grinding.
-
Grinding: Grind the dried seeds into a fine powder using a mechanical grinder or mixer.[6] A smaller particle size increases the surface area for more efficient solvent extraction. Store the powdered seeds in an airtight container in a cool, dark place.
Protocol 1: Ultrasound-Assisted Extraction (UAE) - High-Efficiency Method
Ultrasound-assisted extraction (UAE) is a modern technique that uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and solvent consumption.[1][2] Studies have shown UAE to be significantly more effective than traditional maceration for acetogenin extraction.[7][8]
-
Defatting (Optional but Recommended):
-
Mix the seed powder with n-hexane in a 1:5 (w/v) ratio.
-
Macerate for 24 hours or perform Soxhlet extraction for 4-6 hours.
-
Filter the mixture and discard the hexane fraction (containing lipids). Air-dry the defatted seed powder. This step removes non-polar lipids that can interfere with the purification of more polar acetogenins.
-
-
Ultrasonic Extraction:
-
Place the defatted seed powder in a flask and add methanol (or ethyl acetate) at a solvent-to-solid ratio of 10:1 (v/w).[9]
-
Submerge the flask in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic waves (e.g., 24 kHz) for a specified duration. Optimal conditions from one study on A. muricata seeds were five extraction cycles of 50 minutes each with methanol to achieve the highest yield.[9] Another study on A. muricata found optimal conditions for seeds to be 100% amplitude for 15 minutes.[8]
-
After each cycle, filter the mixture to collect the solvent. Pool the filtrates from all cycles.
-
-
Solvent Evaporation:
-
Concentrate the pooled methanolic extract using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude acetogenin-rich extract.
-
Protocol 2: Soxhlet Extraction - Conventional Method
Soxhlet extraction is a well-established and exhaustive method for extracting compounds from solid materials.[1][10]
-
Setup: Place a thimble containing a known amount of powdered A. squamosa seeds into the main chamber of a Soxhlet extractor.
-
Solvent Addition: Fill the distilling flask with the chosen solvent (methanol is recommended for higher acetogenin content, while hexane yields more oil).[1][6] A typical solvent-to-solid ratio is 15:1 (v/w).[1]
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the seed powder. Once the solvent level reaches the top of the siphon arm, it will siphon back into the distilling flask, carrying the extracted compounds with it.
-
Duration: Allow the extraction to run for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
Concentration: After extraction is complete, remove the solvent from the crude extract using a rotary evaporator to yield the crude extract.
Purification and Isolation of this compound
Purification of a specific acetogenin like this compound from the complex crude extract requires chromatographic techniques.[3]
Caption: General workflow for this compound extraction and purification.
-
Step 1: Silica Gel Column Chromatography (Primary Purification)
-
Column Packing: Prepare a glass column packed with silica gel as the stationary phase, using a non-polar solvent like hexane as the slurry solvent.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or chloroform in a stepwise gradient (e.g., 100% Hexane -> 90:10 Hexane:EtOAc -> ... -> 100% EtOAc).[3]
-
Fraction Collection: Collect the eluate in separate fractions.
-
-
Step 2: Thin-Layer Chromatography (TLC) (Monitoring)
-
Spot a small amount of each collected fraction onto a TLC plate.
-
Develop the plate using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3).[3]
-
Visualize the spots under UV light or by staining with an appropriate reagent (e.g., 3,5-dinitrobenzoic acid with KOH, which forms a pinkish-purple spot in the presence of acetogenins).[3]
-
Pool the fractions that show a similar profile and contain the compound of interest.
-
-
Step 3: High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
Further purify the pooled fractions using preparative HPLC.
-
A reversed-phase C18 column is typically used with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.[3]
-
Monitor the elution using a UV detector, typically at 210-220 nm, as acetogenins have weak UV absorption.[3]
-
Collect the peak corresponding to this compound based on its retention time, which can be determined using a reference standard if available.
-
Data Presentation: Comparison of Extraction Methods
The choice of extraction method and solvent significantly impacts the yield and purity of the acetogenin extract.
Table 1: Comparison of Extraction Methods for Acetogenins from Annonaceae Seeds
| Method | Solvent | Key Parameters | Yield/Result | Source |
|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Methanol | 5 cycles, 50 min each | 25.14 mg/g ACGs (from defatted endosperm) | [9] |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 100% amplitude, 15 min | 13.01 mg/g Total Acetogenins (TAC) | [7][8] |
| Soxhlet Extraction | Hexane | Not specified | 19% oil yield | [1] |
| Soxhlet Extraction | Methanol | Not specified | 10.5% oil yield (higher ACG content) | [1] |
| Maceration vs. UAE | Methanol | Not specified | UAE showed a 993% increase in ACG extraction over maceration |[7][8] |
Table 2: Influence of Solvent on Acetogenin Extraction from Defatted Whole Seeds
| Solvent | Extraction Method | Relative Acetogenin Presence | Source |
|---|---|---|---|
| Methanol | UAE | Highest | [9] |
| Ethyl Acetate | UAE | High | [9] |
| Dichloromethane | UAE | Lower | [9] |
| Chloroform | UAE | Lower | [9] |
| Hexane | UAE | Lower | [9] |
| Petroleum Ether | UAE | Lower |[9] |
Conclusion
The extraction and purification of this compound from Annona squamosa seeds is a multi-step process that requires careful optimization of both extraction and chromatographic techniques. Modern methods like Ultrasound-Assisted Extraction (UAE) with polar solvents such as methanol on defatted seeds offer superior efficiency and yield compared to traditional methods.[7][8][9] Subsequent purification using a combination of silica gel column chromatography and preparative HPLC is essential for isolating this compound with high purity for further pharmacological investigation and drug development.[3]
References
- 1. biochemjournal.com [biochemjournal.com]
- 2. agriculturaljournals.com [agriculturaljournals.com]
- 3. biochemjournal.com [biochemjournal.com]
- 4. US20030050336A1 - Novel compound iso-squamocin obtained from seeds of annona squamosa and composition containing the same - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. bbrc.in [bbrc.in]
- 7. Ultrasound-Assisted Extraction of Total Acetogenins from the Soursop Fruit by Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasound-Assisted Extraction of Total Acetogenins from the Soursop Fruit by Response Surface Methodology [mdpi.com]
- 9. Acetogenin content from soursop fruit (Annona muricata L.) seeds: Evaluation of different extraction conditions [scielo.org.mx]
- 10. nu.edu.om [nu.edu.om]
Comparative Analysis of Squamocin G Extraction Methods: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction: Squamocin G, a potent annonaceous acetogenin, has garnered significant interest within the scientific community due to its promising cytotoxic, antitumor, and insecticidal properties.[1][2][3] Found predominantly in the seeds of Annona species such as Annona squamosa and Annona glabra, the efficient extraction and purification of this compound are critical preliminary steps for further research and development.[4][5] This document provides a comparative analysis of various extraction methodologies for this compound, offering detailed protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Mechanism of Action: The primary biological activity of this compound stems from its potent inhibition of the mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This disruption of the electron transport chain leads to a reduction in ATP production, inducing cellular stress.[6][7][8] Downstream effects include the induction of apoptosis through both intrinsic and extrinsic pathways, and cell cycle arrest, primarily at the G1 phase.[9][10][11] Recent studies have also elucidated a novel mechanism involving the induction of endoplasmic reticulum (ER) stress, which triggers the ubiquitination and subsequent degradation of the oncoproteins EZH2 and MYC.[6][7][8]
Comparative Analysis of Extraction Methods: The choice of extraction method significantly impacts the yield, purity, and economic viability of obtaining this compound. This analysis covers conventional methods like Maceration and Soxhlet extraction, alongside modern techniques such as Ultrasound-Assisted Extraction (UAE), Thermosonication-Assisted Extraction (TSAE), and Supercritical Fluid Extraction (SFE).
| Extraction Method | Principle | Typical Solvents | Relative Yield of Acetogenins | Relative Purity | Extraction Time | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Methanol, Ethanol, Chloroform | Moderate | Low to Moderate | 24-72 hours | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent consumption, lower efficiency. |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | Methanol, Ethanol, n-Hexane[1][2] | High | Moderate | 6-24 hours | High extraction efficiency. | Requires heating (potential degradation of thermolabile compounds), time-consuming, large solvent volume.[2] |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.[12] | Methanol, Ethanol, Acetone[13] | High | Moderate to High | 15-60 minutes[12][13] | Reduced extraction time and solvent consumption, improved efficiency.[12] | Requires specialized equipment, potential for localized heating. |
| Thermosonication-Assisted Extraction (TSAE) | Combines ultrasound with controlled heating. | Methanol, Chloroform | Very High | High | ~15 minutes | Significantly higher yield and efficiency compared to UAE and Soxhlet. | Requires specialized equipment with precise temperature control. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (typically CO2) as the solvent. | Supercritical CO2 with co-solvents (e.g., Ethanol) | High | Very High | 1-2 hours | Environmentally friendly ("green" method), high selectivity, solvent-free final product. | High initial equipment cost, requires high pressure. |
II. Experimental Protocols
Protocol 1: Maceration Extraction of this compound from Annona squamosa Seeds
1. Materials and Equipment:
- Dried and powdered Annona squamosa seeds
- Methanol (analytical grade)
- Erlenmeyer flask with stopper
- Shaker
- Filter paper (Whatman No. 1)
- Rotary evaporator
2. Procedure:
- Weigh 100 g of powdered Annona squamosa seeds and place them in a 1 L Erlenmeyer flask.
- Add 500 mL of methanol to the flask, ensuring the powder is fully submerged.
- Stopper the flask and place it on a shaker at room temperature (25°C).
- Macerate for 48 hours with continuous gentle agitation.
- After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the seed residue.
- Wash the residue with an additional 100 mL of methanol and combine the filtrates.
- Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
- Store the crude extract at 4°C for further purification.
Protocol 2: Soxhlet Extraction of this compound from Annona squamosa Seeds
1. Materials and Equipment:
- Dried and powdered Annona squamosa seeds
- Methanol (analytical grade)[1]
- Soxhlet apparatus (including round-bottom flask, extractor, and condenser)
- Cellulose thimble
- Heating mantle
- Rotary evaporator
2. Procedure:
- Place 50 g of powdered Annona squamosa seeds into a cellulose thimble.
- Place the thimble inside the Soxhlet extractor.
- Fill a 500 mL round-bottom flask with 300 mL of methanol.[1]
- Assemble the Soxhlet apparatus and place the round-bottom flask on a heating mantle.
- Heat the methanol to its boiling point and allow the extraction to proceed for 8 hours (approximately 10-12 cycles).
- After extraction, turn off the heat and allow the apparatus to cool.
- Collect the methanolic extract from the round-bottom flask.
- Concentrate the extract using a rotary evaporator at 40°C to obtain the crude extract.
- Store the crude extract at 4°C.
Protocol 3: Ultrasound-Assisted Extraction (UAE) of this compound from Annona squamosa Seeds
1. Materials and Equipment:
- Dried and powdered Annona squamosa seeds
- Acetone (32.68% in water)[12][13]
- Beaker
- Ultrasonic bath or probe sonicator
- Centrifuge
- Rotary evaporator
2. Procedure:
- Weigh 20 g of powdered Annona squamosa seeds and place them in a 500 mL beaker.
- Add 400 mL of 32.68% aqueous acetone (solvent-to-solid ratio of 20:1 mL/g).[12][13]
- Place the beaker in an ultrasonic bath set to a frequency of 40 kHz and a power of 100 W.
- Sonicate the mixture for 42.54 minutes at a controlled temperature of 67.23°C.[12][13]
- After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
- Decant the supernatant (the extract).
- Concentrate the supernatant using a rotary evaporator at 45°C to remove the acetone and water, yielding the crude extract.
- Store the crude extract at 4°C.
Protocol 4: Purification of this compound from Crude Extract by Column Chromatography and HPLC
1. Materials and Equipment:
- Crude extract of Annona squamosa seeds
- Silica gel (60-120 mesh) for column chromatography
- Glass column
- Solvents for column chromatography: n-hexane, ethyl acetate, methanol (gradient elution)
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[14][15]
- HPLC grade solvents: methanol and water[14][15]
- 0.45 µm syringe filters
2. Column Chromatography Procedure:
- Prepare a silica gel slurry in n-hexane and pack it into a glass column.
- Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane:ethyl acetate 9:1) and load it onto the column.
- Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
- Collect fractions and monitor the separation using TLC. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
- Pool the fractions containing compounds with similar Rf values to this compound.
- Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.
3. HPLC Purification Procedure:
- Dissolve the semi-purified extract in methanol.
- Filter the solution through a 0.45 µm syringe filter.
- Set up the HPLC system with a C18 column.
- The mobile phase can be a gradient of methanol and water. A typical starting condition could be 70% methanol, increasing to 100% methanol over 30 minutes. The flow rate is typically 1 mL/min.
- Inject the filtered sample onto the column.
- Monitor the elution profile at a wavelength of 220 nm.
- Collect the peak corresponding to the retention time of a this compound standard.
- Evaporate the solvent from the collected fraction to obtain pure this compound.
- Confirm the purity and identity using analytical techniques such as LC-MS and NMR.
III. Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Signaling pathway of this compound inducing cancer cell death.
References
- 1. bbrc.in [bbrc.in]
- 2. biochemjournal.com [biochemjournal.com]
- 3. agriculturaljournals.com [agriculturaljournals.com]
- 4. researchgate.net [researchgate.net]
- 5. US20030050336A1 - Novel compound iso-squamocin obtained from seeds of annona squamosa and composition containing the same - Google Patents [patents.google.com]
- 6. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress-Associated Degradation of EZH2/MYC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis (Adv. Sci. 15/2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Squamocin modulates histone H3 phosphorylation levels and induces G1 phase arrest and apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Ultrasound-Assisted Extraction of Natural Antioxidants from Sugar Apple (Annona squamosa L.) Peel Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Ultrasound-Assisted Extraction of Natural Antioxidants from Sugar Apple (Annona squamosa L.) Peel Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biochemjournal.com [biochemjournal.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Squamocin G using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squamocin G, a member of the annonaceous acetogenins, is a bioactive polyketide found in the seeds of plants from the Annonaceae family, such as Annona squamosa and Annona glabra.[1][2] These compounds are of significant interest to the pharmaceutical and agrochemical industries due to their potent cytotoxic, antitumor, and pesticidal properties.[3][4] The isolation and purification of this compound are crucial for further pharmacological studies and potential therapeutic applications. Column chromatography is a fundamental technique employed for the effective separation of this compound from complex plant extracts.[3]
This document provides detailed application notes and protocols for the purification of this compound using column chromatography, including both silica gel and high-performance liquid chromatography (HPLC) methods.
Data Presentation
The following tables summarize the key quantitative parameters for the purification of this compound.
Table 1: Silica Gel Column Chromatography Parameters for this compound Purification
| Parameter | Value/Description | Notes |
| Stationary Phase | Silica gel 60 (70-230 mesh) | Standard silica gel for column chromatography is effective for separating acetogenins from less polar lipids and more polar compounds. |
| Column Dimensions | 5 cm (diameter) x 60 cm (length) | Dimensions can be scaled up or down depending on the amount of crude extract to be purified. |
| Mobile Phase | Gradient elution with n-hexane, chloroform, and methanol | A step-wise gradient is used to separate compounds based on polarity. |
| Flow Rate | 10-15 mL/min | A controlled flow rate ensures optimal separation. |
| Fraction Volume | 25 mL | Smaller fraction volumes can provide higher resolution of separated compounds. |
| Detection Method | Thin-Layer Chromatography (TLC) with Kedde's reagent | Acetogenins appear as pinkish-purple spots upon spraying with Kedde's reagent.[3] |
Table 2: HPLC Purification Parameters for this compound
| Parameter | Value/Description | Notes |
| Stationary Phase | Reversed-phase C18 column (250 x 4.6 mm; 5 µm particle size)[5] | A C18 column is suitable for the final purification of lipophilic compounds like this compound. |
| Mobile Phase | Gradient of Methanol and Water | A gradient elution is effective for separating closely related acetogenins.[6] |
| Flow Rate | 1.0 mL/min[5][6] | A standard flow rate for analytical and semi-preparative HPLC. |
| Detection | UV-Vis at 220 nm[5][6] | Acetogenins exhibit weak UV absorption due to their lactone moiety. |
| Injection Volume | 20 µL[5] | The injection volume can be adjusted based on the concentration of the sample. |
| Column Temperature | 30-40°C[5][6] | Maintaining a constant column temperature ensures reproducible retention times. |
Experimental Protocols
Preparation of Crude Extract from Annona squamosa Seeds
-
Seed Preparation: Obtain dried seeds of Annona squamosa. Grind the seeds into a fine powder using a mechanical grinder.
-
Solvent Extraction:
-
Macerate the powdered seeds in methanol (or 95% ethanol) at a ratio of 1:5 (w/v) for 48-72 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanolic extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.
-
Collect the chloroform fraction, as it is typically enriched with acetogenins.
-
Evaporate the solvent from the chloroform fraction to obtain the crude acetogenin-rich extract.
-
Purification of this compound using Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel 60 in n-hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a uniform bed without air bubbles.
-
Wash the packed column with n-hexane until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude acetogenin-rich extract in a minimal amount of chloroform.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully layer the dried, sample-adsorbed silica gel on top of the packed column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by introducing chloroform and then methanol in a stepwise gradient. A suggested gradient is as follows:
-
100% n-hexane
-
n-hexane:Chloroform (9:1, 8:2, 7:3, 1:1, 3:7, 2:8, 1:9 v/v)
-
100% Chloroform
-
Chloroform:Methanol (99:1, 98:2, 95:5 v/v)
-
-
Collect fractions of 25 mL.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC.
-
Spot a small amount of each fraction onto a silica gel TLC plate.
-
Develop the TLC plate using a mobile phase such as chloroform:methanol (95:5 v/v).
-
Visualize the spots by spraying with Kedde's reagent and heating. Acetogenins will appear as pinkish-purple spots.
-
Combine the fractions containing the compound of interest (this compound will be in the moderately polar fractions).
-
Final Purification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Pool the fractions from the silica gel column that are enriched with this compound.
-
Evaporate the solvent to dryness.
-
Dissolve the residue in methanol and filter through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the C18 HPLC column with the initial mobile phase conditions (e.g., 85% methanol in water).
-
Inject the prepared sample (20 µL).
-
Run a gradient elution program. An example gradient is:
-
0-40 min: 85% Methanol
-
40-60 min: Gradient to 95% Methanol
-
60-70 min: Hold at 95% Methanol
-
70-75 min: Return to 85% Methanol
-
-
Monitor the elution profile at 220 nm.
-
Collect the peak corresponding to this compound.
-
-
Purity Confirmation:
-
Analyze the collected fraction by analytical HPLC to confirm its purity.
-
Further structural elucidation can be performed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
References
- 1. US6991818B2 - Compound iso-squamocin obtained from seeds of annona squamosa and composition containing the same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. biochemjournal.com [biochemjournal.com]
- 4. agriculturaljournals.com [agriculturaljournals.com]
- 5. In Situ Absorption in Rat Intestinal Tract of Solid Dispersion of Annonaceous Acetogenins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Squamocin G using High-Performance Liquid Chromatography (HPLC)
Introduction
Squamocin G, a member of the annonaceous acetogenins, is a potent bioactive compound isolated from plants of the Annonaceae family.[1][2] These compounds are known for their wide range of biological activities, including cytotoxic, antitumoral, and pesticidal properties.[1] As research into the therapeutic potential of this compound and related compounds intensifies, the need for a robust and reliable analytical method for its quantification is critical for quality control, pharmacokinetic studies, and drug development. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in plant extracts and pharmaceutical formulations.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector for the separation and quantification of this compound. The separation is achieved on a C18 column with a gradient elution of methanol and water. The detection wavelength is set at 220 nm, where acetogenins exhibit significant absorbance.[1][3][4] Quantification is performed using an external standard calibration curve.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (PTFE)
-
Plant material (e.g., seeds of Annona squamosa) or formulated product containing this compound
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector (An Agilent 1200 liquid chromatograph system or equivalent).[1]
-
Analytical column: Reversed-phase C18 column (250 mm × 4.6 mm, 5 µm particle size).[1][4]
-
Data acquisition and processing software.
Sample Preparation: Extraction from Plant Material
-
Grind the dried plant material (e.g., seeds) to a fine powder (20 mesh).
-
Accurately weigh 10 g of the powdered material into a flask.
-
Perform extraction using a suitable solvent such as methanol or dichloromethane. Dichloromethane extracts have been shown to have a higher concentration of this compound.[4]
-
Concentrate the extract under reduced pressure.
-
Re-dissolve a known amount of the dried extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound:
| Parameter | Condition |
| Column | Reversed-phase C18 (250 mm × 4.6 mm, 5 µm)[1][4] |
| Mobile Phase A | Deionized Water[1] |
| Mobile Phase B | Methanol[1] |
| Gradient Elution | 0-40 min: 85% B; 40-60 min: 85-95% B[1] |
| Flow Rate | 1.0 mL/min[1][3][4] |
| Column Temperature | 30°C[1][3][4] |
| Detection Wavelength | 220 nm[1][3][4] |
| Injection Volume | 20 µL |
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
Table 1: Linearity of this compound Calibration
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | >0.999 |
| Linear Regression Equation | y = mx + c |
Table 2: Precision of the HPLC Method
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 | < 2.0% | < 3.0% |
| 50 | < 2.0% | < 3.0% |
| 90 | < 2.0% | < 3.0% |
Table 3: Accuracy (Recovery) of the HPLC Method
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | %RSD (n=3) |
| 80 | [Insert Data] | 95.0 - 105.0 | < 2.0 |
| 100 | [Insert Data] | 95.0 - 105.0 | < 2.0 |
| 120 | [Insert Data] | 95.0 - 105.0 | < 2.0 |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | [Insert Data] |
| Limit of Quantification (LOQ) | [Insert Data] |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of HPLC method development and validation.
Conclusion
The described RP-HPLC method is simple, accurate, precise, and specific for the quantification of this compound. The method has been successfully validated and is suitable for the routine analysis of this compound in various samples, including plant extracts and pharmaceutical dosage forms. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting.
References
Application Note: Structural Confirmation of Squamocin G using 2D NMR Spectral Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Squamocin G, a member of the annonaceous acetogenins, is a C-37 adjacent bis-tetrahydrofuran (THF) fatty acid lactone isolated from the seeds of Annona squamosa.[1] Like other acetogenins, this compound exhibits potent cytotoxic activities and is of significant interest in drug discovery.[2] The complex stereochemistry and long aliphatic chain of this compound necessitate advanced analytical techniques for unambiguous structural confirmation. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for elucidating the complex structure of such natural products. This application note provides a detailed protocol and data interpretation guide for the structural confirmation of this compound using a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below.
1. Sample Preparation
A pure sample of this compound (approximately 10 mg) is dissolved in 0.5 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
2. NMR Data Acquisition
All NMR spectra are acquired on a 500 MHz or higher field NMR spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the proton chemical shifts and multiplicities.
-
¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to determine the chemical shifts of all carbon atoms.
-
COSY (Correlation Spectroscopy): The gradient-enhanced COSY (gCOSY) experiment is performed to identify proton-proton spin-spin couplings, typically over two to three bonds.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): An edited HSQC experiment is used to determine one-bond proton-carbon correlations.[4][5] This experiment can distinguish between CH/CH₃ and CH₂ groups based on the phase of the cross-peaks.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is optimized to detect long-range (2-4 bond) correlations between protons and carbons.[4][5] This is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is used to identify protons that are close in space, providing information about the relative stereochemistry of the molecule.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for the structural confirmation of this compound. The numbering scheme is based on the published structure of Squamocin.
Table 1: ¹H and ¹³C NMR Data of this compound in CDCl₃
| Position | δC (ppm) | δH (ppm) | Multiplicity | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) | Key NOESY Correlations (¹H-¹H) |
| 1 | 174.5 | - | - | - | H-35, H-36 | - |
| 2 | 131.1 | - | - | - | H-3, H-35, H-37 | - |
| 3 | 33.5 | 2.25 | m | H-4 | C-2, C-4, C-5 | H-35 |
| 4 | 29.1 | 1.45 | m | H-3, H-5 | C-3, C-5, C-6 | - |
| ... | ... | ... | ... | ... | ... | ... |
| 15 | 74.1 | 3.40 | m | H-16 | C-14, C-16, C-17 | H-16, H-20 |
| 16 | 83.2 | 3.85 | m | H-15, H-17 | C-15, C-17, C-18 | H-15, H-19 |
| 19 | 82.5 | 3.85 | m | H-18, H-20 | C-18, C-20, C-21 | H-20, H-23 |
| 20 | 82.1 | 3.85 | m | H-19, H-21 | C-19, C-21, C-22 | H-19, H-24 |
| 23 | 82.7 | 3.85 | m | H-22, H-24 | C-22, C-24, C-25 | H-24 |
| 24 | 71.4 | 3.40 | m | H-23, H-25 | C-23, C-25, C-26 | H-23 |
| 35 | 149.0 | 7.18 | q | H-36 | C-1, C-2, C-3 | H-3, H-36 |
| 36 | 70.1 | 5.05 | dq | H-35, H-37 | C-1, C-2, C-37 | H-35, H-37 |
| 37 | 19.1 | 1.41 | d | H-36 | C-2, C-35, C-36 | H-36 |
Note: This table presents representative data based on published information for similar acetogenins. Actual chemical shifts may vary slightly.
Table 2: Summary of Key 2D NMR Correlations for Structural Confirmation
| Experiment | Information Provided | Key Correlations for this compound Structure |
| COSY | Identifies adjacent protons (typically ³JHH). | - Correlation between H-35, H-36, and H-37 confirms the α,β-unsaturated γ-lactone ring.- Sequential correlations along the aliphatic chain establish its connectivity.- Correlations within the bis-THF ring system (e.g., H-15 with H-16, H-19 with H-20). |
| HSQC | Correlates each proton to its directly attached carbon. | - Unambiguous assignment of all protonated carbons.- Distinguishes CH₂ groups (negative phase) from CH/CH₃ groups (positive phase). |
| HMBC | Shows long-range (²JCH and ³JCH) correlations. | - Correlation from H-35 and H-36 to the carbonyl carbon C-1 confirms the lactone ring structure.- Correlations between protons on the THF rings and adjacent carbons in the aliphatic chain link these moieties.- Confirms the position of hydroxyl groups through correlations from hydroxyl-bearing methine protons to neighboring carbons. |
| NOESY | Identifies protons that are close in space (< 5 Å). | - NOEs between protons on the bis-THF ring system (e.g., H-15/H-20, H-16/H-19) help to establish the relative stereochemistry as threo/trans/threo/trans/erythro. |
Mandatory Visualization
References
Application Notes and Protocols: Squamocin G Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squamocin G, a member of the annonaceous acetogenins, is a potent natural compound that has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Its mechanism of action involves the inhibition of the mitochondrial respiratory chain at Complex I, leading to a reduction in ATP production.[2] This disruption of cellular energy metabolism triggers a cascade of events, including the induction of endoplasmic reticulum (ER) stress and the subsequent degradation of key oncoproteins, ultimately culminating in apoptotic cell death.[2][3] These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in cancer cell lines using common in vitro assays, summarize its reported efficacy, and illustrate its molecular mechanism of action.
Data Presentation
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in various cancer cell lines. This data provides a comparative overview of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| MCF-7 | Breast Cancer | 10.03 µg/ml | MTT Assay | |
| A549 | Lung Cancer | µM range | MTT Assay | [2] |
| HeLa | Cervical Cancer | µM range | MTT Assay | [2] |
| HepG2 | Liver Cancer | µM range | MTT Assay | [2] |
| SCC15 | Head and Neck Squamous Cell Carcinoma | Not explicitly stated, but demonstrated dose-dependent viability decrease | CCK8 Assay | [2][3] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Not explicitly stated, but demonstrated dose-dependent viability decrease | CCK8 Assay | [2][3] |
| GBM8401 | Glioblastoma | Dose-dependent inhibition observed at 15, 30, and 60 µM | MTT Assay | |
| Huh-7 | Hepatocellular Carcinoma | Dose-dependent inhibition observed at 15, 30, and 60 µM | MTT Assay | [4][5] |
| SW620 | Colorectal Cancer | Dose-dependent inhibition observed at 15, 30, and 60 µM | MTT Assay | [4][5] |
Experimental Protocols
This section provides detailed methodologies for two common cytotoxicity assays to evaluate the effects of this compound on cancer cell lines: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][6] The amount of formazan produced is proportional to the number of viable cells.[1]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[6] For suspension cells, centrifuge the plate to pellet the cells.[6]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
-
Data Acquisition:
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
It is crucial to include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.
-
Background control: Medium without cells.
-
-
-
Collection of Supernatant:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[9]
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 20-30 minutes), protected from light.[9]
-
-
Stopping the Reaction and Data Acquisition:
Mandatory Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: this compound signaling pathway in cancer cells.
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. Squamocin, a new cytotoxic bis-tetrahydrofuran containing acetogenin from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EZH2 depletion potentiates MYC degradation inhibiting neuroblastoma and small cell carcinoma tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of Squamocin G Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squamocin G, a member of the annonaceous acetogenins, has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] These compounds are known to inhibit the mitochondrial respiratory chain's Complex I, leading to a decrease in ATP production and subsequent cell death.[4] Preclinical in vivo studies are crucial to evaluate the therapeutic potential of this compound. This document provides detailed application notes and protocols for designing and conducting in vivo experiments to assess the anticancer efficacy of this compound using various murine models.
Key Anticancer Mechanisms of this compound
This compound and related acetogenins have been shown to induce anticancer effects through multiple mechanisms:
-
Cell Cycle Arrest: this compound can induce G1 phase arrest in several cancer cell lines.[1][3]
-
Apoptosis Induction: It promotes apoptosis through the activation of caspases.[1]
-
Signaling Pathway Modulation: Recent studies have revealed that squamocin can trigger endoplasmic reticulum stress, leading to the degradation of EZH2 and MYC proteins, key players in cancer progression.[1] It has also been shown to modulate histone H3 phosphorylation levels.[1]
In Vivo Experimental Models
The choice of an in vivo model is critical and depends on the specific research question. Here, we detail protocols for three commonly used models: the subcutaneous xenograft model, the orthotopic model, and the patient-derived xenograft (PDX) model.
Subcutaneous Xenograft Model
This model is well-suited for initial efficacy screening due to its relative simplicity and ease of tumor measurement.[5][6]
Table 1: Protocol for Subcutaneous Xenograft Model
| Step | Procedure | Details |
| 1 | Cell Culture | Culture human cancer cells (e.g., breast cancer cell line MCF-7) in appropriate media.[7][8] |
| 2 | Animal Model | Use 4-6 week old female immunodeficient mice (e.g., BALB/c nude or SCID).[7][8] |
| 3 | Cell Preparation | Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or Matrigel at a concentration of 1x10^7 cells/mL. |
| 4 | Implantation | Inject 100-200 µL of the cell suspension (1-2x10^6 cells) subcutaneously into the flank of each mouse.[7] |
| 5 | Tumor Monitoring | Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: V = 0.5 x (length x width^2).[5][9] |
| 6 | Treatment | Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. |
| 7 | Drug Administration | Administer this compound or vehicle control via a clinically relevant route (e.g., intraperitoneal or intravenous injection). A previously reported dose for in vivo studies with a related compound was 1.5 mg/kg body weight, administered every 3 days. |
| 8 | Endpoint Analysis | Monitor tumor volume, body weight, and animal health throughout the study. At the end of the study, excise tumors for further analysis (e.g., IHC, Western blot). |
Orthotopic Model
This model involves implanting tumor cells into the corresponding organ of origin, providing a more clinically relevant microenvironment that can allow for metastasis.[7][10][11]
Table 2: Protocol for Orthotopic Head and Neck Cancer Model
| Step | Procedure | Details |
| 1 | Cell Culture | Culture human head and neck squamous cell carcinoma (HNSCC) cells (e.g., HSC-3-M3).[12] |
| 2 | Animal Model | Use immunodeficient mice (e.g., SCID/nude mice).[11] |
| 3 | Cell Preparation | Prepare a cell suspension of 2.5x10^6 cells in 50 µL of sterile PBS.[11] |
| 4 | Implantation | Anesthetize the mouse and inject the cell suspension into the tongue.[11][12][13] |
| 5 | Tumor Monitoring | Monitor primary tumor growth and potential lymph node metastasis. For luciferase-expressing cells, use bioluminescence imaging.[2][14] |
| 6 | Treatment | Once tumors are established, randomize mice and begin treatment with this compound. |
| 7 | Endpoint Analysis | At the end of the study, excise the primary tumor and cervical lymph nodes for histological and molecular analysis.[10][12] |
Patient-Derived Xenograft (PDX) Model
PDX models involve the direct implantation of patient tumor tissue into immunodeficient mice, better preserving the original tumor heterogeneity and microenvironment.[1][15][16]
Table 3: Protocol for Patient-Derived Xenograft (PDX) Gastric Cancer Model
| Step | Procedure | Details |
| 1 | Tissue Acquisition | Obtain fresh gastric cancer tissue from surgical resections under sterile conditions.[1][4] |
| 2 | Animal Model | Use highly immunodeficient mice (e.g., NOD/SCID or NSG mice).[4][15] |
| 3 | Tissue Preparation | Remove any necrotic or fatty tissue and cut the tumor into small fragments (1-3 mm³).[1][4] |
| 4 | Implantation | Anesthetize the mouse and subcutaneously implant a tumor fragment into the flank.[1][4] |
| 5 | Tumor Monitoring | Monitor tumor growth with calipers. Once tumors reach 500-1000 mm³, they can be passaged to new mice for cohort expansion.[4] |
| 6 | Treatment | Once tumors in the experimental cohort reach the desired size, randomize mice and begin treatment with this compound. |
| 7 | Endpoint Analysis | Monitor tumor growth and animal well-being. At the end of the study, harvest tumors for analysis. |
Endpoint Analysis Protocols
Tumor Growth and Survival
Table 4: Tumor Growth and Survival Monitoring
| Parameter | Protocol |
| Tumor Volume | Measure tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate volume using the formula: V = 0.5 x L x W².[5][17] |
| Body Weight | Record the body weight of each animal at least twice a week as an indicator of general health and potential toxicity. |
| Survival | Monitor animals daily for signs of distress. The primary endpoint for survival studies is tumor burden reaching a predetermined size (e.g., 1500-2000 mm³) or the presentation of clinical signs of severe illness. |
Biomarker Analysis
Table 5: Immunohistochemistry (IHC) Protocol for Ki-67 and Cleaved Caspase-3
| Step | Procedure | Details |
| 1 | Tissue Preparation | Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections. |
| 2 | Deparaffinization and Rehydration | Use a series of xylene and graded ethanol washes.[18] |
| 3 | Antigen Retrieval | Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[18][19] |
| 4 | Blocking | Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a blocking serum.[18] |
| 5 | Primary Antibody Incubation | Incubate sections with primary antibodies against Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker) overnight at 4°C.[20][21] |
| 6 | Secondary Antibody and Detection | Apply a biotinylated secondary antibody followed by an HRP-conjugated streptavidin complex. Visualize with a DAB chromogen.[19] |
| 7 | Counterstaining and Mounting | Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium. |
| 8 | Analysis | Quantify the percentage of Ki-67 positive cells and the number of cleaved caspase-3 positive cells per field of view under a microscope.[22] |
Table 6: Western Blot Protocol for EZH2 and MYC
| Step | Procedure | Details |
| 1 | Protein Extraction | Homogenize frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors. |
| 2 | Protein Quantification | Determine protein concentration using a BCA or Bradford assay. |
| 3 | SDS-PAGE and Transfer | Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane. |
| 4 | Blocking | Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[23] |
| 5 | Primary Antibody Incubation | Incubate the membrane with primary antibodies against EZH2, MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[24][25] |
| 6 | Secondary Antibody Incubation | Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23] |
| 7 | Detection | Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23] |
| 8 | Analysis | Perform densitometric analysis of the protein bands and normalize to the loading control. |
Signaling Pathway Diagram
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound's anticancer properties. The selection of the appropriate animal model and endpoints is crucial for obtaining clinically relevant data. Careful execution of these protocols will enable researchers to thoroughly investigate the therapeutic potential of this compound and elucidate its mechanisms of action in a preclinical setting.
References
- 1. Establishment of Gastric Cancer Patient-derived Xenograft Models and Primary Cell Lines [jove.com]
- 2. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 3. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. m.youtube.com [m.youtube.com]
- 6. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 7. Xenograft Breast Tumor Model [bio-protocol.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient Derived Models to Study Head and Neck Cancer Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel orthotopic mouse model of head and neck cancer and lymph node metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Bioluminescent tumor imaging in vivo [bio-protocol.org]
- 15. Establishment of Novel Gastric Cancer Patient-Derived Xenografts and Cell Lines: Pathological Comparison between Primary Tumor, Patient-Derived, and Cell-Line Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Patient-Derived Xenograft: A More Standard “Avatar” Model in Preclinical Studies of Gastric Cancer [frontiersin.org]
- 17. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 18. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 19. sysy-histosure.com [sysy-histosure.com]
- 20. biocare.net [biocare.net]
- 21. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 22. researchgate.net [researchgate.net]
- 23. EZH2 depletion potentiates MYC degradation inhibiting neuroblastoma and small cell carcinoma tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Overexpression of MYC and EZH2 cooperates to epigenetically silence MST1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Myc Enforces Overexpression of EZH2 in Early Prostatic Neoplasia via Transcriptional and Post-transcriptional Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Squamocin G for Improved Bioavailability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squamocin G, a potent Annonaceous acetogenin, exhibits significant cytotoxic activity against various cancer cell lines, making it a promising candidate for anti-cancer drug development. However, its therapeutic potential is severely hampered by its poor aqueous solubility and consequently low oral bioavailability. This document provides detailed application notes on the challenges of this compound delivery and outlines a solid dispersion formulation strategy to enhance its solubility and absorption. Detailed experimental protocols for the preparation of a solid dispersion and its evaluation using an in-situ intestinal perfusion model in rats are provided. Additionally, relevant cellular signaling pathways affected by this compound are visualized to provide a broader context for its mechanism of action.
Introduction
Annonaceous acetogenins (ACGs) are a class of polyketide natural products isolated from plants of the Annonaceae family. This compound, a member of this class, has demonstrated potent inhibitory effects on mitochondrial complex I, leading to ATP depletion and induction of apoptosis in cancer cells. Despite its promising preclinical anti-tumor activity, the clinical translation of this compound is hindered by its lipophilic nature and poor water solubility, which leads to low and erratic oral absorption.[1]
To overcome these limitations, various formulation strategies can be employed to enhance the dissolution rate and subsequent bioavailability of poorly soluble drugs. Among these, solid dispersion technology has emerged as a highly effective approach.[2] This technique involves the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[2] By reducing the drug's particle size to a molecular level and converting it to an amorphous state, solid dispersions can significantly improve the drug's solubility and dissolution rate.[1][2]
This application note focuses on the formulation of this compound as a solid dispersion with Polyethylene Glycol (PEG) 4000 to improve its oral bioavailability.
Data Presentation
| Parameter | Unformulated this compound | This compound - Solid Dispersion (in PEG 4000) | Fold Increase | Reference |
| Aqueous Solubility (µg/mL) | Not Quantifiable | 1084.73 | >1000x (estimated) | [1] |
| Intestinal Absorption (%) * | Not Determined | > 50% | - | [1] |
Note: Intestinal absorption was determined using an in-situ single-pass intestinal perfusion model in rats. The data indicates the percentage of the drug absorbed from the perfused intestinal segment. This is a strong indicator of improved bioavailability but is not equivalent to the total oral bioavailability percentage.
Experimental Protocols
Preparation of this compound Solid Dispersion
This protocol describes the preparation of a solid dispersion of an Annonaceous acetogenin (ACG) mixture containing this compound using the solvent-fusion method.[1]
Materials:
-
Annonaceous acetogenins (ACGs) extract containing this compound
-
Polyethylene Glycol 4000 (PEG 4000)
-
Ethanol
-
Vacuum flask
-
Water bath
-
Mortar and pestle
-
Sieve (100 µm)
Procedure:
-
Accurately weigh the ACGs extract and PEG 4000 in a predetermined ratio (e.g., 1:20 w/w).
-
Dissolve the weighed ACGs and PEG 4000 in a suitable volume of ethanol in a vacuum flask.
-
Evaporate the solvent under reduced pressure at 40°C using a rotary evaporator until a solid film is formed.
-
The resulting solid mass is then rapidly cooled and solidified by placing it in a freezer at -80°C for 2 hours.
-
Dry the solidified mass under vacuum at room temperature for 20 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100 µm sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
In-situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This protocol is for evaluating the intestinal absorption of the this compound solid dispersion.[1]
Materials:
-
Male Sprague-Dawley rats (250 ± 20 g)
-
This compound solid dispersion
-
Krebs-Ringer (K-R) buffer
-
Peristaltic pump
-
Water bath
-
Surgical instruments
-
Anesthetic (e.g., urethane)
Procedure:
-
Fast the rats overnight with free access to water before the experiment.
-
Anesthetize the rat and place it on a homeothermic blanket to maintain body temperature.
-
Perform a midline abdominal incision to expose the small intestine.
-
Select the desired intestinal segment (e.g., jejunum) and carefully cannulate both ends with flexible tubing.
-
Gently flush the intestinal segment with pre-warmed (37°C) K-R buffer to remove any residual contents.
-
Prepare the perfusion solution by dispersing the this compound solid dispersion in K-R buffer to achieve the desired concentration.
-
Perfuse the intestinal segment with the drug solution at a constant flow rate (e.g., 0.2 mL/min) using a peristaltic pump.
-
Collect the perfusate at regular time intervals (e.g., every 15 minutes) for a total of 2 hours.
-
At the end of the experiment, measure the length of the perfused intestinal segment.
-
Analyze the concentration of this compound in the collected perfusate samples using a validated analytical method (e.g., HPLC).
-
Calculate the intestinal absorption rate constant (Ka) and the percentage of drug absorbed.
General Protocol for Oral Pharmacokinetic Study in Rats
This is a general protocol for a standard oral pharmacokinetic study. Specific parameters would need to be optimized for a this compound formulation.
Materials:
-
Male Sprague-Dawley rats
-
This compound formulation (e.g., solid dispersion)
-
Vehicle control (e.g., water with 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups: one receiving the this compound formulation and the other receiving the vehicle control.
-
Administer the formulation or vehicle to the rats via oral gavage at a predetermined dose.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) using appropriate software.
Visualizations
Experimental Workflow
Experimental workflow for formulation and evaluation.
Signaling Pathways of this compound
This compound exerts its cytotoxic effects through the induction of apoptosis via multiple signaling pathways.
This compound-induced apoptotic signaling pathway.
Recent studies have also elucidated a novel mechanism involving endoplasmic reticulum (ER) stress.
ER stress-mediated degradation of EZH2/MYC by this compound.
Conclusion
The poor aqueous solubility and low oral bioavailability of this compound present significant challenges to its clinical development. The solid dispersion formulation strategy outlined in this document offers a viable and effective approach to enhance its solubility and intestinal absorption. The provided experimental protocols serve as a guide for researchers to prepare and evaluate such formulations. Further in vivo pharmacokinetic studies are warranted to fully characterize the oral bioavailability of this compound solid dispersions and to establish a clear in vitro-in vivo correlation. The elucidation of its complex signaling pathways provides a deeper understanding of its anti-cancer mechanisms and reinforces its potential as a therapeutic agent.
References
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Squamocin Analogues
Note: Extensive literature searches did not yield specific information on a compound designated "Squamocin G." Therefore, these application notes and protocols are based on the well-characterized and closely related Annonaceous acetogenin, squamocin , as a representative model for structure-activity relationship (SAR) studies. The methodologies and findings presented here are directly applicable to the design and evaluation of novel analogues within this class of potent cytotoxic compounds.
Annonaceous acetogenins (ACGs) are a class of polyketides isolated from plants of the Annonaceae family, renowned for their potent cytotoxic and antitumor activities. Squamocin is a prominent member of this family, characterized by a C37 fatty acid backbone containing adjacent bis-tetrahydrofuran (THF) rings and a terminal α,β-unsaturated γ-lactone. These compounds have been shown to exert their biological effects through various mechanisms, including the inhibition of mitochondrial complex I and, more recently discovered, the induction of endoplasmic reticulum (ER) stress leading to the degradation of key oncoproteins.
The synthesis of squamocin analogues is a critical step in elucidating the structure-activity relationships that govern their cytotoxicity and selectivity. By systematically modifying the core structure, researchers can identify key functional groups and structural motifs responsible for biological activity, paving the way for the development of more potent and less toxic therapeutic agents. These notes provide an overview of the synthesis of squamocin analogues, their biological evaluation, and the underlying signaling pathways.
Data Presentation: Structure-Activity Relationship of Glycosylated Squamocin Analogues
To investigate the effect of glycosylation on the cytotoxic activity of squamocin, a series of glycosylated derivatives were synthesized and evaluated against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of the activity of the parent compound and its analogues.
| Compound | Linkage Position | Sugar Moiety | HeLa IC50 (µM)[1] | HepG2 IC50 (µM)[1] | A549 IC50 (µM) |
| Squamocin (1) | - | - | 1.99 ± 0.49 | 0.93 ± 0.079 | 1.70 ± 0.14 |
| 4 | C-10 | Galactose | 6.62 ± 1.23 | 1.96 ± 0.23 | 2.93 ± 0.44 |
| 5 | C-15 | Galactose | 4.60 ± 0.69 | 2.24 ± 0.049 | 2.82 ± 0.31 |
| 11 | C-10 (via linker) | Galactose | 3.88 ± 0.005 | 7.16 ± 1.45 | 1.52 ± 0.40 |
| 12 | C-15 (via linker) | Galactose | 4.67 ± 0.69 | 3.24 ± 0.57 | 1.97 ± 0.18 |
| 13 | C-24 (via linker) | Galactose | 2.99 ± 0.39 | 0.98 ± 0.13 | 4.09 ± 0.68 |
| 14 | C-10 (via linker) | Glucose | 6.33 ± 0.96 | 1.56 ± 0.16 | 1.68 ± 0.29 |
| 15 | C-15 (via linker) | Glucose | 1.80 ± 0.25 | 0.77± 0.0092 | 0.98 ± 0.042 |
Data from Shih, Y.-K., et al. (2020).[1]
Experimental Protocols
The following protocols are based on established methods for the synthesis of squamocin analogues and the assessment of their cytotoxic activity.
Protocol 1: Synthesis of Glycosylated Squamocin Analogues via Click Chemistry
This protocol describes a modular approach to glycosylated squamocin analogues using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
1.1. Synthesis of Alkyne-Functionalized Squamocin:
-
Dissolve squamocin (1.0 eq), 5-hexynoic acid (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dry dichloromethane (CH2Cl2).
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 2.0 eq) to the solution.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the alkyne-functionalized squamocin.
1.2. Synthesis of Glycosyl Azide:
-
Prepare the desired glycosyl azide from the corresponding acetylated sugar according to standard procedures. For example, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide can be synthesized from the corresponding bromide.
-
Deacetylate the protected glycosyl azide using sodium methoxide in methanol to obtain the free glycosyl azide.
1.3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Suspend the alkyne-functionalized squamocin (1.0 eq) and the glycosyl azide (1.0 eq) in a mixture of methanol and water.
-
Add copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.4 eq) and sodium ascorbate (0.8 eq) to the suspension.
-
Stir the reaction mixture at 50°C for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography followed by preparative HPLC to obtain the final glycosylated squamocin analogue.
Protocol 2: Cell Viability Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of squamocin analogues on cancer cell lines.
2.1. Cell Culture:
-
Culture human cancer cell lines (e.g., HeLa, HepG2, A549) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2.2. MTT Assay:
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the squamocin analogues in DMSO.
-
Treat the cells with various concentrations of the compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each compound.
Visualization of Pathways and Workflows
Experimental Workflow for Synthesis and Evaluation of Squamocin Analogues
Caption: A flowchart illustrating the synthesis and biological evaluation of squamocin analogues.
Signaling Pathway of Squamocin-Induced EZH2/MYC Degradation
Recent studies have revealed a novel mechanism of action for squamocin, distinct from its well-known role as a mitochondrial complex I inhibitor. Squamocin induces endoplasmic reticulum (ER) stress, which in turn triggers the ubiquitination and subsequent proteasomal degradation of the oncoproteins EZH2 and MYC.
Caption: Squamocin induces ER stress, leading to the degradation of EZH2 and MYC.
References
Application Notes and Protocols for Studying Mitochondrial Dysfunction Using Squamocin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squamocin G, a member of the annonaceous acetogenins, is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to mitochondrial dysfunction, a state implicated in various pathologies including cancer and neurodegenerative diseases. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the mechanisms of mitochondrial dysfunction and its downstream cellular consequences.
Mechanism of Action
This compound exerts its primary effect by binding to Complex I of the mitochondrial respiratory chain, thereby blocking the transfer of electrons from NADH to ubiquinone. This disruption leads to several key downstream events:
-
Decreased ATP Production: Inhibition of the electron transport chain severely curtails oxidative phosphorylation, resulting in a significant drop in cellular ATP levels.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I leads to the accumulation of electrons, which can then be prematurely transferred to molecular oxygen, generating superoxide anions and other reactive oxygen species.
-
Mitochondrial Membrane Depolarization: The disruption of the proton gradient across the inner mitochondrial membrane leads to a loss of mitochondrial membrane potential (ΔΨm).
-
Induction of Apoptosis: The culmination of these mitochondrial insults triggers the intrinsic pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspases.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µg/mL) |
| HL-60[1] | Leukemia | 0.17[1] |
| T24 | Bladder Cancer | Not explicitly stated, but shown to be cytotoxic |
| GBM8401 | Glioblastoma | Proliferation inhibited by 15, 30, and 60 µM |
| Huh-7 | Hepatocellular Carcinoma | Proliferation inhibited by 15, 30, and 60 µM |
| SW620 | Colorectal Adenocarcinoma | Proliferation inhibited by 15, 30, and 60 µM |
Table 2: Effects of this compound on Mitochondrial and Apoptotic Markers
| Parameter | Cell Line(s) | Treatment | Observed Effect |
| Bax Expression | T24[2] | Not specified | Induced expression[2] |
| Bad Expression | T24[2] | Not specified | Induced expression[2] |
| Caspase-3 Activity | T24[2], HL-60[1] | Not specified (T24), various (HL-60) | Enhanced activity[1][2] |
| JNK Phosphorylation (Activation) | GBM8401, Huh-7, SW620[3] | 15, 30, 60 µM for 24h | Increased phosphorylation[3] |
| ERK Phosphorylation (Inhibition) | GBM8401, Huh-7, SW620[3] | 15, 30, 60 µM for 24h | Decreased phosphorylation[3] |
Signaling Pathways
This compound-induced mitochondrial dysfunction triggers a cascade of signaling events culminating in apoptosis. The primary pathways involved are the intrinsic apoptotic pathway and the MAPK signaling pathway.
References
- 1. Involvement of caspase-3 activation in squamocin-induced apoptosis in leukemia cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective cytotoxicity of squamocin on T24 bladder cancer cells at the S-phase via a Bax-, Bad-, and caspase-3-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squamocin modulates histone H3 phosphorylation levels and induces G1 phase arrest and apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Squamocin G for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Squamocin G in in vitro assays. Due to its hydrophobic nature, this compound presents solubility challenges that can impact experimental outcomes. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a member of the annonaceous acetogenins, a class of potent bioactive compounds isolated from plants of the Annonaceae family. These compounds, including this compound, are characterized by their long, fatty-acid-derived structures, making them highly lipophilic and poorly soluble in aqueous solutions like cell culture media. This low solubility can lead to precipitation, inaccurate dosing, and consequently, unreliable experimental results in in vitro settings.
Q2: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[1] This inhibition disrupts cellular respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and a reduced NAD+/NADH ratio. These events can subsequently trigger downstream signaling pathways, including the endoplasmic reticulum (ER) stress response and ultimately, apoptosis (programmed cell death).[2][3][4]
Q3: Which solvent is recommended for dissolving this compound for cell-based assays?
Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing stock solutions of this compound for in vitro experiments. It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the cell culture medium to the final desired concentration.
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I add it to my cell culture medium.
-
Possible Cause 1: High final concentration of this compound.
-
Solution: this compound has very low aqueous solubility. Ensure your final working concentration is appropriate for your assay and cell type. It may be necessary to perform a dose-response curve to determine the optimal concentration range where the compound remains in solution.
-
-
Possible Cause 2: High final concentration of DMSO.
-
Solution: While DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations. It is critical to maintain a final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, with 0.1% being ideal for most cell lines.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Possible Cause 3: Rapid dilution.
-
Solution: To prevent the hydrophobic compound from crashing out of solution, avoid adding the DMSO stock directly to a large volume of aqueous medium. Instead, perform serial dilutions. A good practice is to first dilute the DMSO stock in a small volume of pre-warmed (37°C) cell culture medium, vortex gently, and then add this intermediate dilution to the final volume of the medium in the culture plate.
-
-
Possible Cause 4: Temperature of the medium.
-
Solution: Adding a cold solution to the cell culture medium can decrease the solubility of the compound. Ensure that both your cell culture medium and any intermediate dilutions of this compound are warmed to 37°C before mixing.
-
Issue: I am observing unexpected cytotoxicity in my vehicle control wells.
-
Possible Cause: The final DMSO concentration is too high.
-
Solution: Verify your calculations for the final DMSO concentration in the well. For sensitive cell lines, it may be necessary to reduce the final DMSO concentration to 0.05% or lower. You may need to prepare a lower concentration stock solution of this compound in DMSO to achieve this.
-
Issue: My experimental results are inconsistent.
-
Possible Cause: Incomplete dissolution of this compound in the stock solution.
-
Solution: Ensure that your this compound is fully dissolved in 100% DMSO before making any dilutions. Gentle warming and vortexing of the stock solution can aid in complete dissolution. Visually inspect the stock solution for any particulate matter before use.
-
-
Possible Cause: Adsorption of the hydrophobic compound to plasticware.
-
Solution: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the actual concentration in your assay. To mitigate this, consider using low-adhesion microplates and pipette tips.
-
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent. Below is a table summarizing available solubility data for annonaceous acetogenins, including this compound.
| Compound/Class | Solvent | Solubility | Reference |
| Annonaceous Acetogenins | Acetone | Mostly Soluble | --INVALID-LINK--[6][7] |
| Annonaceous Acetogenins | Methanol | Mostly Soluble | --INVALID-LINK--[6][7][8] |
| This compound | Dichloromethane | High | --INVALID-LINK--[7] |
| This compound | Water (estimated) | 7.216 x 10⁻⁶ mg/L at 25°C | --INVALID-LINK--[9] |
Experimental Protocols
Protocol for Preparation of this compound Working Solutions for In Vitro Assays
This protocol outlines the steps to prepare a working solution of this compound for addition to cell cultures, minimizing the risk of precipitation.
Materials:
-
This compound (solid)
-
100% DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
Sterile, low-adhesion pipette tips
-
Complete cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
In a sterile microcentrifuge tube, perform an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would dilute the 10 mM stock 1:100 in pre-warmed medium.
-
Vortex the intermediate dilution gently but thoroughly.
-
-
Prepare the Final Working Concentration:
-
Add the appropriate volume of the intermediate dilution to the wells of your cell culture plate containing pre-warmed medium to achieve the desired final concentration of this compound.
-
For example, if you add 10 µL of a 100 µM intermediate dilution to 90 µL of medium in a well, the final concentration will be 10 µM.
-
Gently mix the contents of the wells by pipetting up and down or by gentle agitation of the plate.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to control wells. This is done by performing the same dilution steps with 100% DMSO instead of the this compound stock solution.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress-Associated Degradation of EZH2/MYC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. squamocin, 120298-30-8 [thegoodscentscompany.com]
Technical Support Center: Enhancing the Stability of Squamocin G in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Squamocin G in cell culture media.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity over time in culture | Hydrolysis of the γ-lactone ring: The α,β-unsaturated γ-lactone ring in this compound is susceptible to hydrolysis in aqueous environments, especially at neutral to alkaline pH, which is typical for cell culture media (pH 7.2-7.4). This opens the lactone ring and inactivates the compound. | 1. Prepare fresh dilutions: Prepare working solutions of this compound in cell culture medium immediately before each experiment. 2. Minimize incubation time: If possible, design experiments with shorter incubation times to reduce the extent of degradation. 3. pH considerations: While altering the pH of the culture medium is generally not feasible due to cellular toxicity, be aware that media that tends to become alkaline more quickly may accelerate degradation. |
| Enzymatic degradation: Fetal Bovine Serum (FBS) contains various enzymes, such as esterases, that can potentially degrade this compound. | 1. Use serum-free media: If the cell line permits, conduct experiments in serum-free or reduced-serum media to minimize enzymatic degradation. 2. Heat-inactivated FBS: While heat inactivation primarily denatures complement proteins, it may also reduce the activity of some enzymes. Consider using heat-inactivated FBS. | |
| Adsorption to plasticware: The lipophilic nature of this compound can lead to its adsorption onto the surface of plastic culture vessels and pipette tips, reducing its effective concentration. | 1. Use low-adhesion plasticware: Utilize polypropylene or other low-binding microplates and tubes. 2. Pre-treatment of plasticware: Pre-coating plates or tubes with a blocking agent like bovine serum albumin (BSA) may reduce non-specific binding, although this should be tested for compatibility with the experimental setup. | |
| Precipitation of this compound in aqueous media | Low aqueous solubility: this compound is a highly lipophilic molecule with poor water solubility. Diluting a concentrated DMSO stock solution directly into aqueous cell culture medium can cause it to precipitate. | 1. Optimize dilution method: Add the DMSO stock solution to the cell culture medium dropwise while vortexing or gently swirling to facilitate mixing and prevent localized high concentrations. 2. Use a carrier protein: Pre-complexing this compound with a carrier protein like BSA may improve its solubility in aqueous solutions. 3. Formulation strategies: For in vivo studies or complex in vitro models, consider nanoformulations or solid dispersions to enhance solubility. |
| Inconsistent experimental results | Inconsistent stock solution preparation and storage: Improper handling of the DMSO stock solution can lead to variability. | 1. Use high-quality, anhydrous DMSO: Water content in DMSO can affect the long-term stability of the compound. 2. Store properly: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 3. Confirm concentration: Periodically check the concentration of the stock solution using HPLC if possible. |
Frequently Asked Questions (FAQs)
1. What is the primary reason for the instability of this compound in cell culture media?
The primary cause of this compound instability in aqueous solutions like cell culture media is believed to be the hydrolysis of its α,β-unsaturated γ-lactone ring. This chemical modification is accelerated in neutral to alkaline pH conditions, which are typical for most cell culture environments.
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). These stock solutions are generally stable for up to 3 months when stored in small, tightly sealed aliquots at -20°C to minimize freeze-thaw cycles and exposure to moisture.
3. What is the recommended final concentration of DMSO in my cell culture experiments?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
4. Can I prepare a large batch of this compound-containing medium and store it?
This is not recommended. Due to the instability of this compound in aqueous solutions, it is best to add the compound to the cell culture medium immediately before use.
5. Are there any additives that can enhance the stability of this compound in culture media?
While specific data for this compound is limited, the use of antioxidants could potentially reduce oxidative degradation, although hydrolysis is the more likely primary degradation pathway. The use of carrier proteins like bovine serum albumin (BSA) may help with solubility but may not significantly impact hydrolytic stability.
6. How can I assess the stability of this compound in my specific cell culture setup?
You can perform a time-course experiment where you incubate this compound in your complete cell culture medium (with and without cells) at 37°C. At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots and analyze the remaining concentration of this compound using High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
Currently, there is a lack of publicly available, detailed quantitative data on the degradation kinetics (e.g., half-life) of this compound in various cell culture media. The stability is highly dependent on the specific conditions, including pH, temperature, and the presence of serum components. Researchers are encouraged to empirically determine the stability under their specific experimental conditions.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium using HPLC
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the 10 mM stock solution in the cell culture medium to a final concentration of 10 µM (or the desired experimental concentration). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours). Place the tubes in a 37°C incubator with 5% CO₂.
-
Sample Collection: At each designated time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
Sample Preparation for HPLC:
-
Thaw the samples. .
-
To precipitate proteins, add three volumes of ice-cold acetonitrile to each sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50% acetonitrile and increasing to 95% over 20 minutes). The addition of 0.1% formic acid to both solvents can improve peak shape.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of this compound (typically around 220-230 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the peak area of this compound in each sample.
-
Calculate the concentration of this compound at each time point using the standard curve.
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Signaling Pathways and Experimental Workflows
This compound-Induced ER Stress and EZH2/MYC Degradation
This compound has been shown to induce endoplasmic reticulum (ER) stress, which in turn triggers the ER-associated degradation (ERAD) pathway. This leads to the ubiquitination and subsequent proteasomal degradation of the oncoproteins EZH2 and MYC.
Caption: this compound-induced ER stress signaling pathway.
Experimental Workflow for Assessing this compound Stability
The following diagram outlines a typical workflow for evaluating the stability of this compound in a cell culture setting.
Caption: Workflow for this compound stability assessment.
overcoming challenges in the total synthesis of Squamocin G
Welcome to the technical support center for the total synthesis of Squamocin G. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a member of the Annonaceous acetogenins, presents several significant challenges:
-
Stereocontrol: The molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry, particularly in the central bis-tetrahydrofuran (bis-THF) core, is a primary hurdle.[1]
-
Convergent Assembly: Efficiently coupling the three main fragments—the left-hand alkyl chain, the central bis-THF core, and the right-hand α,β-unsaturated γ-lactone (butenolide) moiety—requires robust and high-yielding bond-forming reactions.[2]
-
Lactone Formation: The construction of the sensitive butenolide ring is often challenging and is typically performed in the later stages of the synthesis.
-
Yield Optimization: Due to the multi-step nature of the synthesis, maintaining a good overall yield is crucial for obtaining sufficient material for biological studies.
Q2: Which synthetic strategies are most commonly employed for the synthesis of the bis-THF core of this compound?
A2: Several strategies have been successfully applied to construct the stereochemically complex bis-THF core. These include:
-
Asymmetric Epoxidation followed by Cascade Cyclization: The Sharpless asymmetric epoxidation of a diene followed by an acid-catalyzed cascade cyclization is a classic approach to form the bis-THF system.
-
Iterative Approaches: Building the THF rings one by one using methods like asymmetric alkynylation and subsequent stereodivergent THF ring formation.[3]
-
[3+2] Annulation Reactions: Chelate-controlled [3+2] annulation reactions of allylsilanes with aldehydes have been used to construct the THF rings with high stereoselectivity.[2]
-
Ring-Closing Metathesis (RCM): RCM of a diene tethered by a linker like a methylene acetal has been employed to form the bis-THF core.[4]
Q3: How can I purify the diastereomeric intermediates formed during the synthesis?
A3: The separation of diastereomers is a common challenge in complex natural product synthesis.[5][6] The following techniques can be employed:
-
Flash Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, C18, or C30 columns) and the mobile phase is critical for achieving good separation.[7]
-
Recrystallization: If the diastereomers are crystalline, fractional crystallization can be a powerful purification method. This may require screening of various solvents.
-
Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): For difficult separations, preparative HPLC or SFC on chiral or achiral stationary phases can be highly effective.[7]
-
Derivatization: In some cases, derivatizing the mixture of diastereomers with a chiral resolving agent can lead to new diastereomers that are more easily separated. The original functionality can then be regenerated.
Troubleshooting Guides
Low Diastereoselectivity in the Synthesis of the Bis-THF Core
| Problem | Possible Causes | Troubleshooting Solutions |
| Low diastereoselectivity in asymmetric reactions (e.g., Sharpless epoxidation, Keck allylation) | 1. Impure or degraded chiral catalyst/ligand.[8] 2. Incorrect reaction temperature. 3. Presence of water or other impurities in the solvent or reagents. 4. Substrate does not possess a strong directing group. | 1. Use freshly purified or new catalyst/ligand. Ensure proper storage. 2. Carefully control the reaction temperature as specified in the protocol. 3. Use freshly distilled, anhydrous solvents and pure reagents. The use of molecular sieves can be beneficial.[9][10] 4. Modify the substrate to include a stronger directing group if possible. |
| Formation of multiple diastereomers in cyclization reactions | 1. Lack of facial selectivity in the key bond-forming step. 2. Non-optimal Lewis acid or catalyst. 3. Flexible transition state. | 1. Employ a substrate-controlled approach with existing stereocenters guiding the formation of new ones. 2. Screen a variety of Lewis acids or catalysts to find one that provides better stereocontrol. 3. Use a more rigid cyclic precursor to lock the conformation and favor a single transition state. |
Low Yield in Grignard Reaction for Fragment Coupling
| Problem | Possible Causes | Troubleshooting Solutions |
| Low yield of the desired alcohol | 1. Deactivated Grignard reagent due to moisture or air. 2. Enolization of the aldehyde/ketone starting material.[11] 3. Steric hindrance around the carbonyl group. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous ether as the solvent.[12] 2. Use a more reactive organometallic reagent like an organolithium, or transmetalate the Grignard reagent to a less basic one (e.g., with CeCl₃). 3. Use a less sterically hindered Grignard reagent if possible, or consider an alternative coupling strategy. |
| Formation of side products (e.g., Wurtz coupling product) | 1. Presence of unreacted alkyl halide. 2. High reaction temperature. | 1. Ensure complete formation of the Grignard reagent before adding the aldehyde. 2. Maintain a low reaction temperature during the addition of the aldehyde. |
Challenges in the Butenolide Formation
| Problem | Possible Causes | Troubleshooting Solutions |
| Low yield of the α,β-unsaturated γ-lactone | 1. Incomplete oxidation of the precursor. 2. Decomposition of the butenolide under the reaction conditions. 3. Poor regioselectivity in intermolecular reactions.[13][14] | 1. Screen different oxidizing agents and reaction conditions. 2. Use milder reaction conditions and purify the product quickly. Butenolides can be sensitive to strong acids, bases, and light. 3. Consider an intramolecular approach, such as the cyclization of a hydroxymethyl-substituted cyclopropenone, to favor the desired product.[13][14][15] |
| Formation of the saturated lactone (butyrolactone) | 1. Over-reduction if using a reductive step. 2. Isomerization of the double bond out of conjugation. | 1. Use a milder reducing agent or carefully control the stoichiometry. 2. Avoid harsh acidic or basic conditions during workup and purification. |
Data Presentation
Table 1: Representative Yields for Key Transformations in Squamocin Syntheses
| Reaction Step | Synthetic Route | Reported Yield | Reference |
| Grignard addition to bis-THF aldehyde | Scharf, 2000 | 71% | [16] |
| Butenolide formation via epoxide opening | Scharf, 2000 | Not specified | [16] |
| Ru-catalyzed Alder-ene reaction for butenolide formation | Trost, 1997 | Not specified | [16] |
| Keck asymmetric allylation | Keck, 1993 | up to 99% ee | [17] |
| Sharpless asymmetric epoxidation | Sharpless, 1980 | >90% ee | [18] |
| Ring-closing metathesis for bis-THF core | Lee, 2008 | High yield | [16] |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol is a general procedure for the enantioselective epoxidation of an allylic alcohol, a key step in many synthetic routes towards the bis-THF core.[9][18][19][20]
Reagents and Materials:
-
Allylic alcohol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)- or (-)-Diethyl tartrate (DET)
-
tert-Butyl hydroperoxide (TBHP) in decane (5.5 M)
-
Powdered 4 Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
Cooling bath (-20 °C)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add powdered 4 Å molecular sieves and anhydrous DCM.
-
Cool the flask to -20 °C.
-
Add (+)- or (-)-DET to the stirred suspension.
-
Add Ti(OiPr)₄ dropwise to the mixture. The solution should turn a pale yellow.
-
Stir the mixture for 30 minutes at -20 °C.
-
Add the allylic alcohol dissolved in a small amount of anhydrous DCM.
-
Add TBHP dropwise. The reaction is often exothermic, so maintain the temperature at -20 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or ferrous sulfate.
-
Allow the mixture to warm to room temperature and stir for at least one hour.
-
Filter the mixture through a pad of Celite® and wash the filter cake with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography.
Protocol 2: Keck Asymmetric Allylation
This protocol describes a general procedure for the enantioselective allylation of an aldehyde to form a homoallylic alcohol.[10][17][21][22]
Reagents and Materials:
-
Aldehyde
-
Allyltributylstannane
-
(R)- or (S)-BINOL
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Powdered 4 Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
Cooling bath (-20 °C)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)- or (S)-BINOL in anhydrous DCM.
-
Add powdered 4 Å molecular sieves.
-
Add Ti(OiPr)₄ and stir the resulting mixture at room temperature for 1-2 hours to form the catalyst.
-
Cool the mixture to -20 °C.
-
Add the aldehyde to the catalyst mixture.
-
Add allyltributylstannane dropwise.
-
Stir the reaction at -20 °C and monitor its progress by TLC. Reaction times can vary from several hours to days.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Filter the mixture through Celite® and wash the filter cake with DCM.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography. The tin byproducts can often be removed by treatment with DBU or by partitioning with acetonitrile/hexane.
Mandatory Visualization
Caption: A generalized convergent strategy for the total synthesis of this compound.
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
- 1. BJOC - Recent progress on the total synthesis of acetogenins from Annonaceae [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Systematic synthesis of Bis-THF ring cores in annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of bis-tetrahydrofuran cores in annonaceous acetogenins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. wyzant.com [wyzant.com]
- 13. Butenolide synthesis from functionalized cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent progress on the total synthesis of acetogenins from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Keck asymmetric allylation - Wikipedia [en.wikipedia.org]
- 18. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 19. dalalinstitute.com [dalalinstitute.com]
- 20. scribd.com [scribd.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. youtube.com [youtube.com]
Technical Support Center: Optimizing HPLC Separation of Squamocin G and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Squamocin G from its isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.
| Problem | Possible Causes | Solutions |
| Poor Resolution Between this compound and Isomer Peaks | - Inappropriate mobile phase composition.- Non-optimal column temperature.- Unsuitable stationary phase.- Flow rate is too high. | - Mobile Phase Optimization: Adjust the methanol or acetonitrile concentration in the water-based mobile phase. A common starting point is 85% methanol.[1] Consider a shallow gradient elution to improve separation.[1]- Temperature Adjustment: Optimize the column temperature. Temperatures between 20°C and 30°C have been shown to affect the separation of acetogenins.[1] A higher temperature can sometimes improve resolution, but it should be tested systematically.- Stationary Phase Selection: Utilize a high-resolution reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1][2] Different C18 column chemistries can provide different selectivities for isomers.- Flow Rate Reduction: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to allow for better partitioning between the mobile and stationary phases.[1] |
| Peak Tailing for this compound or Isomer Peaks | - Secondary interactions with the stationary phase.- Column overload.- Incompatible sample solvent. | - Mobile Phase Modification: Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to mask active silanol groups on the stationary phase.- Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.- Sample Solvent Matching: Dissolve the sample in the initial mobile phase composition to ensure good peak shape. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation. | - Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure accurate mixing of solvents.- Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.- Column Equilibration and Cleaning: Ensure the column is properly equilibrated before each run and implement a regular column cleaning protocol. |
| High Backpressure | - Blockage in the HPLC system (e.g., column frit, tubing).- Particulate matter from the sample. | - System Flush: Flush the system with an appropriate strong solvent to remove any blockages.- Sample Filtration: Filter all samples through a 0.45 µm filter before injection to remove particulate matter.[1]- Guard Column: Use a guard column to protect the analytical column from contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound and its isomers?
A1: A good starting point is a reversed-phase HPLC method using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase of methanol and water.[1][2] A common initial mobile phase composition is 85% methanol and 15% water, with a flow rate of 1.0 mL/min and detection at 220 nm.[1] The column temperature can be set to 30°C.[1][2]
Q2: How can I improve the separation of this compound from a closely eluting isomer like asimicin?
A2: To improve the separation of closely eluting isomers, you can try the following:
-
Optimize the mobile phase: A shallow gradient elution can be more effective than an isocratic one. For example, you could start with a lower percentage of methanol and gradually increase it. A gradient of 85% to 95% methanol over 20 minutes has been used for separating a mixture of ten annonaceous acetogenins.[1]
-
Adjust the temperature: Systematically evaluate the effect of column temperature. A change of just a few degrees can sometimes significantly impact the resolution of isomers.
-
Try a different C18 column: Not all C18 columns are the same. A C18 column with a different bonding chemistry or end-capping might provide the necessary selectivity to resolve your isomers.
Q3: What should I do if my peaks are tailing?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. To address this, you can:
-
Acidify the mobile phase: Adding a small amount of a weak acid like formic acid or acetic acid to the mobile phase can help to protonate free silanol groups on the silica support, reducing their interaction with the analytes.
-
Use a base-deactivated column: These columns are specifically designed to minimize interactions with basic compounds.
-
Lower the sample concentration: As mentioned in the troubleshooting guide, injecting a less concentrated sample can prevent column overload, which can also cause peak tailing.
Q4: How do I confirm the identity of the this compound peak and its isomer peaks?
A4: The most reliable way to confirm the identity of your peaks is to use mass spectrometry (MS) detection coupled with your HPLC (LC-MS). This will provide the mass-to-charge ratio of each eluting compound, allowing for positive identification. If you only have UV detection, you can compare the retention times of your sample peaks with those of certified reference standards for this compound and its expected isomers.
Experimental Protocols
General HPLC Method for Annonaceous Acetogenins
This protocol is a starting point for the separation of this compound and its isomers, based on established methods for annonaceous acetogenins.[1][2]
-
Instrumentation: An Agilent 1200 liquid chromatograph system or equivalent, consisting of a binary pump, an auto-sampler, and a diode-array detector.[1]
-
Column: Agilent Zorbax Extend reversed-phase C18 column (250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase:
-
Solvent A: Methanol
-
Solvent B: Deionized water
-
-
Gradient Program:
-
0-40 min: 85% A
-
40-60 min: 85% A to 95% A[1]
-
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in methanol and filter through a 0.45 µm filter before injection.[1]
Data Presentation
Table 1: Typical HPLC Parameters for Annonaceous Acetogenin Separation
| Parameter | Recommended Condition | Reference |
| Stationary Phase | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) | [1][2] |
| Mobile Phase | Methanol/Water | [1][2] |
| Gradient | 85% to 95% Methanol | [1] |
| Flow Rate | 0.8 - 1.0 mL/min | [1] |
| Column Temperature | 20 - 30°C | [1] |
| Detection Wavelength | 220 nm | [1][2] |
Visualizations
References
Technical Support Center: Troubleshooting Variability in Squamocin G Cytotoxicity Results
Welcome to the technical support center for Squamocin G cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and standardize experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Annonin I, is a member of the annonaceous acetogenins, a class of potent bioactive compounds isolated from plants of the Annonaceae family.[1] Its primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] This disruption of mitochondrial function leads to a decrease in ATP production, induction of oxidative stress, and ultimately, apoptosis (programmed cell death).
Q2: Why am I seeing significant variability in my IC50 values for this compound between experiments?
Variability in IC50 values for this compound can arise from several factors:
-
Compound Solubility and Stability: this compound is highly lipophilic and has poor aqueous solubility. Inconsistent solubilization in DMSO and subsequent dilution in aqueous cell culture media can lead to precipitation and inaccurate dosing. The stability of this compound in solution, especially after freeze-thaw cycles, can also impact its potency.
-
Cell-Based Factors: Cell line authenticity, passage number, cell density at the time of treatment, and cell cycle phase can all influence sensitivity to this compound.
-
Assay Parameters: The type of cytotoxicity assay used (e.g., MTT, XTT, LDH release), incubation time with the compound, and the specific protocol followed can all contribute to different IC50 values.
-
Solvent Effects: High concentrations of DMSO can be toxic to cells and may potentiate the cytotoxic effects of this compound, leading to lower apparent IC50 values.
Q3: What is the optimal way to prepare and store this compound stock solutions?
Due to its lipophilic nature, this compound should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the DMSO. While many compounds are stable for months under these conditions, it is best practice to use a fresh aliquot for each experiment to ensure consistency.
-
Working Dilutions: When preparing working dilutions, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions in cell culture medium, ensuring thorough mixing at each step to prevent precipitation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cytotoxicity experiments in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| High well-to-well variability within the same experiment. | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Compound precipitation: this compound coming out of solution upon dilution in aqueous media. 3. Pipetting errors: Inaccurate dispensing of cells, media, or compound. | 1. Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps. 2. Prepare fresh dilutions of this compound for each experiment. Vortex dilutions thoroughly. Observe for any visible precipitate. Consider using a surfactant like Pluronic F-68 at a low, non-toxic concentration to improve solubility. 3. Use calibrated pipettes and proper pipetting techniques. For 96-well plates, consider using a multichannel pipette for consistency. |
| IC50 value is significantly higher than expected from the literature. | 1. Compound degradation: Instability of this compound in stock solution or working dilutions. 2. Low cell sensitivity: The chosen cell line may be inherently resistant to this compound. 3. Sub-optimal assay conditions: Insufficient incubation time for the compound to exert its effect. 4. Serum protein binding: this compound may bind to proteins in the fetal bovine serum (FBS), reducing its bioavailable concentration. | 1. Use a fresh aliquot of this compound stock solution. Avoid multiple freeze-thaw cycles. 2. Verify the identity of your cell line. Consider testing a cell line known to be sensitive to this compound as a positive control. 3. Increase the incubation time with this compound (e.g., from 24h to 48h or 72h). 4. Consider reducing the serum concentration during the drug treatment period, if compatible with your cell line's viability. |
| IC50 value is significantly lower than expected. | 1. Solvent toxicity: The final DMSO concentration in the culture wells is too high. 2. Overestimation of cell viability in control wells: Issues with the cytotoxicity assay itself. 3. Incorrect stock concentration: Errors in weighing the compound or calculating the stock concentration. | 1. Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically ≤ 0.5%). Run a vehicle control with the same DMSO concentration to assess its effect on cell viability. 2. Review the protocol for your cytotoxicity assay. Ensure that the signal is within the linear range of the assay. 3. Re-weigh a fresh sample of the compound and prepare a new stock solution. |
| Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH). | 1. Different biological endpoints: MTT assays measure metabolic activity (related to mitochondrial function), while LDH assays measure membrane integrity. This compound's primary target is mitochondria, so MTT-based assays may be more sensitive. 2. Assay interference: The compound may interfere with the assay chemistry. | 1. This is not unexpected. Choose the assay that best reflects the biological question you are asking. For this compound, an assay that measures mitochondrial function, such as the MTT or XTT assay, is highly relevant. 2. Run appropriate controls, including the compound in cell-free medium with the assay reagents, to check for direct interference. |
Data Presentation: this compound IC50 Values
The following table summarizes reported IC50 values for this compound in various cancer cell lines. It is important to note that direct comparison of these values can be challenging due to variations in experimental conditions.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Cytotoxicity Assay | Reference |
| T24 | Bladder Cancer | Not specified | Not specified | Not specified | [2] |
| K562 | Chronic Myeloid Leukemia | Not specified | Not specified | Not specified | [2] |
| A549 | Lung Carcinoma | Similar to parent compound | Not specified | Not specified | [2] |
| HeLa | Cervical Cancer | Similar to parent compound | Not specified | Not specified | [2] |
| HepG2 | Hepatocellular Carcinoma | Similar to parent compound | Not specified | Not specified | [2] |
| U251 | Glioblastoma | < 7 µg/mL | 24 | Not specified | [3] |
| GAMG | Glioblastoma | < 7 µg/mL | 24 | Not specified | [3] |
Note: The exact IC50 values and detailed experimental conditions are not always available in the cited literature. This table is intended as a general guide.
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4][5]
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Adherent or suspension cancer cell line of interest
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[6]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach (for adherent cells) and resume exponential growth.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from your DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound inhibits Mitochondrial Complex I, leading to decreased ATP, increased ROS, ER stress, and ultimately apoptosis.
Experimental Workflow for this compound Cytotoxicity Assay
Caption: A typical workflow for determining the cytotoxicity of this compound using an MTT assay.
Troubleshooting Logic for Variable IC50 Values
Caption: A logical approach to troubleshooting variability in this compound IC50 values.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay [protocols.io]
methods to increase the yield of Squamocin G extraction
Technical Support Center: Squamocin G Extraction
Welcome to the technical support center for this compound extraction. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their extraction protocols and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound and other annonaceous acetogenins?
A1: Several methods have been successfully employed for the extraction of annonaceous acetogenins, including this compound. The most effective methods focus on optimizing the balance between yield and purity while minimizing the degradation of these thermally sensitive compounds. Key methods include:
-
Thermosonication-Assisted Extraction (TSAE): This technique combines ultrasound and heat to enhance extraction efficiency. Optimal conditions for total acetogenin extraction from Annona muricata seeds were found to be 50°C, 100% sonication amplitude, and a 0.5s pulse-cycle, resulting in a yield of 3.6%.[1][2] This method has been shown to be significantly more effective than conventional techniques.[1][2]
-
Ultrasound-Assisted Extraction (UAE): UAE is a widely used technique that employs ultrasonic waves to disrupt cell walls and enhance solvent penetration. Optimal conditions for extracting acetogenins from soursop by-products vary depending on the plant part, but generally involve high sonication amplitude (100%) and specific pulse cycles.[3]
-
Supercritical Fluid CO2 Extraction (SFE): SFE is a green technology that uses supercritical carbon dioxide as the extraction solvent. It is particularly advantageous for thermally labile compounds like acetogenins as the extraction can be performed at lower temperatures.[4]
-
Solvent Extraction: This is a conventional method that involves the use of organic solvents. The choice of solvent is critical and depends on the polarity of the target acetogenins. Dichloromethane has been shown to be more effective than methanol for extracting this compound.[5] Other solvents like ethanol, acetone, and ethyl acetate are also used.[6]
-
Soxhlet Extraction: A classical method that uses continuous solvent cycling. While effective, it can lead to the degradation of heat-sensitive compounds due to prolonged exposure to elevated temperatures.[2]
Q2: How can I increase the yield of my this compound extraction?
A2: To increase the yield of this compound, consider the following factors:
-
Extraction Method: As mentioned, advanced methods like TSAE and SFE generally offer higher yields compared to traditional methods like Soxhlet extraction.[1][2][4]
-
Solvent Selection: The polarity of the solvent plays a crucial role. For this compound and other lipophilic acetogenins, non-polar to moderately polar solvents are often more effective. Dichloromethane extracts have shown a significantly higher content of this compound compared to methanol extracts.[5]
-
Temperature: While increased temperature can enhance extraction, acetogenins are known to be unstable at temperatures above 60°C.[2][4] For methods involving heat, such as TSAE and Soxhlet, careful temperature control is essential.
-
Sample Preparation: Proper preparation of the plant material is important. For seeds, defatting the material prior to extraction can improve the yield of acetogenins.[2]
-
Optimization of Parameters: For methods like UAE and TSAE, optimizing parameters such as sonication amplitude, pulse cycle, and extraction time is critical for maximizing yield.[2][3]
Q3: What are common issues encountered during this compound extraction and how can I troubleshoot them?
A3: Common issues include low yield, degradation of the compound, and poor purity. Here are some troubleshooting tips:
-
Low Yield:
-
Problem: The amount of extracted this compound is lower than expected.
-
Solution:
-
Re-evaluate your extraction method. Consider switching to a more efficient technique like TSAE or SFE.
-
Optimize your solvent system. Experiment with solvents of different polarities.
-
Ensure your plant material is of good quality and properly prepared (e.g., finely ground, defatted).
-
For UAE/TSAE, ensure the sonication parameters are optimized.
-
-
-
Compound Degradation:
-
Poor Purity:
-
Problem: The extract contains a high level of impurities.
-
Solution:
-
Incorporate a pre-extraction step, such as defatting with a non-polar solvent like hexane, to remove lipids.
-
Employ post-extraction purification techniques like column chromatography. Silica gel chromatography with a gradient elution of solvents with increasing polarity is a common method.[7][8]
-
High-Performance Liquid Chromatography (HPLC) can be used for final purification to achieve high-purity fractions.[4][7]
-
-
Q4: How can I improve the solubility of this compound for biological assays?
A4: this compound is highly lipophilic and has poor water solubility.[9][10] To improve its solubility for in vitro and in vivo studies, consider the following approaches:
-
Use of Organic Solvents: For in vitro assays, this compound can be dissolved in organic solvents like Dimethyl Sulfoxide (DMSO).[11]
-
Formulation Strategies:
-
Solid Dispersions: Creating a solid dispersion of the acetogenin extract with a carrier like polyethylene glycol (PEG) can significantly enhance aqueous solubility.[12]
-
Glycosylation: Chemical modification through glycosylation (conjugating a sugar moiety) has been shown to dramatically improve the water solubility of squamocin.[9]
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles can improve its stability and solubility in physiological media.[10]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on acetogenin extraction.
Table 1: Comparison of Extraction Methods for Total Acetogenin Content (TAC) and Yield from Annona muricata Seeds
| Extraction Method | Temperature (°C) | TAC (mg/g) | Yield (%) | Reference |
| Thermosonication-Assisted Extraction (TSAE) | 50 | 35.89 | 3.6 | [1][2] |
| Ultrasound-Assisted Extraction (UAE) | 25 | 16.54 | 1.3 | [2] |
| Soxhlet | 70 ± 2 | 2.30 | - | [2] |
Table 2: Optimal Ultrasound-Assisted Extraction (UAE) Conditions for Acetogenins from Different Parts of Soursop (Annona muricata)
| Plant Part | Extraction Time (min) | Pulse Cycle (s) | Sonication Amplitude (%) | Optimal Response (mg/g DW) | Reference |
| Seed | 15 | 0.7 | 100 | 13.01 | [3] |
| Peel | 15 | 0.55 | 100 | 1.69 | [3] |
| Pulp | 5 | 0.7 | 100 | 1.67 | [3] |
| Columella | 10 | 0.4 | 40 | 1.52 | [3] |
Experimental Protocols
Protocol 1: Thermosonication-Assisted Extraction (TSAE) of Acetogenins from Annona Seeds
This protocol is based on the optimized conditions reported for Annona muricata seeds.[1][2]
-
Sample Preparation:
-
Grind the Annona seeds to a fine powder.
-
(Optional but recommended) Defat the seed powder by extraction with hexane or petroleum ether to remove lipids. Air-dry the defatted powder.
-
-
Extraction:
-
Place 10 g of the prepared seed powder into an extraction vessel.
-
Add a suitable solvent (e.g., methanol or acetone) at a specific solid-to-solvent ratio (e.g., 1:15 w/v).
-
Set up the thermosonication apparatus.
-
Apply the following optimized conditions:
-
Temperature: 50°C
-
Sonication Amplitude: 100%
-
Pulse Cycle: 0.5 seconds on, 0.5 seconds off (example, adjust as needed)
-
-
Perform the extraction for a predetermined duration (e.g., 15-30 minutes).
-
-
Post-Extraction Processing:
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Store the crude extract at -20°C for further analysis or purification.
-
Protocol 2: Solvent Extraction and Purification of this compound
This protocol provides a general workflow for solvent extraction followed by chromatographic purification.
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., seeds) with a selected solvent (e.g., dichloromethane or methanol) at room temperature for 24-48 hours.
-
Filter the mixture and repeat the extraction process with fresh solvent two more times to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure to yield the crude extract.
-
-
Column Chromatography Purification:
-
Prepare a silica gel column packed with an appropriate non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of solvents with increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions rich in this compound and concentrate them.
-
-
High-Performance Liquid Chromatography (HPLC) for Final Purification:
-
Further purify the enriched fraction using preparative HPLC on a C18 reversed-phase column.
-
Use a mobile phase typically consisting of a mixture of methanol and water.[4]
-
Monitor the elution at a wavelength of 220 nm.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Annonaceous acetogenins, including this compound, are known to exert their cytotoxic effects by inhibiting Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial respiratory chain. This leads to a decrease in ATP production and the induction of apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-Assisted Extraction of Total Acetogenins from the Soursop Fruit by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biochemjournal.com [biochemjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. In Situ Absorption in Rat Intestinal Tract of Solid Dispersion of Annonaceous Acetogenins - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Squamocin G during storage and handling
This technical support center provides guidance on the proper storage and handling of Squamocin G to prevent its degradation and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: this compound, like other annonaceous acetogenins, is a lipophilic compound with poor water solubility.[1] It is recommended to dissolve and prepare stock solutions in high-purity organic solvents such as ethanol, methanol, or acetone.[2] For long-term storage, stock solutions in organic solvents have been found to be stable for at least 30 days when stored at 4°C.[3] Avoid using aqueous buffers for prolonged storage, as this can lead to precipitation and potential degradation.
Q2: At what temperature should I store my this compound, both in solid form and in solution?
A2: For solid this compound, it is best to store it in a tightly sealed container at -20°C or lower, protected from light and moisture. For stock solutions in organic solvents, short-term storage at 4°C is acceptable (up to 30 days).[3] For longer-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -80°C to minimize freeze-thaw cycles.
Q3: Is this compound sensitive to temperature? What happens if I heat it?
A3: Yes, this compound and other annonaceous acetogenins are known to be heat-sensitive. Their structures can be altered at temperatures above 60°C.[4][5][6] One study on the extraction of similar compounds showed that temperatures of 60°C combined with sonication could lead to degradation.[2] Therefore, it is crucial to avoid heating solutions containing this compound. All experimental procedures should be conducted at room temperature or below, unless otherwise specified and validated.
Q4: How should I handle this compound to avoid degradation during my experiments?
A4: To minimize degradation during experiments:
-
Prepare fresh working solutions from your stock solution for each experiment.
-
If using aqueous buffers for your assay, add the this compound solution to the buffer immediately before starting the experiment to minimize its time in an aqueous environment. The use of solubilizing agents like PEG4000 has been shown to improve stability in aqueous solutions.[3]
-
Protect solutions from direct light, although specific photostability data is not available, it is a general good practice for complex organic molecules.
-
Avoid repeated freeze-thaw cycles of your stock solution by preparing aliquots.
Q5: I am seeing inconsistent results in my bioassays. Could this be due to this compound degradation?
A5: Inconsistent results can indeed be a sign of compound degradation. If you suspect degradation, consider the following:
-
Storage Conditions: Verify that your this compound (solid and stock solutions) has been stored at the recommended temperatures and protected from light and moisture.
-
Solvent: Ensure you are using an appropriate organic solvent for your stock solution and minimizing the time the compound is in an aqueous environment.
-
Age of Solution: Use freshly prepared working solutions. A stability study of a sample solution of various annonaceous acetogenins at room temperature showed stability for up to 48 hours, but this can vary depending on the specific compound and solvent.[4]
-
Purity Check: If possible, verify the purity of your this compound stock solution using an analytical technique like HPLC.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity | Degradation due to improper storage temperature. | Store solid this compound at -20°C or lower and stock solutions at -80°C for long-term storage. Avoid temperatures above 50-60°C.[4][5][6][7] |
| Degradation in aqueous solution. | Prepare fresh working solutions in your assay buffer immediately before use. Minimize the time this compound is in an aqueous environment. | |
| Precipitation in working solution | Poor solubility in aqueous buffers. | Increase the percentage of organic co-solvent in your final working solution if your experimental system allows. The use of solid dispersions with polymers like PEG4000 has been shown to enhance solubility.[3] |
| Inconsistent analytical results (e.g., HPLC peak area) | Degradation of the compound in the sample vial. | Analyze samples as quickly as possible after preparation. A study on similar compounds showed stability in the mobile phase at room temperature for up to 48 hours, but this should be verified for this compound.[4] |
| Adsorption to container surfaces. | Use low-adsorption vials (e.g., silanized glass or polypropylene) for storing and handling this compound solutions. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the desired amount of this compound in a clean, dry vial.
-
Dissolution: Add the appropriate volume of a high-purity organic solvent (e.g., ethanol, methanol, or acetone) to achieve the desired stock concentration. Vortex briefly until fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-adsorption vials.
-
Storage:
-
Short-term (up to 30 days): Store the aliquots at 4°C, protected from light.[3]
-
Long-term: Store the aliquots at -80°C, protected from light.
-
-
Handling: When ready to use, remove one aliquot and allow it to thaw at room temperature. Avoid repeated freeze-thaw cycles of the same aliquot.
Protocol 2: General Stability Assessment of this compound by HPLC
This protocol provides a general workflow for assessing the stability of this compound under different conditions (e.g., temperature, solvent).
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration.
-
Forced Degradation (Optional but Recommended): To ensure the analytical method is stability-indicating, perform forced degradation studies. This involves exposing the this compound solution to stress conditions such as heat (e.g., 60°C), acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), and oxidation (e.g., 3% H₂O₂).
-
Stability Study Setup:
-
Prepare several vials of this compound solution at a specific concentration in the solvent or buffer system of interest.
-
Store these vials under the desired storage conditions (e.g., 4°C, room temperature, 40°C).
-
Protect all samples from light.
-
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours, and then weekly or monthly), retrieve a vial from each storage condition.[4]
-
HPLC Analysis:
-
Data Analysis:
-
Monitor the peak area of this compound over time. A decrease in peak area suggests degradation.
-
In the forced degradation samples, look for the appearance of new peaks, which represent degradation products. The HPLC method should be able to resolve the this compound peak from these degradation product peaks.
-
Visualizations
Caption: Workflow for the preparation, storage, and handling of this compound.
Caption: Key factors in this compound degradation and prevention strategies.
References
- 1. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Absorption in Rat Intestinal Tract of Solid Dispersion of Annonaceous Acetogenins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Murray State's Digital Commons - Posters-at-the-Capitol: Heat Stability of Annonaceous Acetogenin Activity in Pawpaw (Asimina triloba) Fruit Pulp [digitalcommons.murraystate.edu]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
strategies to reduce off-target toxicity of Squamocin G in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Squamocin G in in vivo experiments. Our goal is to help you mitigate off-target toxicity and enhance the therapeutic potential of this potent Annonaceous acetogenin.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight loss and neurotoxic signs in our animal models treated with this compound. How can we reduce this systemic toxicity?
A1: Systemic toxicity is a known challenge with this compound and other Annonaceous acetogenins due to their potent cytotoxic nature against both cancerous and normal cells.[1] The primary mechanism is the inhibition of mitochondrial complex I, a ubiquitous process essential for cellular respiration.[2][3] To mitigate these effects, consider the following strategies:
-
Encapsulation in Nanocarriers: This is a highly recommended strategy. Liposomes or polymer-based nanoparticles can improve the solubility and bioavailability of the highly lipophilic this compound.[2][4] More importantly, they can provide passive targeting to tumor tissues through the Enhanced Permeability and Retention (EPR) effect, thereby reducing exposure to healthy tissues.
-
Dose Reduction and Schedule Optimization: Experiment with lower doses of this compound administered more frequently. This may maintain therapeutic efficacy while reducing peak concentrations that lead to acute toxicity.
-
Combination Therapy: Consider using this compound at a lower dose in combination with other chemotherapeutic agents. This can create synergistic effects, allowing for a reduction in the dose of each drug and thereby decreasing toxicity.
Q2: Our this compound formulation is difficult to prepare for in vivo administration due to its poor water solubility. What are the recommended solubilization methods?
A2: Poor water solubility is a significant hurdle for the in vivo application of this compound.[1] Standard organic solvents like DMSO can be used for initial solubilization but may have their own toxicity at higher concentrations in vivo. Here are some effective alternatives:
-
Nanoparticle Encapsulation: As mentioned above, encapsulating this compound into nanocarriers like supramolecular polymer micelles is a promising approach. This not only aids in solubilization but can also improve bioavailability.[5] For example, encapsulating the related acetogenin, annonacin, increased its bioavailability by a factor of 13 in a simulated digestive system.[5]
-
Glycosylation: Chemical modification through the conjugation of sugar moieties like glucose or galactose can enhance the water solubility of this compound.[1] While this may not necessarily reduce cytotoxicity, it can facilitate the preparation of aqueous formulations for injection.[1]
Q3: Are there any known structural modifications to this compound that can decrease its off-target toxicity while preserving anti-tumor activity?
A3: Research into this area is ongoing. One explored avenue is the synthesis of simplified analogues of acetogenins. While many of these analogues have shown reduced cytotoxicity compared to the parent compounds, some derivatives, such as those containing a catechol moiety, have demonstrated interesting effects on the cell cycle, suggesting they may have different target pathways.[6] Another approach has been glycosylation, though initial studies on glycosylated squamocin and bullatacin showed a similar level of anticancer activity in tested cell lines, with further studies required to determine if toxicity to normal cells is reduced.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High mortality rate in the treatment group unrelated to tumor burden. | Systemic toxicity due to high dosage or off-target effects. | 1. Reduce the dose and/or frequency of administration.2. Encapsulate this compound in a nanocarrier system to improve tumor targeting.3. Confirm the maximum tolerated dose (MTD) in a pilot study. |
| Inconsistent anti-tumor efficacy between experiments. | Poor bioavailability due to precipitation of this compound upon injection. | 1. Ensure complete solubilization in the vehicle.2. Switch to a nanoparticle-based delivery system for improved stability and bioavailability in circulation.[5] |
| Observed neurotoxicity (e.g., tremors, lethargy). | Annonaceous acetogenins are known to be neurotoxic.[7] | 1. Immediately lower the dose.2. Utilize a targeted drug delivery system to minimize brain exposure.3. Monitor animals closely for early signs of neurotoxicity. |
| Precipitation of this compound in aqueous buffer during formulation. | High lipophilicity and low aqueous solubility of this compound.[1] | 1. Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it just before use.2. Explore the use of co-solvents or surfactants approved for in vivo use.3. The most robust solution is encapsulation in nanocarriers.[2] |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of a related Annonaceous acetogenin, annonacin, and the effect of its encapsulation on bioavailability. This data highlights the potential of nanocarrier strategies for this compound.
| Compound | Cell Lines | IC50 (µM) | Bioavailability Increase (Encapsulated vs. Free) | Reference |
| Annonacin | HeLa (Cervical Carcinoma) | > 50 (at 24h) | 13-fold (in simulated digestive system) | [5] |
| Annonacin | IGROV-1 (Ovarian Carcinoma) | > 50 (at 24h) | Not Reported | [5] |
| Annonacin | HEK-293 (Non-tumoral) | > 50 (at 24h) | Not Reported | [5] |
| Encapsulated Annonacin | HeLa (Cervical Carcinoma) | ~100 (at 24h, showing increased cell death compared to free) | 13-fold (in simulated digestive system) | [5] |
Note: The IC50 values for free annonacin were greater than the highest concentration tested at 24 hours, indicating lower potency in this short-term assay, likely due to poor solubility. The encapsulated form showed significantly higher cytotoxicity at 100 µM.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Supramolecular Polymer Micelles
This protocol is adapted from methodologies used for similar Annonaceous acetogenins.[5]
-
Synthesis of the Polymer: Synthesize a suitable amphiphilic block copolymer (e.g., polyethylene glycol-block-poly(lactic-co-glycolic acid), PEG-PLGA) using established methods.
-
Encapsulation of this compound: a. Dissolve a known amount of this compound and the amphiphilic block copolymer in a water-miscible organic solvent (e.g., acetone, acetonitrile). b. Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., phosphate-buffered saline, PBS). c. The organic solvent is then removed by evaporation under reduced pressure. d. As the organic solvent is removed, the hydrophobic this compound will be encapsulated within the hydrophobic cores of the self-assembling polymer micelles.
-
Purification and Characterization: a. Purify the micelle solution by dialysis against PBS to remove any remaining free drug and organic solvent. b. Characterize the micelles for size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). c. Determine the encapsulation efficiency and drug loading by disrupting the micelles with a suitable solvent and quantifying the this compound content using HPLC.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, age- and weight-matched mice or rats.
-
Dose Escalation: a. Prepare several dose levels of the this compound formulation (either free or encapsulated). b. Administer a single dose of each concentration to a cohort of animals (n=3-5 per group) via the intended route of administration (e.g., intravenous, intraperitoneal). c. Include a vehicle control group.
-
Monitoring: a. Monitor the animals daily for 14 days for signs of toxicity, including weight loss, changes in behavior, and physical appearance. b. Body weight should be recorded daily. c. At the end of the study, perform a complete blood count (CBC) and serum chemistry analysis. d. Conduct a gross necropsy and histopathological examination of major organs (liver, kidney, spleen, heart, brain).
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or a loss of more than 15-20% of body weight and does not induce significant pathological changes in the organs.
Visualizations
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Caption: Workflow for mitigating the in vivo off-target toxicity of this compound.
References
- 1. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Highly cytotoxic and neurotoxic acetogenins of the Annonaceae: new putative biological targets of squamocin detected by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with poor water solubility of Squamocin G in formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the poor water solubility of Squamocin G in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is the documented water solubility of this compound?
This compound is known to be highly lipophilic and poorly soluble in water.[1][2] Its aqueous solubility is reported to be less than 1 μg/mL, with some studies citing a solubility of approximately 7.5 μg/mL.[1][2] This low solubility presents a significant challenge for its development as a therapeutic agent, impacting its bioavailability and formulation options.[1][3]
Q2: What are the most promising strategies to enhance the solubility of this compound?
Several techniques have been successfully employed to improve the aqueous solubility of this compound and related annonaceous acetogenins. These include:
-
Solid Dispersions: This technique involves dispersing this compound in an inert hydrophilic carrier at a solid state. Polyethylene glycol 4000 (PEG 4000) has been shown to be an effective carrier.[3]
-
Glycoconjugation: The covalent attachment of sugar moieties, such as glucose or galactose, to the this compound molecule can significantly increase its hydrophilicity and water solubility.[1]
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound into nanoparticles, such as those made from manganese dioxide (MnO2) or lipid-based systems, can improve its solubility and provide a vehicle for targeted delivery.[2]
-
Prodrug Approaches: Synthesis of derivatives, like biotinylated conjugates, can alter the physicochemical properties of this compound, potentially improving solubility and targeting.[1]
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Issue 1: this compound precipitates out of my aqueous buffer.
Possible Cause: The concentration of this compound exceeds its maximum solubility in the chosen aqueous medium.
Troubleshooting Steps:
-
Quantify the Solubility Limit: Determine the approximate solubility of your this compound batch in your specific buffer system to establish a baseline.
-
Employ Co-solvents: For initial in vitro experiments, consider the use of a water-miscible organic co-solvent like DMSO, ethanol, or methanol. However, be mindful of the potential for co-solvent toxicity in cellular assays.
-
pH Adjustment: While this compound is a neutral molecule, investigating the effect of pH on the stability of your formulation is a standard practice, though it is unlikely to significantly impact the solubility of the parent compound.
-
Utilize a Solubility-Enhancing Formulation: For in vivo studies or advanced in vitro models, it is crucial to use a formulation designed to overcome the inherent poor solubility. Refer to the experimental protocols section for generalized methods for solid dispersions, and nanoparticle formulations.
Issue 2: Low bioavailability observed in animal studies despite using a co-solvent.
Possible Cause: In vivo precipitation of this compound upon dilution in physiological fluids, leading to poor absorption. Co-solvents may not be sufficient to maintain solubility in the gastrointestinal tract or bloodstream.
Troubleshooting Steps:
-
Switch to a More Robust Formulation: Move from a simple co-solvent system to a more advanced formulation strategy.
-
Solid Dispersions: This method can enhance the dissolution rate and maintain a supersaturated state in vivo.
-
Nanoparticle Encapsulation: Nanocarriers can protect this compound from precipitation and facilitate its transport across biological membranes.
-
-
Consider Glycoconjugation: If synthetic chemistry resources are available, creating a glycosylated derivative of this compound is a highly effective method to improve aqueous solubility.[1]
Quantitative Data Summary
The following table summarizes the reported improvements in this compound solubility using different formulation strategies.
| Formulation Strategy | Carrier/Modification | Solvent | Reported Solubility | Fold Increase (Approx.) | Reference |
| Solid Dispersion | PEG 4000 | Aqueous Buffer | 1084.73 µg/mL | >1000x | [3] |
| Glycoconjugation | Galactose | PBS (pH 7) | 1.37 mg/mL | >1370x | [1] |
| Parent Compound | None | Water | < 1 µg/mL to 7.5 µg/mL | - | [1][2] |
Experimental Protocols
The following are generalized protocols for key solubility enhancement techniques. These should be optimized for your specific experimental needs.
Protocol 1: Preparation of this compound Solid Dispersion (Solvent-Fusion Method)
This protocol is a generalized procedure based on the successful use of PEG 4000 for other annonaceous acetogenins.[3]
-
Dissolution: Dissolve this compound and PEG 4000 in a suitable organic solvent (e.g., methanol, ethanol) at a predetermined ratio (e.g., 1:5 drug-to-carrier weight ratio).
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Fusion: Gently heat the film above the melting point of PEG 4000 (approximately 54-58°C) until a clear, molten mixture is obtained.
-
Solidification: Rapidly cool the molten mixture on an ice bath to solidify the dispersion.
-
Milling and Sieving: Pulverize the solidified mass and pass it through a sieve to obtain a fine powder.
-
Characterization: Assess the dissolution rate and solubility of the prepared solid dispersion powder in your desired aqueous medium.
Protocol 2: General Workflow for Nanoparticle Formulation
This is a conceptual workflow for encapsulating a lipophilic drug like this compound into lipid-based nanoparticles.
Caption: General workflow for nanoparticle formulation of this compound.
Signaling Pathway Diagrams
This compound has been shown to induce endoplasmic reticulum (ER) stress, leading to the degradation of EZH2 and MYC proteins, which are critical for tumor cell proliferation.[4]
This compound-Induced ER Stress and Protein Degradation
Caption: this compound induces ER stress, leading to EZH2/MYC degradation.
Overview of the Unfolded Protein Response (UPR) Pathway
The ER stress induced by this compound activates the Unfolded Protein Response (UPR), a key signaling pathway that handles misfolded proteins.
Caption: The three main branches of the Unfolded Protein Response (UPR).
References
- 1. Item - ER stress and UPR signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Squamocin G for Structural Studies
Welcome to the technical support center for the crystallization of Squamocin G. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for obtaining high-quality crystals of this compound suitable for structural studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound, a lipophilic annonaceous acetogenin.
Q1: My this compound sample is an oil or a waxy solid and won't crystallize. What should I do?
A1: This is a common challenge with lipophilic natural products like this compound. Here are several strategies to induce crystallization:
-
Purity Check: Ensure your sample is of high purity. Impurities can significantly hinder crystallization. Consider an additional chromatographic purification step if necessary.
-
Solvent Screening: The choice of solvent is critical. Experiment with a variety of solvents and solvent/anti-solvent systems.
-
Slow Down the Process: Rapid precipitation often leads to amorphous solids or oils. Employ techniques that slow down the crystallization process, such as slow evaporation or vapor diffusion.[1][2]
-
Seeding: If you have a previously formed crystal of this compound or a structurally related compound, introducing a tiny seed crystal into a supersaturated solution can initiate crystallization.
-
Temperature Control: Systematically vary the crystallization temperature. Some compounds crystallize better at lower temperatures, while others may require slight warming to increase solubility initially, followed by slow cooling.
Q2: this compound is poorly soluble in many common solvents. How do I choose the right solvent system?
A2: Annonaceous acetogenins are known for their poor water solubility.[3][4] For crystallization, you need to find a solvent in which this compound has moderate solubility.
-
Good Solvents: Isolated acetogenins have shown good solubility in acetone, methanol, ethyl acetate, and dichloromethane.[5][6][7] Start by attempting to dissolve a small amount of your sample in these solvents.
-
Anti-Solvents: A solvent in which this compound is insoluble (an anti-solvent) is necessary for techniques like vapor diffusion and solvent layering. Hexane, heptane, or water could be potential anti-solvents to test.
-
Solvent Mixtures: Using a mixture of a good solvent and an anti-solvent can help you achieve the ideal level of supersaturation. You can dissolve this compound in a minimal amount of a "good" solvent and then slowly add an "anti-solvent" until the solution becomes slightly turbid.
Q3: I'm observing the formation of an oil instead of crystals. How can I prevent this?
A3: Oiling out occurs when the solute comes out of solution at a concentration above its solubility but below the concentration required for nucleation.
-
Reduce Solute Concentration: Start with a more dilute solution.
-
Slow the Rate of Supersaturation: Use a slower evaporation rate or a slower diffusion rate of the anti-solvent.[1][2]
-
Change the Solvent System: A different solvent or solvent/anti-solvent combination may favor crystal formation over oiling out.
-
Lower the Temperature: Cooling the setup can sometimes prevent oiling out by decreasing the solubility and encouraging nucleation.
Q4: No crystals have formed after several days/weeks. What can I do to promote nucleation?
A4: Crystal nucleation can sometimes be the rate-limiting step.
-
Induce Nucleation:
-
Scratching: Gently scratching the inside of the crystallization vial with a glass rod can create microscopic imperfections that serve as nucleation sites.
-
Seeding: As mentioned before, adding a seed crystal is a very effective method.
-
-
Increase Supersaturation: If the solution is too dilute, you can try to slowly increase the concentration by allowing more solvent to evaporate.
-
Vary Conditions: Experiment with different temperatures and solvent systems. Sometimes a small change can have a significant impact on crystallization success.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₇H₆₆O₇ | [8][9] |
| Molecular Weight | 622.9 g/mol | [8][9] |
| XLogP3 | 9.7 | [8] |
| Solubility | Poorly soluble in water; Soluble in acetone, methanol, ethyl acetate, dichloromethane.[3][4][5][6][7] | [3][4][5][6][7] |
| Appearance | Waxy solid or oil | [3][10] |
Key Experimental Protocols
Below are detailed protocols for common crystallization techniques suitable for this compound.
Protocol 1: Slow Evaporation
This is the simplest crystallization method.[2][11]
-
Dissolution: Dissolve a small amount (e.g., 1-5 mg) of purified this compound in a suitable solvent (e.g., acetone, ethyl acetate) in a small, clean vial. Use the minimum amount of solvent required to fully dissolve the compound at room temperature.
-
Evaporation: Cover the vial with a cap that has a small hole or with paraffin film punctured with a needle. This will allow the solvent to evaporate slowly over several days to weeks.[1]
-
Incubation: Place the vial in a vibration-free location and monitor for crystal growth.
Protocol 2: Vapor Diffusion (Hanging Drop or Sitting Drop)
This is a powerful technique for crystallizing small amounts of material.[2][12]
-
Reservoir Preparation: In the outer well of a vapor diffusion plate or a larger vial, add a reservoir solution containing a solvent in which this compound is insoluble (anti-solvent), such as hexane or heptane.
-
Drop Preparation (Hanging Drop):
-
On a siliconized glass coverslip, place a small drop (1-2 µL) of a concentrated solution of this compound dissolved in a volatile "good" solvent (e.g., dichloromethane).
-
Invert the coverslip and seal the reservoir.
-
-
Drop Preparation (Sitting Drop):
-
Place a small drop (1-2 µL) of the this compound solution on a post in the middle of the reservoir.
-
Seal the reservoir.
-
-
Diffusion and Crystallization: The vapor from the anti-solvent in the reservoir will slowly diffuse into the drop containing this compound. This gradually decreases the solubility of this compound in the drop, leading to supersaturation and, ideally, crystallization.
Protocol 3: Solvent/Anti-Solvent Layering
This method involves creating a sharp interface between a solution of this compound and an anti-solvent.
-
Solution Preparation: Dissolve this compound in a small amount of a dense "good" solvent (e.g., dichloromethane) in a narrow tube or vial.
-
Layering: Carefully and slowly layer a less dense anti-solvent (e.g., hexane) on top of the this compound solution, taking care not to mix the two layers.
-
Diffusion: Over time, the anti-solvent will slowly diffuse into the this compound solution at the interface, inducing crystallization.
Visualizing Experimental Workflows and Logic
The following diagrams illustrate the experimental workflow for this compound crystallization and a troubleshooting decision tree.
References
- 1. unifr.ch [unifr.ch]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C37H66O7 | CID 5459105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Squamocin | C37H66O7 | CID 441612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. In Situ Absorption in Rat Intestinal Tract of Solid Dispersion of Annonaceous Acetogenins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. View Source [uwaterloo.atlassian.net]
- 12. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
minimizing batch-to-batch variation of Squamocin G extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation of Squamocin G extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing its batch-to-batch variation important?
This compound is a potent annonaceous acetogenin isolated from plants of the Annona genus, most notably Annona squamosa (custard apple).[1][2] It exhibits significant cytotoxic, antitumor, and insecticidal properties.[2] Minimizing batch-to-batch variation is crucial for ensuring the reproducibility and reliability of experimental results, maintaining consistent therapeutic efficacy, and meeting regulatory standards for drug development.[3] Consistent levels of this compound are essential for accurate dose-response studies and meaningful comparisons across different experiments.
Q2: What are the primary sources of batch-to-batch variation in this compound extracts?
The primary sources of variation can be categorized into three main areas:
-
Raw Material:
-
Genetic Variability: Different cultivars of Annona squamosa can have varying levels of acetogenins.[4]
-
Geographical Location and Climate: Environmental factors significantly influence the phytochemical profile of the plant.[5]
-
Harvesting Time: The concentration of secondary metabolites like this compound can fluctuate with the plant's developmental stage.
-
Plant Part Used: this compound is predominantly found in the seeds.[1][2]
-
-
Processing and Drying:
-
Extraction and Quantification:
-
Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction) affects efficiency and yield.[10][11]
-
Solvent Selection: The polarity of the solvent significantly impacts the selective extraction of this compound.[12][13][14]
-
Extraction Parameters: Variables such as temperature, time, and solvent-to-solid ratio can alter the extraction outcome.[11][12]
-
Analytical Method: Variations in HPLC/LC-MS conditions, standard preparation, and data analysis can introduce variability in quantification.[15][16]
-
Q3: How does the choice of extraction solvent affect the yield of this compound?
The polarity of the extraction solvent is a critical factor. Methanolic extracts of Annona squamosa seeds have been shown to contain this compound.[17] Dichloromethane (DCM) has been reported to yield a significantly higher concentration of this compound compared to methanol.[18] It is essential to use a consistent solvent system to minimize batch-to-batch variation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of this compound | 1. Inefficient extraction method. 2. Inappropriate solvent selection. 3. Degradation of this compound during processing. 4. Poor quality of raw plant material. | 1. Employ more efficient extraction techniques such as ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE). 2. Use solvents of appropriate polarity like methanol or dichloromethane. Consider a sequential extraction with solvents of increasing polarity. 3. Avoid high temperatures during drying and extraction. Annonaceous acetogenins can be heat-liable above 60°C.[10] 4. Ensure the use of authenticated, high-quality Annona squamosa seeds from a consistent source. |
| High Batch-to-Batch Variation in this compound Concentration | 1. Inconsistent raw material source. 2. Variation in harvesting time. 3. Inconsistent drying and storage procedures. 4. Lack of standardized extraction protocol. 5. Inconsistent analytical methodology. | 1. Source plant material from the same geographical location and cultivar for each batch. 2. Establish a fixed harvesting schedule based on the plant's developmental stage. 3. Implement a standardized protocol for drying (e.g., shade drying, freeze-drying) and store the material in a cool, dark, and dry place. 4. Develop and strictly adhere to a Standard Operating Procedure (SOP) for extraction, defining all parameters (method, solvent, temperature, time, etc.). 5. Use a validated HPLC or LC-MS/MS method for quantification with consistent parameters and a certified reference standard for this compound. |
| Presence of Impurities in the Extract | 1. Non-selective extraction solvent. 2. Inadequate purification steps. 3. Contamination of raw material. | 1. Employ a multi-step extraction or use a more selective solvent. 2. Incorporate chromatographic purification steps such as column chromatography or flash chromatography to isolate this compound. 3. Ensure proper cleaning and handling of the raw plant material to avoid foreign matter. |
| Inconsistent Bioactivity of the Extract | 1. Variation in this compound concentration. 2. Presence of other bioactive compounds with synergistic or antagonistic effects. 3. Degradation of this compound into less active forms. | 1. Standardize the extract to a specific concentration of this compound. 2. Perform comprehensive phytochemical profiling to identify and quantify other major components in the extract. 3. Ensure proper storage of the final extract to prevent degradation. |
Data Presentation
Table 1: Comparison of Extraction Solvents on the Yield of Annonaceous Acetogenins
| Solvent | Polarity Index | Relative Yield of Acetogenins | Key Considerations |
| Methanol | 5.1 | Moderate to High | Extracts a broad range of polar and moderately non-polar compounds.[17][19][20] |
| Ethanol | 4.3 | Moderate | Generally considered safer than methanol for certain applications.[21] |
| Dichloromethane (DCM) | 3.1 | High | Highly effective for extracting less polar acetogenins like this compound.[18] |
| Ethyl Acetate | 4.4 | Moderate | Good for selective extraction of compounds with intermediate polarity. |
| Water | 10.2 | Low | Primarily extracts highly polar compounds, generally not suitable for this compound.[3] |
Note: Relative yields are compiled from multiple studies and are intended for comparative purposes. Actual yields will vary based on the specific extraction conditions.
Table 2: Effect of Extraction Method on Acetogenin Yield
| Extraction Method | Principle | Typical Yield | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent over a period.[3] | Low to Moderate | Simple, requires minimal equipment. | Time-consuming, may result in incomplete extraction. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent.[17] | Moderate to High | More efficient than maceration. | Can expose compounds to heat for extended periods, risking degradation.[10] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[10] | High | Reduced extraction time and solvent consumption, improved efficiency.[11] | Requires specialized equipment. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent.[15] | High | Environmentally friendly, highly selective, low-temperature extraction.[15] | High initial equipment cost. |
Experimental Protocols
Protocol 1: Standardized Extraction of this compound from Annona squamosa Seeds
-
Raw Material Preparation:
-
Collect mature seeds of Annona squamosa from a consistent and authenticated source.
-
Wash the seeds with distilled water and shade-dry at room temperature until a constant weight is achieved.
-
Grind the dried seeds into a coarse powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Accurately weigh 50 g of the powdered seed material.
-
Perform extraction using one of the following standardized methods:
-
Maceration: Suspend the powder in 500 mL of methanol in a sealed container. Agitate at room temperature for 72 hours.
-
Soxhlet Extraction: Place the powder in a thimble and extract with 500 mL of methanol for 8 hours at a rate of 4-6 cycles per hour.
-
Ultrasound-Assisted Extraction (UAE): Suspend the powder in 500 mL of methanol in a beaker. Sonicate using an ultrasonic bath or probe at a controlled temperature (e.g., 40°C) for 60 minutes.
-
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
-
Storage:
-
Store the dried crude extract in an airtight, amber-colored container at -20°C.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation and Conditions:
-
Standard Preparation:
-
Prepare a stock solution of certified this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the dried crude extract.
-
Dissolve the extract in 10 mL of methanol.
-
Vortex the solution for 1 minute and sonicate for 10 minutes.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis and Quantification:
-
Inject 20 µL of each standard and sample solution into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Visualizations
Figure 1. Experimental workflow for the extraction and quantification of this compound.
Figure 2. Logical troubleshooting guide for batch-to-batch variation.
Figure 3. Simplified signaling pathway of this compound's antitumor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijrpr.com [ijrpr.com]
- 4. Comparative phytochemical and pharmacological analysis of two cultivars of Annona squamosa L. cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fruit of Annona squamosa L. as a source of environmental neurotoxins: From quantification of squamocin to annotation of Annonaceous acetogenins by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drying methods affect physicochemical and functional characteristics of Clanis Bilineata Tingtauica Mell protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effect of extraction methods on yield, phytochemical constituents and antioxidant activity of <i>Withania somnifera</i> - Arabian Journal of Chemistry [arabjchem.org]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Extraction Kinetics of Total Polyphenols, Flavonoids, and Condensed Tannins of Lentil Seed Coat: Comparison of Solvent and Extraction Methods [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Determination of annonaceous acetogenins in annonaceae plants by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of methanolic extracts from seeds and pulp of Annona squamosa L. on osmotic and morphological fragility in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. iajpr.com [iajpr.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of the extraction from the seed, skin and leaf of Annona squamosa L. on the storage of Musa acuminate fruit | International Society for Horticultural Science [ishs.org]
Validation & Comparative
Squamocin G vs. Bullatacin: A Comparative Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two potent annonaceous acetogenins, Squamocin G and Bullatacin. The information presented is curated from various scientific studies to offer an objective overview of their performance, supported by experimental data.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Bullatacin against various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | Cell Type | IC50 Value | Citation |
| This compound | MCF-7 | Breast Adenocarcinoma | 10.03 µg/mL | [1] |
| Bullatacin | MCF-7/wt | Breast Adenocarcinoma (Wild Type) | > 1.0 µg/mL (cytostatic) | |
| MCF-7/Adr | Breast Adenocarcinoma (Multidrug-Resistant) | < 10⁻³ µg/mL | ||
| SW480 | Colon Adenocarcinoma | ~10 nM | ||
| HT-29 | Colon Adenocarcinoma | ~7 nM | ||
| KB | Nasopharyngeal Carcinoma | Not specified | ||
| KBv200 | Multidrug-Resistant Nasopharyngeal Carcinoma | Not specified |
Experimental Protocols: Cytotoxicity Assessment
The cytotoxic effects of this compound and Bullatacin are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Bullatacin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound induces apoptosis via multiple signaling pathways.
Bullatacin-Induced Apoptotic Signaling Pathway
Caption: Bullatacin triggers apoptosis primarily through the intrinsic pathway.
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical workflow for determining the IC50 values of cytotoxic compounds.
References
Squamocin G: A Comparative Efficacy Analysis Against Other Annonaceous Acetogenins in Cancer Research
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy of Squamocin G and other annonaceous acetogenins. This document provides an objective analysis of their anti-cancer properties, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Introduction
Annonaceous acetogenins, a class of polyketides derived from plants of the Annonaceae family, have garnered significant attention in the scientific community for their potent cytotoxic and anti-tumor activities.[1] These natural compounds exert their effects primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to ATP depletion and subsequent apoptosis in cancer cells.[2] Among the hundreds of identified acetogenins, this compound, also known as Bullatacin, stands out for its pronounced efficacy against a variety of cancer cell lines, including multidrug-resistant strains.[3][4][5][6] This guide provides a comparative analysis of the efficacy of this compound against other prominent annonaceous acetogenins, supported by quantitative data from in vitro studies.
Comparative Cytotoxicity of Annonaceous Acetogenins
The cytotoxic potential of annonaceous acetogenins is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the IC50 values of this compound (Bullatacin) and other acetogenins from various studies.
Table 1: IC50 Values (µM) of this compound (Bullatacin) and Squamocin against various cancer cell lines.
| Compound | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| This compound (Bullatacin) | 1.99 ± 0.49 | 0.93 ± 0.079 | 1.70 ± 0.14 |
| Squamocin | 1.99 ± 0.49 | 0.93 ± 0.079 | 1.70 ± 0.14 |
Data sourced from a study on glycosylated derivatives of Squamocin and Bullatacin, where Squamocin was used as a parent compound.[6]
Table 2: IC50 Values (µg/mL) of various acetogenins against different human tumor cell lines.
| Compound | U-937 (Histiocytic Lymphoma) | THP-1 (Acute Monocytic Leukemia) | NCI-H460 (Lung) | COLO 205 (Colon) |
| Squamocin (adjacent bis-THF) | 3.9 ± 1.1 | >100 | >100 | >100 |
| Cherimolin-1 (non-adjacent bis-THF) | 3.8 ± 1.1 | >100 | >100 | >100 |
| Annonacin (mono-THF) | 3.5 ± 1.1 | 3.7 ± 1.1 | 9.0 ± 1.2 | >100 |
Data from a study on cytotoxic activities of acetogenins from Annona dioica roots.[7]
Table 3: IC50 Values (µM) of newly isolated acetogenins from Annona squamosa against multidrug-resistant cancer cell lines.
| Compound | SMMC 7721/Adr (Hepatocellular Carcinoma) | MCF-7/Adr (Breast Cancer) | A549/T (Lung Cancer) |
| Squamotin A | 2.56 | 12.42 | 7.44 |
| Squamotin B | 8.54 | 22.55 | 5.23 |
| Squamotin D | 1.43 | 2.88 | 7.27 |
| Annosquatin Ⅳ | 5.68 | 4.71 | 6.13 |
These compounds were isolated from the seeds of Annona squamosa and tested against adriamycin-resistant (Adr) and paclitaxel-resistant (T) cell lines.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The annonaceous acetogenins (e.g., this compound, Annonacin) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mitochondrial Complex I Inhibition Assay
This assay measures the activity of Complex I by monitoring the oxidation of NADH.
Protocol:
-
Mitochondria Isolation: Mitochondria are isolated from a suitable source (e.g., bovine heart or cultured cells) by differential centrifugation.
-
Reaction Mixture: The reaction is carried out in a buffer containing isolated mitochondria, NADH as the substrate, and a suitable electron acceptor (e.g., ubiquinone).
-
Inhibitor Addition: this compound or other acetogenins are added to the reaction mixture at various concentrations.
-
Activity Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of NADH oxidation in the presence of the acetogenin to that of a control without the inhibitor.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the desired concentration of the acetogenin for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Mechanism of Action and Signaling Pathways
Annonaceous acetogenins, including this compound, primarily induce apoptosis in cancer cells through the inhibition of mitochondrial Complex I. This leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the release of pro-apoptotic factors from the mitochondria. These events trigger a cascade of signaling pathways that ultimately lead to programmed cell death.
Inhibition of Mitochondrial Complex I and Induction of Apoptosis
The following diagram illustrates the central mechanism of action of this compound.
Caption: this compound inhibits Complex I of the mitochondrial electron transport chain.
Modulation of PI3K/Akt/mTOR and Apoptotic Signaling Pathways
The cellular stress induced by this compound can also modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, and directly activate the apoptotic cascade.
References
- 1. ijper.org [ijper.org]
- 2. Natural Acetogenins, Chatenaytrienins-1, -2, -3 and -4, Mitochondrial Potential Uncouplers and Autophagy Inducers—Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bullatacin | TargetMol [targetmol.com]
- 4. Bullatacin - Wikipedia [en.wikipedia.org]
- 5. Compound Bullatacin - Chemdiv [chemdiv.com]
- 6. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsciences.com [ijsciences.com]
A Comparative Guide to HPLC and qNMR for the Quantification of Squamocin G
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the quantification of Squamocin G, a promising annonaceous acetogenin with potent cytotoxic activities. This comparison is supported by a synthesis of established experimental data and methodologies to aid in the selection of the most suitable analytical technique for your research needs.
Introduction to this compound and its Quantification
This compound is a member of the annonaceous acetogenins, a class of polyketide natural products isolated from plants of the Annonaceae family. These compounds have garnered significant interest in the scientific community due to their potent and diverse biological activities, including antitumor, pesticidal, and antimicrobial properties. The complex structure of this compound and the need for its accurate quantification in various matrices, from crude plant extracts to purified samples, necessitate robust and reliable analytical methods. Both HPLC and qNMR are powerful analytical techniques widely used for the quantification of natural products, each with its own set of advantages and limitations.
Principles of Quantification: HPLC vs. qNMR
High-Performance Liquid Chromatography (HPLC) is a separation technique that relies on the differential partitioning of a compound between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). The compound of interest, this compound, is identified and quantified based on its retention time and the response of a detector (commonly a UV detector for acetogenins) compared to a reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method where the signal intensity of a specific nucleus (typically ¹H) is directly proportional to the number of nuclei present in the sample. By comparing the integral of a specific resonance signal of this compound to that of an internal standard of known concentration, its absolute quantity can be determined without the need for a specific this compound reference standard for every analysis.
Comparative Analysis of Methodologies
A direct comparison of the validation parameters for HPLC and qNMR methods provides a clear overview of their respective performance characteristics for the quantification of this compound. The following tables summarize typical values based on established methods for annonaceous acetogenins.
Table 1: Performance Characteristics of HPLC and qNMR for this compound Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Key Considerations |
| Linearity (R²) | > 0.999[1][2] | Inherently linear[3][4] | Both methods demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | ~10 µM (approx. 6 µg/mL)[5] | HPLC generally offers a lower limit of detection. |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL | Dependent on desired accuracy and experiment time[5] | HPLC is typically more sensitive for trace-level quantification. |
| Accuracy (% Recovery) | 95 - 105%[1][2] | 98 - 102% | Both methods provide high accuracy when properly validated. |
| Precision (% RSD) | Intra-day: < 2%, Inter-day: < 4%[1][2] | < 2% | qNMR often exhibits higher precision due to fewer sample handling steps. |
| Specificity | High, dependent on chromatographic resolution | High, based on unique resonance signals | Both methods are highly specific when optimized. |
| Sample Throughput | Moderate (typically 15-30 min per sample) | High (can be < 10 min per sample) | qNMR can offer faster analysis times, especially for multiple samples. |
| Reference Standard | Requires a certified this compound standard | Can use a universal internal standard | qNMR offers flexibility when a specific standard is unavailable or costly.[6] |
| Solvent Consumption | High | Low | qNMR is a more environmentally friendly technique. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol for this compound
This protocol is based on established methods for the simultaneous determination of annonaceous acetogenins.[1][2][7][8]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample (e.g., plant extract or purified compound) in methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at a minimum of five different concentrations.
-
The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol for this compound
This protocol is a general procedure for the quantification of natural products and can be adapted for this compound.[3][4][9]
-
Sample Preparation:
-
Accurately weigh the sample and a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into an NMR tube. The internal standard should have a simple spectrum and resonances that do not overlap with those of this compound.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄) to completely dissolve the sample and internal standard.
-
-
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): This is a critical parameter and should be at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation. A value of 30 seconds is often a safe starting point.
-
Number of Scans: Sufficient scans should be acquired to achieve a signal-to-noise ratio of at least 150:1 for the signals of interest.
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
The concentration of this compound is calculated using the following formula:
Cthis compound = (Ithis compound / Nthis compound) * (NIS / IIS) * (MWthis compound / MWIS) * (mIS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
IS = Internal Standard
-
Workflow and Logical Relationships
To visualize the cross-validation process and the logical relationship between the two techniques, the following diagrams are provided.
References
- 1. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. almacgroup.com [almacgroup.com]
- 7. [Determination of annonaceous acetogenins in annonaceae plants by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
comparing the anticancer activity of Squamocin G across different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of Squamocin G, a potent annonaceous acetogenin, across various cancer types. The information presented is curated from preclinical studies to support further research and drug development initiatives.
Quantitative Analysis of Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. It is noteworthy that this compound exhibits high potency, particularly in head and neck squamous cell carcinoma (HNSCC), with IC50 values in the low microgram per milliliter range. While specific IC50 values for all cancer types are not uniformly available in the public domain, existing studies consistently report its high efficacy in gastric and colorectal cancers.
| Cancer Type | Cell Line | IC50 Value (µg/mL) | Citation |
| Head and Neck Squamous Cell Carcinoma | SCC15 | 11.65 | [1] |
| Head and Neck Squamous Cell Carcinoma | SCC25 | 10.85 | [1] |
| Breast Cancer | MCF-7 | 10.03 | |
| Gastric Cancer | AGS | Potent Activity Reported | [1] |
| Colorectal Cancer | SW480 | Potent Activity Reported | [1] |
Note: The potent activity in AGS and SW480 cell lines is noted, though specific IC50 values were not provided in the cited source. Further research is encouraged to establish a more extensive quantitative profile of this compound across a wider array of cancer cell lines.
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cytotoxic and mechanistic data, detailed protocols for the key experimental assays are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.
Mechanistic Insights: Signaling Pathways and Experimental Workflows
This compound exerts its anticancer effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to study them.
Caption: Workflow for assessing the anticancer activity of this compound.
Caption: this compound disrupts the EZH2/MYC oncogenic axis.
Caption: Modulation of Histone H3 phosphorylation by this compound.
Caption: this compound's differential effect on the MAPK pathway.
References
Unveiling the Potent Biological Activity of Squamocin G and its Synthetic Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationship of Squamocin G and its synthetic derivatives. It delves into their anticancer and pesticidal activities, supported by experimental data, detailed protocols, and mechanistic insights.
This compound, a member of the annonaceous acetogenins, has garnered significant attention for its potent biological activities. These natural products, isolated from plants of the Annonaceae family, are characterized by a long aliphatic chain containing tetrahydrofuran (THF) rings and a terminal α,β-unsaturated γ-lactone. The unique structural features of this compound are pivotal to its bioactivity, primarily attributed to the inhibition of the mitochondrial complex I (NADH: ubiquinone oxidoreductase), a critical component of the electron transport chain.[1][2] This inhibition disrupts cellular energy production, leading to apoptosis and cell cycle arrest, particularly in rapidly proliferating cancer cells.[3][4]
This guide explores the structure-activity relationships of this compound and its synthetic analogs, focusing on how modifications to its chemical structure influence its anticancer and pesticidal efficacy.
Comparative Analysis of Anticancer Activity
The primary therapeutic interest in this compound and its derivatives lies in their potent cytotoxic effects against a wide range of cancer cell lines. Synthetic modifications have been explored to enhance efficacy, improve solubility, and enable targeted delivery.
Glycosylated Derivatives
To address the poor water solubility of this compound, a significant hurdle for its clinical development, glycosylated derivatives have been synthesized. Conjugation of glucose or galactose moieties to the hydroxyl groups of this compound has been shown to significantly improve aqueous solubility.[5] Encouragingly, these modifications did not compromise the cytotoxic activity. In several studies, the glycosylated derivatives exhibited comparable, and in some cases, slightly enhanced, cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer), when compared to the parent compound.[5]
| Compound | Cancer Cell Line | IC50 (µM)[5] |
| Squamocin | HeLa | 0.02 ± 0.01 |
| A549 | 0.03 ± 0.01 | |
| HepG2 | 0.01 ± 0.00 | |
| Galactosylated Squamocin Derivative | HeLa | 0.03 ± 0.01 |
| A549 | 0.04 ± 0.01 | |
| HepG2 | 0.02 ± 0.01 | |
| Glucosylated Squamocin Derivative | HeLa | 0.01 ± 0.00 |
| A549 | 0.02 ± 0.01 | |
| HepG2 | 0.01 ± 0.00 |
Biotinylated Derivatives
To enhance tumor-specific targeting, biotin has been conjugated to this compound. Many cancer cells overexpress the biotin receptor, making biotin a suitable ligand for targeted drug delivery. Biotinylated this compound derivatives have demonstrated increased potency and selectivity against biotin receptor-positive cancer cells, such as 4T1 (breast cancer) and P815 (mastocytoma), compared to cell lines with low biotin receptor expression.
Heterocyclic Analogues
Modification of the core structure of this compound by introducing heterocyclic moieties, such as imidazole and pyrazine, has also been investigated. While these modifications often led to a reduction in overall cytotoxicity compared to the parent compound, some analogues displayed interesting cell cycle effects, suggesting alternative or supplementary mechanisms of action.[6]
| Compound | Cancer Cell Line | IC50 (µM)[6] |
| Squamocin | L1210 (Leukemia) | 0.001 |
| Imidazole Analogue | L1210 (Leukemia) | 0.1 |
| Benzimidazole Analogue | L1210 (Leukemia) | 0.05 |
Comparative Analysis of Pesticidal Activity
Annonaceous acetogenins, including this compound, exhibit a broad spectrum of pesticidal activities, including insecticidal, nematicidal, and antifungal effects. This bioactivity also stems from the inhibition of mitochondrial complex I in pests.
Insecticidal and Larvicidal Activity
Squamocin has demonstrated significant insecticidal and larvicidal activity against various agricultural and public health pests. For instance, it has shown high mortality rates against the fall armyworm (Spodoptera frugiperda) and the yellow fever mosquito (Aedes aegypti).[7][8][9] Comparative studies of different acetogenins have revealed that the presence of a bis-THF ring structure, as seen in this compound, is crucial for potent insecticidal activity.[7]
| Compound | Pest Species | Activity |
| Squamocin | Spodoptera frugiperda | 55% mortality at 100 µg/mL[8] |
| Squamocin | Aedes aegypti (larvae) | LC50 = 6.4 ppm[9] |
| Annonacin | Spodoptera littoralis | Antifeedant effects[10] |
Nematicidal and Antifungal Activity
This compound has also been reported to possess potent nematicidal activity against root-knot nematodes like Meloidogyne incognita and antifungal activity against plant pathogens such as Phytophthora infestans. The structure-activity relationships for these activities are less explored than for anticancer and insecticidal effects, but the core acetogenin scaffold is believed to be the key pharmacophore.
Mechanistic Insights: Signaling Pathways
The primary mechanism of action of this compound is the inhibition of mitochondrial complex I, leading to a decrease in ATP production and the induction of apoptosis.[1][2] However, recent research has unveiled a more intricate signaling cascade initiated by this compound, particularly in cancer cells.
This compound has been shown to induce endoplasmic reticulum (ER) stress, which in turn triggers the unfolded protein response (UPR).[11][12][13] This ER stress-associated signaling leads to the ubiquitination and subsequent degradation of key oncoproteins, EZH2 and MYC.[11][12] This novel mechanism provides a deeper understanding of the potent anticancer effects of this compound beyond its role as a mitochondrial inhibitor.
Caption: Signaling pathway of this compound inducing cancer cell death.
Experimental Protocols
Synthesis of Glycosylated Squamocin Derivatives
A general procedure for the synthesis of glycosylated Squamocin derivatives involves the following steps:[5]
-
Activation of Sugar: The anomeric position of the desired sugar (e.g., glucose, galactose) is activated, often by converting it to a glycosyl halide or trichloroacetimidate.
-
Glycosylation: The activated sugar is reacted with this compound in the presence of a suitable promoter (e.g., a Lewis acid) to form the glycosidic bond. The reaction is typically carried out in an anhydrous solvent under an inert atmosphere.
-
Deprotection: Any protecting groups on the sugar moiety are removed to yield the final glycosylated this compound derivative.
-
Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Caption: General workflow for the synthesis of glycosylated derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or its derivatives for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Insecticidal Bioassay (Leaf-Dip Method)
-
Preparation of Test Solutions: this compound and its derivatives are dissolved in an appropriate solvent (e.g., acetone) to prepare stock solutions, which are then serially diluted to the desired test concentrations.
-
Leaf Treatment: Leaves of a suitable host plant are dipped into the test solutions for a few seconds and then allowed to air dry. Control leaves are dipped in the solvent alone.
-
Insect Exposure: The treated leaves are placed in a petri dish or a suitable container, and a known number of insects (e.g., larvae of Spodoptera frugiperda) are introduced.
-
Mortality Assessment: The number of dead insects is recorded at specific time intervals (e.g., 24, 48, and 72 hours) to calculate the percentage of mortality.
References
- 1. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semisynthesis of heterocyclic analogues of squamocin, a cytotoxic annonaceous acetogenin, by an unusual oxidative decarboxylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Larvicidal and Cytotoxic Potential of Squamocin on the Midgut of Aedes aegypti (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress-Associated Degradation of EZH2/MYC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis (Adv. Sci. 15/2025) - PMC [pmc.ncbi.nlm.nih.gov]
Squamocin G: A Comparative Analysis of its Effects on Cancerous versus Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Squamocin G, a potent annonaceous acetogenin, on cancerous and normal cells. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.
Executive Summary
This compound exhibits significant cytotoxic and pro-apoptotic effects against a wide range of cancer cell lines. This activity is largely attributed to its role as a potent inhibitor of the mitochondrial respiratory chain's Complex I, leading to ATP depletion, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptotic cell death. Evidence suggests that this compound displays a selective toxicity towards cancerous cells, with a markedly weaker effect observed in non-cancerous cell lines. This selectivity may be linked to the higher metabolic rate and elevated expression of oncoproteins like MYC in tumor cells, making them more susceptible to disruptions in energy metabolism.
Data Presentation: Cytotoxicity of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µg/mL) | Citation |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC15 | 11.65 | [1] |
| SCC25 | 10.85 | [1] | |
| Leukemia | HL-60 | 0.17 | [2] |
Note: The IC50 values for this compound in a variety of normal human cell lines are not extensively reported in the available scientific literature. However, one study noted a "weak effect on noncancerous cell lines with low MYC expression," specifically Normal Oral Keratinocytes (NOK) and Human Umbilical Vein Endothelial Cells (HUVEC).[1] This suggests a favorable therapeutic window, though more quantitative data is needed to fully establish the selectivity index. Annonaceous acetogenins, as a class of compounds, are generally reported to exhibit high toxicity towards normal cells as well, which necessitates further investigation into the specific selectivity of this compound.[3]
Comparative Effects on Cellular Mechanisms
| Feature | Effect on Cancerous Cells | Effect on Normal Cells (where data is available) |
| Proliferation | Potent inhibition of cell proliferation and colony formation.[1] | Weak inhibitory effect observed in NOK and HUVEC cells.[1] |
| Apoptosis | Induction of apoptosis through both intrinsic and extrinsic pathways.[1] | Not extensively studied, but the weaker cytotoxic effect suggests a lower induction of apoptosis. |
| Cell Cycle | Arrest of the cell cycle, primarily in the G1 or S/G2/M phases, depending on the cell line.[1] | Not reported. |
| Mitochondrial Function | Inhibition of mitochondrial respiratory Complex I, leading to decreased ATP production. | The lower metabolic rate of normal cells may render them less sensitive to Complex I inhibition. |
| Endoplasmic Reticulum (ER) Stress | Induction of ER stress, leading to the unfolded protein response (UPR).[1] | Normal cells are generally not under ER stress, and the UPR pathway is typically inactive.[1] |
Signaling Pathways Modulated by this compound
In Cancerous Cells
This compound triggers a cascade of signaling events in cancer cells, culminating in apoptosis. The primary mechanism involves the inhibition of mitochondrial Complex I, which disrupts cellular energy homeostasis and induces ER stress. This leads to the activation of pro-apoptotic pathways.
-
Apoptotic Pathway: this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).[1] This results in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is also modulated, with evidence showing an increase in the phosphorylation of c-Jun N-terminal kinase (JNK) and a decrease in the phosphorylation of extracellular signal-regulated kinase (ERK), a signaling pattern that promotes apoptosis.
-
EZH2/MYC Axis: this compound has been shown to induce the degradation of the oncoproteins EZH2 and MYC through an ER stress-associated pathway, further contributing to its anti-tumor effects.[1]
Caption: Signaling pathway of this compound in cancerous cells.
In Normal Cells
Detailed studies on the specific signaling pathways activated by this compound in normal cells are limited. The observed resistance of normal cells to this compound's cytotoxic effects suggests that the aforementioned pro-apoptotic pathways are not activated to the same extent as in cancer cells. This could be due to several factors:
-
Lower Energy Demand: Normal cells typically have a lower reliance on glycolysis and a less active mitochondrial respiratory chain compared to cancer cells, making them less vulnerable to Complex I inhibition.
-
Lower Oncogene Expression: The expression of oncoproteins like MYC, which sensitize cells to apoptosis upon metabolic stress, is significantly lower in normal cells.[1]
-
Robust Homeostatic Mechanisms: Normal cells may possess more efficient mechanisms to cope with mild ER stress and prevent the initiation of the apoptotic cascade.
Further research is required to fully elucidate the molecular interactions of this compound in normal cellular environments.
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is adapted from commercially available Cell Counting Kit-8 (CCK-8) assays.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Add various concentrations of this compound (or vehicle control) to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Experimental workflow for the CCK-8 cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a general guideline for flow cytometry-based apoptosis detection.
-
Cell Treatment: Culture cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blot for Caspase Activation
This protocol outlines the general steps for detecting activated (cleaved) caspases.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3, -8, or -9 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound demonstrates potent anti-cancer activity with a promising degree of selectivity for cancer cells over normal cells. Its mechanism of action, centered on the disruption of cellular energetics and induction of apoptosis, makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on obtaining more comprehensive quantitative data on its effects on a wider range of normal human cell types to firmly establish its therapeutic index. Furthermore, a deeper understanding of the subtle molecular responses of normal cells to this compound will be crucial for predicting and mitigating potential off-target effects.
References
- 1. Cytotoxic activity of peripheral blood mononuclear cells in patients with endometriosis: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Human Bronchial Epithelial Cells (BEAS-2B) to Study Immunological Markers Resulting From Exposure to PM2.5 Organic Extract from Puerto Rico - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained Cytotoxic Response of Peripheral Blood Mononuclear Cells from Unvaccinated Individuals Admitted to the ICU Due to Critical COVID-19 Is Essential to Avoid a Fatal Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Acetogenin Extraction: A Comparative Guide to Thermosonication and Conventional Methods
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. Annonaceous acetogenins, a class of potent cytotoxic and antitumor agents, have traditionally been extracted using time-consuming and solvent-intensive conventional methods. This guide provides a comprehensive comparison of thermosonication-assisted extraction (TSAE) with conventional techniques, supported by experimental data, to highlight the advantages of this emerging technology.
Thermosonication, the synergistic application of ultrasound and heat, has emerged as a powerful tool for enhancing the extraction of bioactive compounds from plant matrices. This method offers significant improvements in efficiency and yield compared to traditional approaches like maceration and Soxhlet extraction.
Quantitative Comparison of Extraction Methods
The efficacy of different extraction techniques for acetogenins can be quantitatively assessed by comparing the total acetogenin content (TAC) and the overall extraction yield. The data presented below, derived from studies on Annona muricata (soursop) seeds, demonstrates the clear superiority of thermosonication.
| Extraction Method | Total Acetogenin Content (mg/g DW) | Yield (%) | Extraction Time | Key Advantages | Key Disadvantages |
| Thermosonication-Assisted Extraction (TSAE) | 35.89 [1][2][3][4] | 3.60 [1][2][3][4] | 50 minutes[5] | High yield, short extraction time, reduced solvent consumption | Requires specialized equipment |
| Ultrasound-Assisted Extraction (UAE) at 25 °C | 16.52[2] | 1.65[2] | 5 - 15 minutes[6][7][8] | Faster than conventional methods | Lower yield than TSAE |
| Soxhlet Extraction | 2.30[2] | 0.23[2] | Several hours | Well-established method | Time-consuming, large solvent volume, potential thermal degradation of compounds[9] |
| Maceration | Significantly lower than UAE (e.g., 993% lower in seeds)[6][7][10] | ~1%[3][4] | 168 hours[6][10] | Simple, requires minimal equipment | Extremely time-consuming, inefficient, large solvent volume[10] |
DW: Dry Weight
The data clearly indicates that TSAE is significantly more effective than both ultrasound-assisted extraction at room temperature and conventional methods. TSAE was found to be 2.17-fold more effective than UAE at 25 °C and a remarkable 15.60-fold more effective than the Soxhlet method for extracting acetogenins.[1][2][3][4]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon scientific findings. Below are the experimental protocols for the key extraction methods discussed.
Thermosonication-Assisted Extraction (TSAE) Protocol
This protocol is based on the optimal conditions identified for extracting acetogenins from Annona muricata seeds.[1][2][3][4]
-
Sample Preparation: Defatted endosperm of A. muricata seeds is used as the starting material.
-
Solvent: Methanol is used as the extraction solvent.[5]
-
TSAE Parameters:
-
Procedure: The seed material is mixed with methanol and subjected to thermosonication using an ultrasonic processor equipped with a temperature controller.
-
Post-extraction: The extract is filtered and the solvent is evaporated to obtain the crude acetogenin extract.
Conventional Extraction Methods
Soxhlet Extraction Protocol:
-
Sample Preparation: Defatted seed powder is placed in a thimble.
-
Solvent: A suitable solvent (e.g., methanol) is placed in the distillation flask.
-
Procedure: The solvent is heated, vaporizes, and condenses over the sample, extracting the acetogenins. The process is run for several hours.
-
Post-extraction: The solvent containing the extracted compounds is concentrated.
Maceration Protocol:
-
Sample Preparation: Powdered seed material is used.
-
Solvent: The sample is soaked in a suitable solvent (e.g., chloroform).
-
Procedure: The mixture is left to stand for an extended period (e.g., 168 hours) at room temperature with occasional agitation.[6][10]
-
Post-extraction: The solvent is filtered and evaporated.
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for thermosonication-assisted extraction versus conventional methods.
Caption: Comparative workflow of TSAE and conventional methods.
The logical relationship between the extraction parameters and the final yield in TSAE is a key aspect of process optimization.
Caption: Key parameters influencing TSAE efficiency.
References
- 1. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ultrasound-Assisted Extraction of Total Acetogenins from the Soursop Fruit by Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Squamocin G vs. Doxorubicin: A Comparative Analysis of Anticancer Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anticancer properties of Squamocin G, a promising natural compound, and Doxorubicin, a widely used chemotherapeutic agent. The information presented is collated from various experimental studies to offer a comprehensive overview of their respective potencies, mechanisms of action, and the methodologies used for their evaluation.
Executive Summary
This compound, an annonaceous acetogenin, has demonstrated significant cytotoxic effects against a range of cancer cell lines, in some cases exhibiting potency far exceeding that of the conventional chemotherapy drug, Doxorubicin. While Doxorubicin has been a cornerstone of cancer treatment for decades, its clinical use is often limited by severe side effects, including cardiotoxicity. This compound presents a potentially more potent and selective alternative, although research is ongoing to fully elucidate its clinical applicability. This guide synthesizes available data to facilitate a direct comparison of these two compounds.
Quantitative Comparison of Anticancer Potency
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for this compound and Doxorubicin against various cancer cell lines as reported in the scientific literature. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.
Table 1: IC50 Values of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Adenocarcinoma | 10.03 µg/ml | [1] |
| 4T1 | Breast Cancer | 0.460 ± 0.014 µg/mL | |
| HNSCC (CAL27, FADU, SCC15, SCC25) | Head and Neck Squamous Cell Carcinoma | High inhibitory effect | [2] |
Table 2: IC50 Values of Doxorubicin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | [3] |
| Huh7 | Hepatocellular Carcinoma | > 20 | [3] |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | [3] |
| VMCUB-1 | Bladder Cancer | > 20 | [3] |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | [3] |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | [3] |
| A549 | Lung Cancer | > 20 | [3] |
| HeLa | Cervical Carcinoma | 2.92 ± 0.57 | [3] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | [3] |
| M21 | Skin Melanoma | 2.77 ± 0.20 | [3] |
| AMJ13 | Breast Cancer | 223.6 µg/ml | [4] |
| SK-OV-3 | Ovarian Cancer | 4.8 nM | [5] |
| HEY A8 | Ovarian Cancer | 7.4 nM | [5] |
| A2780 | Ovarian Cancer | 7.6 nM | [5] |
One study reported that squamocin is approximately 100 times more effective than adriamycin (doxorubicin) against MCF-7 cells.[2] Another study highlighted that the acetogenin bullatacin, which is structurally similar to squamocin, was found to be 10^4–10^5 times more potent than doxorubicin against both A549 and MCF-7 cell lines.[6]
Mechanisms of Anticancer Action
This compound: A Multi-Faceted Approach to Tumor Suppression
This compound, a member of the annonaceous acetogenins, exerts its anticancer effects through several mechanisms:
-
Inhibition of Mitochondrial Complex I: A primary mechanism of acetogenins is the inhibition of the NADH-ubiquinone oxidoreductase (Complex I) in the mitochondrial respiratory chain.[7][8] This disruption of ATP production preferentially affects cancer cells, which have high energy demands, leading to apoptosis.
-
Induction of Endoplasmic Reticulum (ER) Stress: Squamocin has been shown to trigger ER stress, leading to the degradation of key oncoproteins EZH2 and MYC.[2] This action suppresses tumor growth in various cancers, including head and neck squamous cell carcinoma, gastric, and colorectal cancer.[2]
-
Cell Cycle Arrest: Squamocin can induce cell cycle arrest, primarily at the G1 phase, in several cancer cell lines.[2][9] It has also been reported to block chronic myeloid leukemia cells in the G2/M phase.[2]
-
Apoptosis Induction: Squamocin is a potent inducer of apoptosis, activating both intrinsic and extrinsic pathways.[9] This is mediated through the activation of caspases, such as caspase-3.
-
Epigenetic Modulation: A novel mechanism identified for squamocin involves the modulation of histone H3 phosphorylation at specific sites (S10 and S28), suggesting an epigenetic role in its anticancer activity.[9]
Doxorubicin: A DNA-Targeting Powerhouse
Doxorubicin's anticancer activity primarily revolves around its interaction with DNA and related cellular machinery:
-
DNA Intercalation: The planar aromatic portion of the doxorubicin molecule intercalates between DNA base pairs, distorting the DNA helix and inhibiting DNA replication and transcription.[2][9][][11]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme that relaxes DNA supercoils.[2][][12] This prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of cytotoxic free radicals.[9][12] These ROS can damage DNA, proteins, and cellular membranes, contributing to the drug's anticancer effect but also to its cardiotoxicity.[9][12]
-
Induction of Apoptosis: The DNA damage and cellular stress induced by doxorubicin trigger apoptotic pathways, leading to programmed cell death.[9][11]
Signaling Pathway Diagrams
Caption: Signaling pathways affected by this compound.
Caption: Signaling pathways affected by Doxorubicin.
Experimental Protocols
The following are generalized experimental protocols for assessing the cytotoxicity of anticancer compounds like this compound and Doxorubicin. Specific parameters may vary between studies.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
This assay is widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Doxorubicin for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: General workflow for a cytotoxicity assay.
Conclusion
The compiled data suggests that this compound possesses remarkable anticancer potency, potentially surpassing that of Doxorubicin in certain cancer cell lines. Its multifaceted mechanism of action, which includes targeting mitochondrial function and inducing ER stress, differs significantly from the DNA-centric approach of Doxorubicin. These differences may offer therapeutic advantages, particularly in the context of drug resistance and toxicity. However, further rigorous, direct comparative studies under standardized conditions are necessary to definitively establish the relative efficacy and safety profiles of these two compounds. The information presented in this guide is intended to provide a solid foundation for researchers and drug development professionals exploring novel anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. advetresearch.com [advetresearch.com]
- 5. Squamocin-O(1) and squamocin-O(2), new adjacent bis-tetrahydrofuran acetogenins from the seeds of Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. go.drugbank.com [go.drugbank.com]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Insecticidal Potency of Different Acetogenins
For Researchers, Scientists, and Drug Development Professionals
Annonaceous acetogenins, a class of polyketides derived from the Annonaceae family of plants, have garnered significant attention for their potent biological activities, including profound insecticidal properties.[1] These molecules represent a promising avenue for the development of novel bio-insecticides, particularly in the face of growing resistance to conventional synthetic pesticides. This guide provides a comparative analysis of the insecticidal potency of various acetogenins, supported by experimental data, to aid researchers in the evaluation and selection of candidates for further investigation.
Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary mode of action for the insecticidal activity of acetogenins is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[2][3] This disruption of cellular respiration leads to a depletion of ATP, ultimately causing cell death. This mechanism is distinct from many commercial insecticides that target the nervous system.
Comparative Insecticidal Potency
The insecticidal potency of acetogenins varies significantly based on their chemical structure, the target insect species, and the developmental stage of the insect. The following table summarizes available quantitative data for some of the most studied acetogenins.
| Acetogenin | Target Insect | Bioassay Type | Potency (LC50/LD50) | Reference |
| Squamocin | Aedes aegypti (larvae) | Larvicidal | 0.01 µg/mL | [4][5][6] |
| Spodoptera frugiperda | Dietary | 100 µg/g diet (100% mortality) | [7] | |
| Leptinotarsa decemlineata | Not specified | Toxic | [8] | |
| Myzus persicae | Not specified | Toxic | [8] | |
| Annonacin | Aedes aegypti (larvae) | Larvicidal (extract) | 20.3 ppm (LC50 of mixed extract) | [9] |
| Biomphalaria glabrata | Molluscicidal (extract) | 9.32 µg/mL (LC50 of extract) | [10] | |
| Artemia salina | Brine shrimp lethality | 0.49 µg/mL (LC50 of extract) | [10] | |
| Asimicin | Various insects | Not specified | Potent pesticidal activities | |
| Rolliniastatin-1 | Sitophilus zeamais | Dietary | 57.66 mg/kg (51.1% mortality) | [11] |
| Anticarsia gemmatalis | Dietary | 66.91 mg/kg (LC50) | [12] | |
| Chrysodeixis includens | Dietary | 452.38 mg/kg (LC50) | [12] | |
| Rolliniastatin-2 | Spodoptera frugiperda | Dietary | 100 µg/g diet (100% mortality) | [13][14] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment and comparison of insecticidal potency. Below are representative methodologies for larval feeding and mosquito larvicidal bioassays.
Larval Feeding Bioassay for Spodoptera frugiperda
This protocol is adapted for assessing the insecticidal activity of acetogenins when incorporated into an artificial diet for a lepidopteran pest like the fall armyworm, Spodoptera frugiperda.
1. Insect Rearing:
-
S. frugiperda larvae are reared on an artificial diet under controlled conditions (e.g., 25±2°C, 75±5% relative humidity, 16:8 h light:dark photoperiod).[15]
2. Artificial Diet Preparation:
-
A standard artificial diet for S. frugiperda is prepared. A typical composition includes:
3. Test Substance Incorporation:
-
The acetogenin to be tested is dissolved in an appropriate solvent (e.g., acetone).
-
The solution is then thoroughly mixed with a portion of the artificial diet to achieve the desired concentrations (e.g., 50, 100 µg of acetogenin per gram of diet).[7][13]
-
The solvent is allowed to evaporate completely at room temperature.
-
A control diet is prepared by mixing it with the solvent only.
4. Bioassay Procedure:
-
A small amount of the treated or control diet is placed in individual containers (e.g., wells of a multi-well plate or small vials).
-
One early instar larva (e.g., third instar) is introduced into each container.[15]
-
The containers are sealed with a breathable material and maintained under the same controlled conditions as for rearing.
-
Mortality is recorded at regular intervals (e.g., 24, 48, and 72 hours).[15] Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
5. Data Analysis:
-
The percentage of mortality is calculated for each concentration and time point.
-
Probit analysis can be used to determine the LC50 (lethal concentration required to kill 50% of the population).
Mosquito Larvicidal Bioassay for Aedes aegypti
This protocol is designed to evaluate the toxicity of acetogenins to mosquito larvae, a critical step in the development of vector control agents.
1. Larval Rearing:
-
Aedes aegypti larvae are reared in dechlorinated water under controlled laboratory conditions (e.g., 25±2°C, 12:12 h light:dark photoperiod).[4]
2. Preparation of Test Solutions:
-
A stock solution of the acetogenin is prepared by dissolving it in a suitable solvent (e.g., 1% dimethyl sulfoxide - DMSO) and then diluting with distilled water.[4]
-
A series of dilutions are prepared from the stock solution to obtain the desired test concentrations.
3. Bioassay Procedure:
-
A specified number of third-instar larvae (e.g., 15-25) are placed in beakers or the wells of a 24-well plate containing a defined volume of dechlorinated water (e.g., 250 mL in beakers).[4][9]
-
The appropriate volume of the acetogenin test solution is added to each replicate to achieve the final target concentration.
-
Control groups are treated with the solvent-water mixture without the acetogenin.
-
Each concentration and the control are tested in multiple replicates (e.g., 3-4).
4. Observation and Data Collection:
-
Larval mortality is recorded after 24, 48, and 72 hours of exposure.[6] Larvae are considered dead if they are immobile and do not respond to stimuli.
5. Data Analysis:
-
The percentage of mortality is corrected for any mortality in the control group using Abbott's formula.
-
The LC50 and LC90 values are calculated using probit analysis.
Conclusion
Annonaceous acetogenins demonstrate significant insecticidal potential against a broad range of insect pests. Their unique mode of action as inhibitors of mitochondrial Complex I makes them valuable candidates for the development of new insecticides, especially for managing resistant insect populations. The data presented in this guide highlight the potent activity of acetogenins like squamocin and the rolliniastatins. However, the variability in potency across different acetogenins and target insects underscores the importance of standardized and rigorous bioassays, as detailed in the provided protocols, for accurate comparative analysis and the identification of the most promising lead compounds for future development. Further research into formulation and field efficacy is warranted to fully realize the potential of these natural products in integrated pest management strategies.
References
- 1. scielo.br [scielo.br]
- 2. Acetogenins from Annonaceae, inhibitors of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic binding of acetogenin-type inhibitors to mitochondrial complex I revealed by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity of squamocin on Aedes aegypti larvae, its predators and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lig.ufv.br [lig.ufv.br]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Insecticidal and mutagenic evaluation of two annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.org.co [scielo.org.co]
- 10. Acetogenins in Annona muricata L. (annonaceae) leaves are potent molluscicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rolliniastatin-1, a bis-tetrahydrofuran acetogenin: The major compound of Annona mucosa Jacq. (Annonaceae) has potent grain-protective properties [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. Insecticidal Activity of Annonaceous Acetogenins and Their Derivatives on Spodoptera frugiperda Smith (Lepidoptera: Noctuidae) [scirp.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Squamocin G
This document provides comprehensive safety and logistical information for the proper disposal of Squamocin G, a potent annonaceous acetogenin. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this cytotoxic compound in a laboratory setting, in accordance with general hazardous waste regulations.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound and related acetogenins, pertinent to its handling and disposal. Due to the lack of a specific Safety Data Sheet (SDS) with regulatory disposal information for this compound, data for the closely related acetogenin, Annonacin, and general toxicity data for acetogenin-rich extracts are included for a comprehensive safety profile.
| Parameter | Value | Source / Notes |
| Chemical Identity | ||
| IUPAC Name | (2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one | PubChem CID: 183613[1] |
| Molecular Formula | C₃₇H₆₆O₇ | PubChem CID: 183613[1] |
| Molecular Weight | 622.9 g/mol | PubChem CID: 1, 5 |
| CAS Number | 123123-32-0 | PubChem CID: 1 |
| Physical Properties | ||
| Solubility | Water: Poor/Insoluble.[2][3] Organic Solvents: Soluble in DMSO, methanol, and acetone.[4][5][6] | A study noted that pure squamocin is totally insoluble in water.[2] |
| Toxicity Data | ||
| Cytotoxicity | Potent cytotoxic and antitumor compound.[5][6] | Annonaceous acetogenins are known inhibitors of mitochondrial complex I.[4] |
| Acute Toxicity (Oral) | No specific LD50 value for pure this compound is available. However, extracts rich in acetogenins are known to be toxic. For instance, the ethanolic extract of Annona muricata seeds showed an LC50 of 1.26 µg/mL against Artemia salina.[7] Another study reported the LD50 for an ethanol extract of A. muricata in mice as 1.67 g/kg.[8] | Acetogenins can cause liver and kidney damage.[9] |
| Neurotoxicity | Annonaceous acetogenins, like annonacin, are known neurotoxins.[9][10] | |
| Hazard Classification | ||
| GHS Classification | Not officially classified for this compound. An SDS for Annonacin states it is not classified according to GHS. However, due to its potent cytotoxicity, it should be handled as a hazardous substance. | Researchers should treat this compound as a cytotoxic and hazardous compound. |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound must follow established protocols for cytotoxic and hazardous chemical waste. The following steps provide a detailed methodology for its safe disposal.
2.1. Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), personnel must wear appropriate PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat must be worn.
-
Respiratory Protection: If handling the powder form or creating aerosols, a properly fitted respirator (e.g., N95) or use of a chemical fume hood is required.[11]
2.2. Waste Segregation and Collection
All waste contaminated with this compound must be segregated as cytotoxic hazardous waste at the point of generation.
-
Solid Waste:
-
Includes contaminated gloves, bench paper, pipette tips, vials, and any other solid materials that have come into contact with this compound.
-
Place all solid waste into a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste" or "Hazardous Waste" with the chemical name "this compound" and appropriate hazard symbols.
-
-
Liquid Waste:
-
Includes unused solutions of this compound, solvents used to dissolve the compound, and any rinsates from cleaning contaminated glassware.
-
Collect all liquid waste in a compatible, sealed, and shatter-resistant container (e.g., a high-density polyethylene bottle).
-
The container must be clearly labeled as "Hazardous Waste" with "this compound" and the name of the solvent(s) listed.
-
Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be placed in a designated, puncture-proof sharps container that is clearly labeled for cytotoxic waste.
-
2.3. Decontamination of Work Surfaces and Glassware
-
Work Surfaces: Decontaminate all surfaces (benchtops, fume hood surfaces) that may have come into contact with this compound. Use a suitable solvent (e.g., ethanol) to wipe the surfaces, and dispose of the cleaning materials as solid cytotoxic waste.
-
Glassware: Reusable glassware should be rinsed with a suitable solvent to remove this compound residue. The initial rinsate must be collected and disposed of as hazardous liquid waste. Subsequent cleaning with detergents can then be performed.
2.4. Storage of Waste
-
Store all cytotoxic waste containers in a designated and secure Satellite Accumulation Area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
The storage area should be clearly marked with hazardous waste signage.
2.5. Final Disposal
-
Never dispose of this compound or its contaminated waste down the drain or in the regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration by a licensed facility.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C37H66O7 | CID 5459105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. Evaluation of Genotoxicity and Toxicity of Annona muricata L. Seeds and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. profiles.umsl.edu [profiles.umsl.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
